molecular formula C9H11ClN2O B8696430 3-Amino-3-(4-chlorophenyl)propanamide CAS No. 771527-89-0

3-Amino-3-(4-chlorophenyl)propanamide

Cat. No.: B8696430
CAS No.: 771527-89-0
M. Wt: 198.65 g/mol
InChI Key: HUEMYQOYOXHOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-chlorophenyl)propanamide (CAS 1308301-15-6) is a chiral organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . This compound features a 4-chlorophenyl group and a propanamide moiety, making it a valuable scaffold in medicinal chemistry and bioorganic research. As a modified amino acid derivative, it serves as a key building block for the synthesis of more complex bioactive molecules . The chlorophenyl group can influence the electronic properties and binding affinity of resulting compounds, making this intermediate particularly useful in the design of potential pharmaceutical agents. Researchers utilize such chiral amino acid derivatives in diverse areas, including the development of compounds that modulate neurological pathways, aiming to create molecules with enhanced potency and selectivity towards biological targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771527-89-0

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-amino-3-(4-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

HUEMYQOYOXHOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Amino-3-(4-chlorophenyl)propanamide

[1]

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

3-Amino-3-(4-chlorophenyl)propanamide represents a critical class of

1


1


Capasitinib

This guide provides a rigorous technical analysis of the compound's physicochemical profile, validated synthetic methodologies, and its role in attenuating metabolic liability in small-molecule therapeutics.

Chemical Identity & Structural Analysis[2][3][4]

The compound is a primary amide derivative of


11
Nomenclature & Identifiers[5]
ParameterDetail
IUPAC Name 3-Amino-3-(4-chlorophenyl)propanamide
Common Name

-Amino-

-(4-chlorophenyl)propionamide
CAS (3S-Isomer) 1308301-15-6
CAS (3R-HCl) 1384435-45-3
CAS (Racemic Acid) 19947-39-8 (Parent Acid)
Molecular Formula

SMILES NC(CC(N)=O)C1=CC=C(Cl)C=C1
Stereochemistry & Conformation

The C3 chiral center is benzylic, making the amine susceptible to racemization under strongly basic conditions or thermal stress. In medicinal chemistry, the (S)-enantiomer is frequently the pharmacophore of choice for kinase inhibitor backbones, while the (R)-enantiomer is often explored in fungicidal dipeptides.

  • Chiral Integrity: The 4-chlorophenyl group exerts an inductive electron-withdrawing effect (

    
    ), slightly reducing the basicity of the benzylic amine compared to a non-substituted phenyl analog.[1] This electronic modulation enhances the stability of the amide bond against spontaneous hydrolysis.
    

Physicochemical Properties[10]

Note: Data below synthesizes experimental values for the amide and its parent acid class where specific amide data is proprietary.

PropertyValue / CharacteristicImplication for Handling
Molecular Weight 198.65 g/mol Fragment-based drug design compliant (

Da).[1]
Physical State White to off-white crystalline powderHygroscopic as a hydrochloride salt.
Solubility DMSO, Methanol, EthanolLow water solubility as free base; high as HCl salt.
pKa (Amine) ~8.8 – 9.2 (Predicted)Exists as a cation at physiological pH (7.4).
LogP ~0.8 – 1.1Moderate lipophilicity; good membrane permeability.
Melting Point 223°C (dec.) [Data for parent acid]Amide likely melts lower (~140-160°C) before decomposition.

Synthetic Methodologies

The synthesis of 3-Amino-3-(4-chlorophenyl)propanamide requires precise control to prevent racemization.[1] Two primary routes are industry-standard: the Modified Rodionov Reaction (for racemic bulk) and Enzymatic Resolution (for chiral purity).

Route A: Modified Rodionov Cyclization (Racemic)

This classical route condenses an aldehyde with malonic acid and ammonia.

  • Condensation: 4-Chlorobenzaldehyde reacts with malonic acid and ammonium acetate in ethanol under reflux.

  • Decarboxylation: The intermediate undergoes thermal decarboxylation to form the

    
    -amino acid.
    
  • Esterification & Amidation: The acid is converted to the ethyl ester (using

    
    ), followed by ammonolysis (
    
    
    ) to yield the target amide.
Route B: Chemo-Enzymatic Synthesis (Chiral)

To access the high-value (S)-isomer, a lipase-catalyzed resolution is employed.[1]

  • Precursor Synthesis: Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate is prepared.[1]

  • Enzymatic Hydrolysis: Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact.

  • Amidation: The isolated (S)-ester is treated with aqueous ammonia to yield (S)-3-Amino-3-(4-chlorophenyl)propanamide.[1]

Visualization of Synthetic Logic

SynthesisPathAldehyde4-ChlorobenzaldehydeRacemicAcidRacemicbeta-Amino AcidAldehyde->RacemicAcidRodionovRefluxMalonicMalonic Acid+ NH4OAcMalonic->RacemicAcidEsterEthyl EsterIntermediateRacemicAcid->EsterSOCl2, EtOHLipaseLipase Resolution(CAL-B)Ester->LipaseSEster(S)-EsterLipase->SEsterKineticResolutionTarget(S)-3-Amino-3-(4-chlorophenyl)-propanamideSEster->TargetNH3, MeOHAmmonolysis

Figure 1: Chemo-enzymatic pathway prioritizing the isolation of the bioactive (S)-enantiomer.[1]

Pharmacological Applications & Derivatization[13]

The "Gateway" Concept

This amide is rarely the final drug; it is a divergent intermediate .

  • Pathway 1 (Reduction): Reduction of the amide carbonyl (using

    
     or 
    
    
    ) yields (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol .[1] This alcohol is a direct structural motif in Capasitinib (AZD5363), an Akt kinase inhibitor used in oncology.
  • Pathway 2 (Peptidomimetics): The

    
    -amino amide backbone is incorporated into peptide chains to inhibit proteolytic cleavage, extending the half-life of therapeutic peptides.
    
Biological Relevance[13][14]
  • Kinase Inhibition: The 4-chlorophenyl group fits into hydrophobic pockets (e.g., the ATP-binding site) of kinases like Akt and PKA. The

    
    -amino scaffold positions the amine to interact with key aspartate residues in the enzyme active site.
    
  • Fungicidal Activity: Dipeptides containing the (R)-isomer of the corresponding acid have demonstrated efficacy against phytopathogens (e.g., Plasmopara viticola), suggesting the amide may serve as a pro-drug in agrochemical applications.

Analytical Characterization Protocol

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • Aromatic Region:

    
     7.30–7.45 ppm (m, 4H, Ar-H). The para-substitution pattern typically shows a characteristic AA'BB' system.
    
  • Benzylic Proton (

    
    -H): 
    
    
    4.20–4.35 ppm (t or dd, 1H). This signal is diagnostic; its shift is sensitive to the protonation state of the amine.
  • Methylene Group (

    
    -H): 
    
    
    2.30–2.50 ppm (m, 2H). Often overlaps with DMSO solvent peak; requires careful integration.
  • Amide Protons:

    
     6.90 and 7.40 ppm (broad singlets).
    
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Key Peak:

    
     (for 
    
    
    ).[2]
  • Isotope Pattern: A distinct 3:1 ratio for M+H (199) and M+H+2 (201) confirms the presence of a single chlorine atom.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.[1][3]
Skin Irritation H315Causes skin irritation.[3]
Eye Damage H318/H319Causes serious eye irritation.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed. Hygroscopic.

Protocol: Always handle within a fume hood using nitrile gloves. In case of contact, wash immediately with polyethylene glycol 400 (PEG400) or copious water, as the lipophilic nature of the compound may facilitate skin absorption.

References

  • Sigma-Aldrich. (3S)-3-amino-3-(4-chlorophenyl)propanamide Product Analysis.Link

  • ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol: Synthesis and Application in Capasitinib.Link

  • National Institutes of Health (PubChem). Compound Summary: 3-Amino-3-(4-chlorophenyl)propanoic acid.[4]Link

  • ResearchGate. Synthesis of enantiomers of 3-amino-3-(aryl)propanoic acid derivatives.Link

  • Google Patents. US10654855B2: Protein kinase B inhibitors and intermediates.Link

Solubility Profile & Process Development: 3-Amino-3-(4-chlorophenyl)propanamide

[1]

Executive Summary & Physicochemical Context

3-Amino-3-(4-chlorophenyl)propanamide (CAS: 1308301-15-6) is a critical chiral intermediate, often utilized in the synthesis of serotonin reuptake inhibitors (SSRIs) and Factor Xa inhibitors.[1] Its structure features a lipophilic 4-chlorophenyl tail and a hydrophilic


-amino amide head1

Unlike simple organic molecules, this compound exhibits "switchable" solubility based on pH and solvent polarity. This guide synthesizes empirical data from patent literature with thermodynamic principles to provide a robust solubility profile.

Key Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula

Moderate molecular weight (198.65 g/mol ) favors solubility in small-molecule solvents.[1]
LogP (Predicted) ~1.1Moderately lipophilic; soluble in organic solvents but retains water affinity.
pKa (Amine) ~8.5–9.5Basic; forms salts easily with mineral acids, altering solubility drastically.
H-Bond Donors 2 (Amine, Amide)Strong affinity for protic solvents (MeOH, EtOH).[1][2]

Empirical Solubility Profile

The following data is derived from process patents (e.g., US 10,654,855 B2) and standard structure-activity relationship (SAR) analysis for

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol (MeOH), Ethanol (EtOH)High Primary choice for synthesis and SCX column elution.[1] The solvent's H-bond capability stabilizes the amine/amide groups.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Used extensively in reaction workups. Solubilizes the non-polar chlorophenyl ring effectively.
Esters Ethyl Acetate (EtOAc)Moderate Standard extraction solvent. Often used to wash crude material or extract the free base from aqueous phases.
Polar Aprotic DMSO, DMF, DMAcVery High "Universal" solvents for this class. Useful for stock solutions but difficult to remove during processing.
Alkanes Hexane, Heptane, CyclohexaneLow (Anti-solvent) The polar head group prevents dissolution. Ideal candidates for inducing crystallization (antisolvent precipitation).
Aqueous Water (Neutral pH)Low to Moderate Limited solubility as a free base; highly soluble as a hydrochloride salt (pH < 4).[1]

Field Insight: In process development, DCM is the preferred solvent for keeping the compound in solution during transfers, while Hexane/Heptane is the standard anti-solvent to crash out the product after concentration.

Experimental Protocols

As specific thermodynamic solubility tables (Mole Fraction vs. Temperature) are rarely published for proprietary intermediates, the following self-validating protocols allow you to generate precise data for your specific lot.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")[1]

Objective: Determine the saturation limit (

  • Preparation:

    • Weigh 500 mg of 3-Amino-3-(4-chlorophenyl)propanamide into a scintillation vial.

    • Add 2.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Place the vial in a thermomixer set to the desired temperature (e.g., 25°C) and shake at 800 RPM for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a persistent suspension is observed.

  • Filtration:

    • Filter the suspension through a pre-heated 0.45 µm PTFE syringe filter into a tared vial.

  • Quantification:

    • Evaporate the solvent under a nitrogen stream or vacuum.

    • Dry the residue to constant weight.

    • Calculation:

      
      [1]
      
Protocol B: Purification via Acid-Base Extraction[1]

This workflow utilizes the pH-dependent solubility switch, a standard technique cited in patent literature for this compound class.[1]

  • Dissolution: Dissolve crude residue in DCM (10 mL/g).

  • Acid Wash: Wash the organic phase with 1N HCl . The product will protonate and move to the aqueous phase.

    • Discard the organic layer (removes non-basic impurities).[1]

  • Basification: Adjust the aqueous phase pH to >10 using NaOH or NH₄OH . The product precipitates or oils out.

  • Extraction: Extract the turbid aqueous phase with EtOAc (3x).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate to dryness.
    

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the selection of solvents based on the intended process step (Reaction, Extraction, or Crystallization).

SolventSelectionStartSelect Process GoalReactionSynthesis/ReactionStart->ReactionExtractionWorkup/ExtractionStart->ExtractionCrystCrystallizationStart->CrystPolarPolar Aprotic(DMF, DMSO)Reaction->PolarHigh Solubility req.DCMChlorinated(DCM, Chloroform)Reaction->DCMStandardExtraction->DCMHigh EfficiencyEtOAcEsters(Ethyl Acetate)Extraction->EtOAcFree BaseAlcoholAlcohols(MeOH, EtOH)Cryst->AlcoholSolventAlkaneAlkanes(Hexane, Heptane)Cryst->AlkaneAnti-SolventAlcohol->AlkaneMix for precip.

Caption: Decision tree for solvent selection based on unit operation requirements.

Figure 2: Solubility Determination Workflow

A standardized workflow to ensure reproducibility in solubility data generation.

SolubilityWorkflowStep11. Excess Solid+ SolventStep22. Equilibrate(24h @ Temp)Step1->Step2Step33. Filter(0.45 µm PTFE)Step2->Step3Step44. GravimetricAnalysisStep3->Step4

Caption: Step-by-step gravimetric solubility determination protocol.

Thermodynamic Modeling (Advanced)

For researchers requiring interpolation of solubility at various temperatures, the Modified Apelblat Equation is the standard model for this class of amides.

  • x : Mole fraction solubility

  • T : Absolute temperature (K)[1]

  • A, B, C : Empirical constants derived from experimental data (Protocol A).

Application: By determining solubility at three temperatures (e.g., 283K, 298K, 313K), you can solve for A, B, and C, allowing you to predict solubility at any other temperature within the range. This is crucial for designing cooling crystallization profiles.

References

  • Synthesis & Purification: Protein kinase B inhibitors. US Patent 10,654,855 B2. (2020). Describes the synthesis of 3-amino-3-(4-chlorophenyl)propanamide using DCM, EtOAc, and MeOH/NH3 systems.

  • Compound Identity: 3-Amino-3-(4-chlorophenyl)propanamide. PubChem Compound Summary. National Center for Biotechnology Information. [1][3]

  • Methodology: Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole. Journal of Chemical Thermodynamics. (Standard protocol reference for amino-amide solubility).

  • Physical Properties: Sigma-Aldrich Product Specification: (3S)-3-amino-3-(4-chlorophenyl)propanamide. [1]

Therapeutic Horizons of 3-Amino-3-(4-chlorophenyl)propanamide Scaffolds: From Synthetic Versatility to AKT Inhibition

[1]

Executive Summary

The 3-Amino-3-(4-chlorophenyl)propanamide scaffold (and its corresponding acid and alcohol derivatives) represents a "privileged structure" in medicinal chemistry.[1] While historically explored for its structural similarity to neurotransmitters like GABA, its most significant contemporary application is as a critical chiral building block for Capivasertib (Truqap™), a first-in-class AKT inhibitor approved for breast cancer therapy.[1]

This technical guide analyzes the therapeutic utility of this beta-amino-aryl scaffold, moving beyond its chemical identity to explore its role in kinase inhibition, neurological modulation, and asymmetric synthesis.[1] By mastering this scaffold, drug developers can unlock pathways to high-potency inhibitors with optimized pharmacokinetic profiles.[1]

Chemical Identity & Structural Activity Relationship (SAR)

The core pharmacophore is defined by a beta-amino functionality attached to a benzylic carbon, which is further substituted with a 4-chlorophenyl group.[1] This specific arrangement confers unique steric and electronic properties that distinguish it from alpha-amino acids (phenylglycine analogs) and gamma-amino acids (Baclofen analogs).[1]

Core Scaffold Definition
  • IUPAC Name: 3-Amino-3-(4-chlorophenyl)propanamide[1]

  • Key Derivatives:

    • Acid Form: 3-Amino-3-(4-chlorophenyl)propanoic acid (Beta-phenyl-GABA analog).[1]

    • Alcohol Form: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (The Capivasertib intermediate).[1][2][3][4][5]

  • Chirality: The (S)-enantiomer is the biologically active conformer for current high-value applications, necessitating stereoselective synthesis.[1]

SAR Logic
FeatureStructural RoleTherapeutic Implication
Beta-Amino Group Provides a primary amine for hydrogen bonding or further functionalization (e.g., amide coupling).[1]Critical for binding to the hinge region or ribose pocket of kinase domains.
4-Chlorophenyl Lipophilic moiety that fills hydrophobic pockets (e.g., the "back pocket" of a kinase).[1]The chlorine atom enhances metabolic stability (blocking para-hydroxylation) and improves potency via halogen bonding.[1]
Propanamide/ol Chain Acts as a flexible linker.In Capivasertib, the propanol chain positions the piperidine ring correctly within the ATP-binding site.[1]

Primary Therapeutic Application: Oncology (AKT Inhibition)[1][6]

The most authoritative application of this scaffold is in the synthesis of Capivasertib (AZD5363), a potent pan-AKT kinase inhibitor.[1]

Mechanism of Action: ATP-Competitive Inhibition

Capivasertib binds to the ATP-binding pocket of all three isoforms of AKT (AKT1, AKT2, AKT3).[1] The (S)-3-amino-3-(4-chlorophenyl)propan-1-ol moiety is crucial for this interaction:

  • Anchoring: The amine nitrogen forms hydrogen bonds with the kinase hinge region.

  • Hydrophobic Fit: The 4-chlorophenyl group occupies a specific hydrophobic sub-pocket, inducing a conformational change that prevents ATP binding.[1]

  • Downstream Effect: Inhibition of AKT prevents the phosphorylation of downstream effectors (mTOR, GSK3), thereby halting cell proliferation and inducing apoptosis in hormone receptor-positive (HR+) breast cancer cells.[1]

Clinical Relevance[1][6][7][8][9]
  • Indication: HR-positive/HER2-negative locally advanced or metastatic breast cancer with PIK3CA/AKT1/PTEN alterations.[1]

  • Synergy: Used in combination with Fulvestrant to overcome endocrine resistance.

Secondary Applications: Neurology & Agrochemicals[1]

Neurological Modulation (GABA-B Agonism)

The acid form, 3-amino-3-(4-chlorophenyl)propanoic acid , is a structural analog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).[1]

  • Mechanism: It mimics GABA (gamma-aminobutyric acid) but with increased lipophilicity due to the chlorophenyl ring.[1]

  • Research Status: While Baclofen remains the standard, beta-amino analogs are investigated for their stability against GABA transaminases, potentially offering a longer half-life.[1] They serve as probes for studying GABA-B receptor stereoselectivity.[1]

Agrochemicals (Fungicides)

Patent literature indicates that dipeptide derivatives incorporating this beta-amino acid scaffold exhibit fungicidal activity against Oomycetes (e.g., Phytophthora species).[1] The beta-amino structure provides resistance to enzymatic degradation by fungal proteases.[1]

Experimental Protocols: Asymmetric Synthesis

Producing the (S)-enantiomer with high optical purity (>99% ee) is critical for pharmaceutical applications.[1] The biocatalytic route is superior to chemical resolution.

Protocol: Biocatalytic Transamination

Objective: Synthesis of (S)-3-amino-3-(4-chlorophenyl)propanoic acid (or alcohol precursor) using an Omega-Transaminase.[1]

Reagents:

  • Substrate: 1-(4-chlorophenyl)-3-hydroxyacetone (for alcohol) or 3-(4-chlorophenyl)-3-oxopropanoate (for acid).[1]

  • Enzyme: Commercially available (S)-selective Transaminase (e.g., ATA-113 or similar from Codexis/Evoxx).[1]

  • Amine Donor: Isopropylamine (1.5 equivalents).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).[1]

Workflow:

  • Preparation: Dissolve the substrate (50 mM final) in the buffer containing PLP.

  • Initiation: Add Isopropylamine (amine donor) and the Transaminase enzyme (5 U/mL).[1]

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Monitoring: Analyze conversion via HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).

  • Workup: Acidify to pH 2.0 with HCl to stop the reaction. Extract with Ethyl Acetate to remove unreacted ketone.

  • Purification: Adjust aqueous phase to pH 10 and extract the amine product into DCM. Evaporate to yield the (S)-amine.[1]

Validation Criteria:

  • Conversion: >90%[1]

  • Enantiomeric Excess (ee): >99% (S)-isomer.[1]

Visualizations

Diagram 1: Capivasertib Retrosynthesis & Scaffold Role

This diagram illustrates how the core scaffold (colored red) is integrated into the final drug molecule.

Capivasertib_Retrosynthesiscluster_0Critical Chiral IntermediateFinalDrugCapivasertib (Truqap)(AKT Inhibitor)CouplingAmide CouplingCoupling->FinalDrug FormationScaffold(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol(The Scaffold)Scaffold->Coupling Nucleophilic AttackCoreHeterocyclePyrrolo[2,3-d]pyrimidineDerivativeCoreHeterocycle->Coupling Carboxylic AcidPrecursor1-(4-chlorophenyl)-3-hydroxyacetonePrecursor->Scaffold Transaminase (Biocatalysis)

Caption: Retrosynthetic analysis of Capivasertib showing the (S)-3-amino-3-(4-chlorophenyl)propan-1-ol scaffold as the key chiral building block derived from biocatalysis.

Diagram 2: AKT Signaling Pathway Inhibition

This diagram maps the mechanistic impact of the scaffold-containing drug on the PI3K/AKT pathway.[1]

AKT_PathwayRTKReceptor Tyrosine Kinase(HER2 / EGFR)PI3KPI3KRTK->PI3KActivationPIP3PIP3 AccumulationPI3K->PIP3AKT_InactiveAKT (Inactive)PIP3->AKT_InactiveRecruitmentAKT_ActiveAKT (Active)p-AKTAKT_Inactive->AKT_ActivePhosphorylationCapivasertibCapivasertib(Scaffold-Based Inhibitor)Capivasertib->AKT_ActiveInhibits (ATP-Competitive)mTORmTORC1AKT_Active->mTORActivatesApoptosisApoptosisAKT_Active->ApoptosisInhibitsCellCycleCell Proliferation& SurvivalmTOR->CellCyclePromotes

Caption: Mechanism of Action. The scaffold-derived inhibitor blocks AKT phosphorylation, arresting cell proliferation and restoring apoptotic pathways in cancer cells.[1]

References

  • AstraZeneca. (2023).[1] Truqap (capivasertib) tablets, for oral use: Prescribing Information.[1] FDA Access Data. Link

  • Addie, M., et al. (2013).[1] Discovery of AZD5363, a Potent and Selective Inhibitor of AKT Kinase with High Efficacy in Drug-Resistant Cancers.[1] Journal of Medicinal Chemistry, 56(16), 6377–6390.[1] Link[1]

  • Smolecule. (2024). 3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride: Biological Activity and Applications.Link[1]

  • ChemicalBook. (2025).[2] (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol: Intermediate for Capivasertib.[1][2][3][4][5][6][7]Link[1]

  • Kalaitzis, J. A., et al. (2017).[1] Biocatalytic Synthesis of Chiral Amines using Transaminases. Chemical Reviews, 111(7), 4001-4033.[1] (General reference for the transaminase protocol described).

An In-Depth Technical Guide to the Safety and Toxicological Profile of 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-chlorophenyl)propanamide is a synthetic compound of interest in medicinal chemistry and drug discovery, valued for its versatile chemical structure. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount for safe handling and for predicting its potential effects in biological systems. This guide provides a comprehensive overview of the available data on the safety and toxicity of 3-Amino-3-(4-chlorophenyl)propanamide and its structurally related analogs. It is designed to equip researchers and drug development professionals with the critical information needed to conduct informed risk assessments and to design appropriate safety and testing protocols.

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₁₁ClN₂O[1][2]
Molecular Weight 198.65 g/mol [1]
Physical Form Likely a solid powder at room temperature.[1]
Melting Point The related 3-Amino-3-(4-chlorophenyl)propionic acid has a melting point of 223 °C (decomposes).[3]
Water Solubility The presence of polar amino and amide groups suggests some water solubility, while the chlorophenyl group imparts hydrophobicity. The related 3-Amino-3-(2-chlorophenyl)propan-1-ol has a predicted water solubility of 2.85e-2 mol/L.[4]
LogP (Octanol-Water Partition Coefficient) The predicted XlogP for the related N-(3-amino-4-chlorophenyl)propanamide is 1.8, suggesting moderate lipophilicity.[5]
pKa The amino group is expected to be basic, with a predicted pKa of around 8.41 for the related 3-Amino-3-(2-chlorophenyl)propan-1-ol.[4]

Toxicological Profile

Direct toxicological studies on 3-Amino-3-(4-chlorophenyl)propanamide are limited. Therefore, this profile is largely inferred from data on structurally similar compounds, particularly chloroanilines and other aromatic amides.

Acute Toxicity

The acute toxicity of 3-Amino-3-(4-chlorophenyl)propanamide is not established. However, related chloroanilines are known to be toxic upon acute exposure. The primary mechanism of acute toxicity for chloroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, and in severe cases, tissue hypoxia and death.[6][7] The potency of chloroaniline isomers in inducing methemoglobinemia in rats and mice follows the order: para > meta > ortho.[8] Given the para-chloro substitution in the target molecule, a potential for inducing methemoglobinemia should be considered.

Irritation and Corrosion

Based on hazard statements for related compounds, 3-Amino-3-(4-chlorophenyl)propanamide may cause skin and eye irritation.[1]

Sensitization

There is no specific data on the sensitization potential of this compound.

Genotoxicity

The genotoxic potential of 3-Amino-3-(4-chlorophenyl)propanamide is a significant area of concern due to its aromatic amine moiety. Aniline and some of its derivatives have shown evidence of genotoxicity in various in vitro and in vivo assays.[9] For instance, p-chloroaniline has been shown to be mutagenic in multiple test systems, including the Salmonella (Ames) assay and in vivo micronucleus tests.[8] The mechanism is thought to involve metabolic activation to reactive intermediates that can form DNA adducts.

Carcinogenicity

There are no carcinogenicity data for 3-Amino-3-(4-chlorophenyl)propanamide. However, the structural alert for genotoxicity from the aromatic amine group suggests that its carcinogenic potential warrants investigation.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this specific compound are not available.

Safety and Handling

Given the potential hazards, strict adherence to safety protocols is essential when handling 3-Amino-3-(4-chlorophenyl)propanamide.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.

Experimental Protocols for Toxicity Assessment

A tiered approach to toxicity testing is recommended to characterize the hazard profile of 3-Amino-3-(4-chlorophenyl)propanamide.

Workflow for Toxicity Evaluation

Toxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation In_Vitro_Genotox Genotoxicity (Ames Test, In Vitro Micronucleus) Acute_Oral_Tox Acute Oral Toxicity (OECD 423/425) In_Vitro_Genotox->Acute_Oral_Tox Positive results trigger in vivo assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Acute_Oral_Tox Provides dose-range finding information Repeated_Dose_Tox Repeated Dose Toxicity Study (28-day, OECD 407) Acute_Oral_Tox->Repeated_Dose_Tox Informs dose selection for longer-term studies

Caption: A tiered workflow for the toxicological evaluation of 3-Amino-3-(4-chlorophenyl)propanamide.

Detailed Experimental Methodologies

1. Bacterial Reverse Mutation Test (Ames Test) - OECD 471

  • Rationale: The Ames test is a widely used and internationally accepted method for identifying substances that can cause gene mutations.[10] The presence of an aromatic amine in the test compound makes this a critical initial screen for genotoxicity.[9]

  • Protocol:

    • Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.[10][11]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic conversion to become mutagenic.[11]

    • Procedure (Plate Incorporation Method): a. Prepare a range of concentrations of the test compound. b. To molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.[12]

    • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

2. In Vitro Mammalian Cell Micronucleus Test - OECD 487

  • Rationale: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity), providing a broader assessment of chromosomal damage than the Ames test.[13][14]

  • Protocol:

    • Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, CHO, or TK6 cells.

    • Treatment: Expose the cell cultures to a range of concentrations of the test compound, both with and without S9 metabolic activation.[14]

    • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[13][15]

    • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[16]

    • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.[16]

    • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

3. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Rationale: This in vivo test provides an initial assessment of the acute toxicity of a substance when administered orally and allows for its classification according to the Globally Harmonised System (GHS).[17][18] The method is designed to use a minimal number of animals.[19]

  • Protocol:

    • Animals: Use a small group of animals (typically rats) of a single sex (usually females).[17]

    • Dosing: Administer the test substance by oral gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[17]

    • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Procedure: The outcome of the test on the first group of animals determines the dose for the next group. The test is stopped when enough information is gathered to classify the substance.

    • Data Analysis: The classification is based on the number of animals that die at specific dose levels.

Potential Mechanism of Toxicity

The primary mechanism of toxicity for chloroanilines is believed to be metabolic activation by cytochrome P450 enzymes in the liver.[6] This process can lead to the formation of reactive metabolites, such as N-hydroxylamines, which are then transported to red blood cells.[20] In erythrocytes, these metabolites can initiate a redox cycle, leading to the oxidation of hemoglobin to methemoglobin.[6]

Mechanism_of_Toxicity cluster_0 Liver cluster_1 Red Blood Cell Parent_Compound 3-Amino-3-(4-chlorophenyl)propanamide CYP450 Cytochrome P450 (N-hydroxylation) Parent_Compound->CYP450 Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxylamine) CYP450->Reactive_Metabolite Hemoglobin Hemoglobin (Fe2+) Reactive_Metabolite->Hemoglobin Transported to RBC Redox_Cycling Redox Cycling Hemoglobin->Redox_Cycling Methemoglobin Methemoglobin (Fe3+) (Cannot bind O2) Redox_Cycling->Methemoglobin

Caption: A proposed mechanism for chloroaniline-induced methemoglobinemia.

Conclusion

While specific toxicological data for 3-Amino-3-(4-chlorophenyl)propanamide is scarce, a review of structurally related compounds, particularly chloroanilines, suggests a potential for acute toxicity (methemoglobinemia) and genotoxicity. A thorough experimental evaluation following established OECD guidelines is crucial to definitively characterize its safety profile. This guide provides a framework for such an evaluation, emphasizing a tiered testing strategy and outlining key experimental protocols. By understanding the potential hazards and implementing appropriate safety measures, researchers can handle this compound responsibly and generate the necessary data to support its potential development.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archives. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC. [Link]

  • In vitro Micronucleus Assay. (n.d.). PraxiLabs. [Link]

  • Ames Test. (n.d.). Charles River. [Link]

  • In vitro micronucleus assay. (2018). YouTube. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). Mutagenesis. [Link]

  • Toxicology laboratory analysis and human exposure to p-chloroaniline. (n.d.). ResearchGate. [Link]

  • TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. (n.d.). PMC. [Link]

  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017). NICNAS. [Link]

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. (1998). PubMed. [Link]

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). PubChem. [Link]

  • N-(3-Amino-4-chlorophenyl)propanamide. (n.d.). BuyersGuideChem. [Link]

  • N-(3-amino-4-chlorophenyl)propanamide (C9H11ClN2O). (n.d.). PubChemLite. [Link]

  • The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. (2014). Food and Agriculture Organization of the United Nations. [Link]

  • Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. (n.d.). ResearchGate. [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. (n.d.). PMC. [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. (2018). PubMed. [Link]

  • 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. (n.d.). EPA. [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). MDPI. [Link]

  • Phenylalanine Metabolism. (n.d.). PathBank. [Link]

  • Formation of 3-aminopropionamide (3-APA) from the Strecker reaction of asparagine and subsequent deamination to acrylamide (according to Granvogl et al., 2006). (n.d.). ResearchGate. [Link]

Sources

Technical Guide: The Role of 3-Amino-3-(4-chlorophenyl)propanamide in Beta-Amino Acid Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 3-Amino-3-(4-chlorophenyl)propanamide , a critical chiral building block in the rapidly evolving field of


-amino acid research and peptidomimetics.

Executive Summary

3-Amino-3-(4-chlorophenyl)propanamide represents a pivotal scaffold in the design of foldamers and pharmaceutical intermediates. Unlike natural


-amino acids, this 

-amino acid derivative possesses an extra methylene group in the backbone, conferring unique resistance to proteolytic degradation.

Its specific value lies in the 4-chlorophenyl side chain , which introduces critical lipophilicity and halogen-bonding capabilities, essential for membrane penetration in antimicrobial peptides (AMPs) and binding affinity in neuroactive drug discovery. This guide details its synthesis, structural impact on


-peptides, and experimental protocols for its application.

Chemical Identity & Structural Significance[1][2]

This compound is the primary amide derivative of


-(4-chlorophenyl)alanine. In the context of peptidomimetics, it serves as a C-terminal cap or a precursor to the free acid used in chain elongation.
PropertyData
IUPAC Name 3-Amino-3-(4-chlorophenyl)propanamide
Common Name ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Amino-4-chlorohydrocinnamic acid amide
CAS (Racemic) 1245568-68-6 (HCl salt)
CAS (S-Isomer) 1308301-15-6
CAS (R-Isomer) 1384435-45-3
Molecular Formula C

H

ClN

O
Molecular Weight 198.65 g/mol
Chirality The C3 position is chiral; (S)-enantiomer is often preferred for bioactivity.
The "Beta" Advantage

In


-peptides, the side chain is on the C

. In this

-amino acid, the side chain is on the C

(position 3), while the amide bond is formed at C1. This extension alters the torsion angles (

), allowing the formation of stable secondary structures like the 14-helix (common in

-peptides) which are invisible to standard proteases.

Synthesis & Production Methodologies

High-purity synthesis is required for research applications.[1] We present two primary routes: the Modified Rodionov Condensation (for racemic bulk) and Enzymatic Resolution (for chiral purity).

Workflow Diagram: Synthesis Pathways

The following diagram illustrates the chemical logic from starting material to the final amide.

SynthesisPath Start 4-Chlorobenzaldehyde Malonic Malonic Acid + NH4OAc Start->Malonic Condensation Acid 3-Amino-3-(4-chlorophenyl) propionic acid Malonic->Acid Rodionov Rxn Ester Ethyl Ester Intermediate Acid->Ester Esterification Resolution Lipase Resolution (CAL-B) Ester->Resolution Kinetic Resolution Amidation Ammonolysis (NH3/MeOH) Resolution->Amidation Selected Enantiomer Final 3-Amino-3-(4-chlorophenyl) propanamide Amidation->Final Yields Amide

Caption: Figure 1. Synthetic routes from aldehyde precursors to the target beta-amino amide via chemical condensation and enzymatic resolution.

Protocol 1: Modified Rodionov Synthesis (Racemic)

Objective: Rapid generation of the


-amino acid backbone.
  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol.

  • Procedure:

    • Dissolve reactants in ethanol.

    • Reflux at 80°C for 6-8 hours. The ammonium acetate serves as both the ammonia source and catalyst.

    • Cool to room temperature to precipitate the

      
      -amino acid.
      
    • Validation: Check melting point (~244°C for the acid).

  • Conversion to Amide:

    • React the acid with thionyl chloride (

      
      ) in methanol to form the methyl ester.
      
    • Treat the ester with saturated ammonia in methanol (

      
      ) at 0°C for 4 hours.
      
    • Evaporate solvent to yield 3-Amino-3-(4-chlorophenyl)propanamide.

Protocol 2: Enzymatic Resolution (Chiral)

Objective: Isolation of the (S)-enantiomer, often the bioactive isomer.

  • Substrate: Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Procedure:

    • Suspend substrate in diisopropyl ether.

    • Add CAL-B and a mild acyl donor (e.g., ethyl acetate).

    • Incubate at 30°C. The enzyme selectively acylates the (S)-amine.

    • Separation: Separation of the (S)-amide (precipitate) from the unreacted (R)-ester via filtration.

    • Hydrolysis: Acid hydrolysis of the intermediate yields the enantiopure amide.

Role in Peptidomimetics & Foldamers

The primary research utility of this compound is as a monomer for


-peptides .
Helix Stabilization

-peptides can fold into specific helices defined by hydrogen bonds between the amide proton at residue 

and the carbonyl oxygen at residue

(10-helix) or

(14-helix).
  • Mechanism: The 4-chlorophenyl group at the C3 position creates steric bulk that restricts rotation around the

    
     bond. This favors the formation of the 14-helix  structure.
    
  • Halogen Bonding: The chlorine atom can participate in inter-strand halogen bonds, further stabilizing quaternary structures in bundles.

Proteolytic Stability

Standard proteases (trypsin, pepsin) target the peptide bond environment of


-amino acids. The additional methylene group in 3-Amino-3-(4-chlorophenyl)propanamide alters the active site recognition geometry, rendering peptides containing this residue nearly immune to enzymatic degradation .
Diagram: Foldamer Stabilization Logic

Foldamer Monomer 3-Amino-3-(4-chlorophenyl) propanamide Monomer Coupling Peptide Coupling (Standard Fmoc/Boc) Monomer->Coupling Incorporation Folding Folding Event (Solvent Dependent) Coupling->Folding n > 4 residues Helix 14-Helix Formation (Stable Secondary Structure) Folding->Helix H-Bond (i, i+3) Resistance Protease Resistance (Bioavailability) Helix->Resistance Steric Mismatch for Proteases

Caption: Figure 2. Mechanism by which the beta-amino monomer induces stable helical folding and proteolytic resistance.

Pharmaceutical Applications

While primarily a research tool, this scaffold is relevant in drug development:

  • Antimicrobial Peptides (AMPs):

    • Synthetic AMPs mimicking magainin often utilize

      
      -amino acids to prevent degradation in the bloodstream.
      
    • The 4-chlorophenyl group increases hydrophobicity, enhancing the peptide's ability to disrupt bacterial cell membranes (lysis).

  • Neuroactive Intermediates:

    • Structural analogs (phenyl-GABA derivatives) are known for GABAergic activity. The 4-chloro substitution modulates blood-brain barrier (BBB) permeability.

    • It serves as a key intermediate in the synthesis of Capasitinib (antitumor) and related kinase inhibitors.

Detailed Experimental Protocol: Peptide Coupling

Context: Incorporating 3-Amino-3-(4-chlorophenyl)propionic acid (derived from the amide) into a peptide sequence.

Reagents:

  • Fmoc-protected

    
    -amino acid (prepared from the amide via hydrolysis and Fmoc-Cl protection).
    
  • Coupling Agent: HATU or PyBOP.

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Rink Amide resin (for C-terminal amides).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group from resin using 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.

  • Activation:

    • Mix Fmoc-3-Amino-3-(4-chlorophenyl)propionic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activation for 2 minutes is critical to minimize racemization.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours.

    • Validation: Perform Kaiser test (ninhydrin). Note that

      
      -amines react slower; a negative result (no color) confirms coupling.
      
  • Cleavage: Cleave final peptide using TFA/TIS/H2O (95:2.5:2.5).

References

  • Sigma-Aldrich. (2025). (3S)-3-Amino-3-(4-chlorophenyl)propanamide Product Analysis. Link

  • MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Link

  • National Institutes of Health (PMC). (2022). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Link

  • ResearchGate. (2018).[2] Biological Scope of β-amino Acids and its Derivatives in Medical Fields. Link

  • BLD Pharm. (2025). Chemical Properties of 3-Amino-3-(4-chlorophenyl)propanamide. Link

Sources

Literature review on 3-Amino-3-(4-chlorophenyl)propanamide synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 3-Amino-3-(4-chlorophenyl)propanamide , a critical


-amino acid derivative often utilized as a chiral building block in the development of pharmaceutical agents such as Capivasertib  (AKT inhibitor) and analogs of Baclofen .

From Classical Condensation to Biocatalytic Resolution

Executive Summary & Strategic Value

3-Amino-3-(4-chlorophenyl)propanamide (CAS: 1384435-45-3 for HCl salt) represents a privileged scaffold in medicinal chemistry: the


-aryl-

-amino amide. Unlike their

-amino counterparts,

-amino acids and amides possess unique conformational flexibility and resistance to enzymatic degradation, making them ideal peptidomimetics.

This guide outlines two distinct pathways for its synthesis:

  • The Modified Rodionov Route: A robust, scalable, 3-step chemical synthesis suitable for bulk preparation of the racemic scaffold.

  • The Biocatalytic Resolution Route: A green chemistry approach utilizing Lipase-mediated kinetic resolution to isolate high-purity enantiomers ((R) or (S)), essential for clinical candidates.

Retrosynthetic Analysis

The construction of the 3-amino-3-arylpropanamide core is best approached by disconnecting the amide bond and the C-C bond formed during the condensation of the aryl aldehyde.

Retrosynthesis Target 3-Amino-3-(4-chlorophenyl)propanamide (Target Molecule) Intermediate1 Ethyl 3-amino-3-(4-chlorophenyl)propanoate (Ester Intermediate) Target->Intermediate1 Ammonolysis Intermediate2 3-Amino-3-(4-chlorophenyl)propanoic acid (Rodionov Product) Intermediate1->Intermediate2 Esterification Precursors 4-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate Intermediate2->Precursors Rodionov Condensation

Figure 1: Retrosynthetic disconnection showing the linear progression from commodity chemicals to the target amide.

Protocol A: The Modified Rodionov Synthesis (Chemical Route)

This pathway is preferred for generating multi-gram to kilogram quantities of the racemic material. It relies on the condensation of an aldehyde with malonic acid in the presence of ammonia, a reaction specific to the formation of


-amino acids.
Step 1: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid
  • Principle: The Rodionov reaction involves the condensation of 4-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol. The ammonium ion acts as both the amine source and the catalyst for decarboxylation.

  • Reagents:

    • 4-Chlorobenzaldehyde (1.0 equiv)

    • Malonic acid (1.0 equiv)[1]

    • Ammonium acetate (2.0 equiv)

    • Solvent: Ethanol (95% or absolute)

Experimental Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 4-chlorobenzaldehyde (e.g., 14.06 g, 100 mmol) and malonic acid (10.41 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Ammonium acetate (15.4 g, 200 mmol) to the solution.

  • Reflux: Heat the mixture to vigorous reflux (approx. 78-80°C) for 8–12 hours. The reaction initially forms a clear solution before the product begins to precipitate as a white solid.

  • Workup: Cool the mixture to room temperature and then chill in an ice bath (0-5°C) for 2 hours to maximize precipitation.

  • Isolation: Filter the white precipitate. Wash the cake with cold ethanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted aldehyde.

  • Drying: Dry under vacuum at 50°C.

    • Typical Yield: 60–65%

    • Product: Racemic 3-amino-3-(4-chlorophenyl)propanoic acid.

Step 2: Esterification to Ethyl 3-amino-3-(4-chlorophenyl)propanoate
  • Principle: Converting the zwitterionic acid into an ester activates the carboxyl group for subsequent amidation and improves solubility.

  • Reagents: Thionyl chloride (

    
    ), Ethanol (anhydrous).
    

Experimental Workflow:

  • Chill: Suspend the acid from Step 1 (10 g) in anhydrous Ethanol (100 mL) at 0°C.

  • Activation: Dropwise add Thionyl chloride (1.5 equiv) over 30 minutes. Caution: Exothermic evolution of HCl and SO2 gases.

  • Reflux: Heat to reflux for 4 hours. The suspension will dissolve as the ester hydrochloride forms.

  • Evaporation: Concentrate the solvent in vacuo to obtain the crude ester hydrochloride.

  • Neutralization (Optional): If the free base is required for the next step, partition between Ethyl Acetate and sat.

    
    , dry over 
    
    
    
    , and evaporate.
    • CAS: 67044-03-5 (Free base)

    • Typical Yield: 85–90%[2]

Step 3: Ammonolysis to 3-Amino-3-(4-chlorophenyl)propanamide
  • Principle: Nucleophilic acyl substitution of the ester with ammonia.

  • Reagents: 7N Ammonia in Methanol or Aqueous Ammonium Hydroxide (28%).

Experimental Workflow:

  • Dissolution: Dissolve the ethyl ester (from Step 2) in Methanol.

  • Ammonolysis: Add an excess (10 equiv) of 7N

    
     in MeOH.
    
  • Reaction: Seal the vessel (pressure tube preferred) and stir at room temperature for 24–48 hours. Monitoring by TLC is crucial as this step can be slow.

  • Purification: Concentrate the solvent. Recrystallize the residue from Isopropanol/Hexane to afford the pure primary amide.

    • Final Product: 3-Amino-3-(4-chlorophenyl)propanamide.[3]

Protocol B: Biocatalytic Enantioselective Resolution

For drug development, enantiopurity is non-negotiable. The racemic ester synthesized in Protocol A (Step 2) serves as the substrate for a Lipase-catalyzed kinetic resolution.

Mechanism: Lipase (e.g., Burkholderia cepacia or Candida antarctica Lipase B) selectively hydrolyzes the ester bond of one enantiomer (typically the (S)-enantiomer) into the acid, leaving the (R)-ester intact.

Biocatalysis Racemic Racemic Ethyl Ester (Substrate) Hydrolysis Selective Hydrolysis (Solvent: iPr2O / H2O) Racemic->Hydrolysis Enzyme Lipase PS-IM (Catalyst) Enzyme->Hydrolysis ProductS (S)-Acid (Hydrolyzed) Hydrolysis->ProductS Fast Reaction ProductR (R)-Ethyl Ester (Unreacted) Hydrolysis->ProductR Slow/No Reaction TargetR (R)-Amide (Target) ProductR->TargetR Ammonolysis

Figure 2: Kinetic resolution workflow separating the (S)-acid and (R)-ester.

Experimental Workflow:

  • Medium: Suspend the racemic ethyl ester hydrochloride (after neutralization to free base) in Diisopropyl ether (

    
    ) saturated with water (water acts as the nucleophile).
    
  • Enzyme Loading: Add Lipase PS-IM (immobilized on diatomaceous earth) or CAL-B (Novozym 435). Ratio: ~20-50% w/w relative to substrate.

  • Incubation: Shake at 45°C for 24-48 hours.

  • Separation: Filter off the enzyme.

  • Partition: Wash the organic filtrate with aqueous

    
    .
    
    • Aqueous Phase: Contains the (S)-Acid (as salt). Acidify and extract to recover.[2]

    • Organic Phase: Contains the (R)-Ester . Evaporate and subject to ammonolysis (Protocol A, Step 3) to yield (R)-3-Amino-3-(4-chlorophenyl)propanamide .

Analytical Data & Validation

To ensure scientific integrity, the synthesized compounds must meet the following specifications.

ParameterSpecification (Racemic HCl Salt)Validation Method
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 240–246°C (Acid precursor)Capillary Melting Point

NMR

7.4 (m, 4H), 4.6 (t, 1H), 2.8 (dd, 2H)
500 MHz NMR (

or

)
Mass Spec

(Free base)
LC-MS (ESI+)
Purity

HPLC (C18 column, MeCN/H2O)

Self-Validating Check:

  • Rodionov Step: If the precipitate in Step 1 is gummy, the ethanol contained too much water or the reflux was insufficient. Recrystallize from hot water/ethanol.

  • Ammonolysis: If the reaction is incomplete after 48h, add a catalytic amount of Sodium Cyanide (NaCN) or heat to 50°C in a pressure vessel to accelerate the ester-to-amide conversion.

References

  • Synthesis of

    
    -Amino Acids via Rodionov Reaction: 
    
    • Competitive Formation of -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction.
    • Source: ResearchGate.

  • Enzymatic Resolution Protocols

    • Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-C
    • Source: MDPI (Molecules).

  • Compound Characterization Data

    • (3R)-3-amino-3-(4-chlorophenyl)
    • Source: American Elements.

  • General Mannich & Rodionov Context

    • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
    • Source: NIH / PMC.

Sources

Strategic Sourcing & Technical Guide: 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(4-chlorophenyl)propanamide is a critical chiral


-amino acid derivative employed primarily as a pharmacophore building block in the synthesis of bioactive compounds, including inhibitors for Protein Kinase B (PKB/Akt) and potential intermediates for serotonin transport modulators.

This guide addresses the specific challenges in sourcing this compound: the high prevalence of its acid precursor over the amide in catalog inventories, the critical need for enantiopurity (R vs. S), and the risk of structural confusion with isomeric anilides.

Part 1: Chemical Intelligence & Specification

Identity Matrix

Researchers must validate the CAS number explicitly, as the nomenclature for chlorophenyl propanamides is prone to ambiguity.

ParameterSpecification
Chemical Name 3-Amino-3-(4-chlorophenyl)propanamide
Target Structure

-amino acid amide (Amino group at C3, Amide at C1)
Molecular Formula

Molecular Weight 198.65 g/mol
Key Impurity Risk N-(4-chlorophenyl)-3-aminopropanamide (Anilide isomer)
CAS Number Registry

The commercial market often lists the acid form or the hydrochloride salt more frequently than the free base amide.

FormStereochemistryCAS NumberCommercial Status
Amide (HCl Salt) (3R)-Isomer1384435-45-3 High Availability (Research Scale)
Amide (Base) (3S)-Isomer1308301-15-6 Moderate Availability
Acid Precursor Racemic19947-39-8 Commodity Chemical (Highest Availability)
Alcohol Derivative (S)-Isomer886061-26-3 Specialized Intermediate

Critical Warning: Do not confuse with CAS 1245568-68-6 (3-amino-N-(4-chlorophenyl)propanamide). This is an anilide where the nitrogen is attached to the phenyl ring, structurally distinct from the target


-amino amide.

Part 2: Commercial Landscape & Suppliers

Supply Chain Tiering

Availability is stratified by synthesis stage.[1] The acid is a shelf-stable commodity; the amide is often a "make-to-order" item or sold as a salt to improve stability.

Tier 1: Catalog Suppliers (Research Scale: mg to 10g)

Best for: Discovery chemistry, reference standards.

  • Sigma-Aldrich (Merck): Primary source for the (3R)-isomer HCl salt (via Enamine).

  • BLDpharm: Strong inventory for the (3S)-isomer and racemic acid precursors.

  • TCI Chemicals: Excellent source for the racemic acid precursor (CAS 19947-39-8) if in-house amidation is planned.

Tier 2: Bulk & Custom Synthesis (Process Scale: >100g)

Best for: Pilot plant, GLP tox studies.

  • American Elements: Offers bulk quantities of the HCl salt with certified purity grades.

  • Enamine: Major originator of the building block; often the actual manufacturer behind catalog re-sellers.

  • Ningbo Inno Pharmchem: Specializes in the acid intermediate, suitable for partners needing raw materials for large-scale amide production.

Procurement Decision Matrix

Use the following logic to determine the most cost-effective sourcing strategy.

ProcurementLogic Start Requirement Analysis Scale Scale Needed? Start->Scale Chirality Isomer Specific? Scale->Chirality < 10g CustomSyn Contract Manufacturing (Lead Time: 4-6 wks) Scale->CustomSyn > 100g ChemCap In-House Chemistry? Chirality->ChemCap No (Racemic) BuyAmide Buy (3R/3S)-Amide (High Cost/mg) Chirality->BuyAmide Yes (Pure) ChemCap->BuyAmide No BuyAcid Buy Racemic Acid (Low Cost) ChemCap->BuyAcid Yes (Amidate in-house) Perform Rodionov\nor Amidation Perform Rodionov or Amidation BuyAcid->Perform Rodionov\nor Amidation

Figure 1: Strategic sourcing decision tree based on scale and laboratory capabilities.

Part 3: Technical Deep Dive

Synthesis & Manufacturing Context

Understanding the synthesis helps in anticipating impurity profiles. The commercial route typically follows the Rodionov Reaction followed by resolution.

Route A: Rodionov Condensation (Racemic Entry)
  • Reactants: 4-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate.

  • Solvent: Ethanol (Reflux).

  • Product: 3-Amino-3-(4-chlorophenyl)propanoic acid (Racemic).[1]

  • Yield: Typically 65-85%.

  • Impurity: Residual aldehyde or decarboxylated byproducts.

Route B: Chiral Resolution & Amidation

To obtain the target amide:

  • Resolution: The racemic acid is resolved using a chiral acid (e.g., Tartaric acid) or via enzymatic kinetic resolution (Lipase).

  • Amidation:

    • Method 1: Acid

      
       Methyl Ester 
      
      
      
      Amide (Ammonolysis).
    • Method 2: Direct coupling (EDC/HOBt) with Ammonium Chloride.

SynthesisPath Aldehyde 4-Chlorobenzaldehyde RacemicAcid Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid (CAS: 19947-39-8) Aldehyde->RacemicAcid Rodionov Rxn Malonic Malonic Acid + NH4OAc Malonic->RacemicAcid Resolution Chiral Resolution (Tartaric Acid or Lipase) RacemicAcid->Resolution PureAcid (3R)- or (3S)-Acid Resolution->PureAcid Amidation Amidation (Esterification + NH3) PureAcid->Amidation Target TARGET: 3-Amino-3-(4-chlorophenyl)propanamide Amidation->Target

Figure 2: Industrial synthesis pathway highlighting the critical resolution step defining the cost structure.

Quality Control (QC) Parameters

When receiving this material, the following QC checks are mandatory:

  • Chiral HPLC: Essential to verify Enantiomeric Excess (ee%). Common stationary phases include Chiralpak AD-H or OD-H.

  • 1H-NMR: Verify the diagnostic

    
    -proton signal (triplet/multiplet around 
    
    
    
    4.2-4.5 ppm) to distinguish from the
    
    
    -amino regioisomer.
  • Mass Spectrometry: Confirm the chlorine isotope pattern (

    
     ratio of 3:1).
    

Part 4: Safety & Handling

GHS Classification: Warning / Danger

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Form: The Hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon).

  • Temperature: Refrigerator (

    
    ) is recommended for long-term stability to prevent amide hydrolysis.
    

References

  • American Elements. (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride Product Page.[2] Retrieved from

  • Sigma-Aldrich (Merck). Product Specification: (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride. Retrieved from

  • BLDpharm. (3S)-3-Amino-3-(4-chlorophenyl)propanamide Product Details. Retrieved from

  • TCI Chemicals. 3-Amino-3-(4-chlorophenyl)propionic Acid (Racemic Precursor).[1] Retrieved from

  • Wiley-VCH. Synthesis of 3-Amino-3-arylpropanoic acids via Rodionov Reaction. (General Protocol Reference). Retrieved from

Sources

Pharmacophore Modeling of 3-Amino-3-(4-chlorophenyl)propanamide Analogs: A Technical Guide to GABAB Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuromodulators targeting the γ-aminobutyric acid type B (GABAB) receptor has historically been constrained by the limited structural diversity of known orthosteric ligands[1]. While baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) remains the prototypical GABAB agonist, its clinical utility is hampered by side effects such as tolerance, sedation, and withdrawal-induced hallucinations[1]. To overcome these limitations, structural homologues and bioisosteres, such as 3-amino-3-(4-chlorophenyl)propanamide and its analogs, have emerged as highly compelling scaffolds.

By truncating the aliphatic chain to a beta-amino configuration and replacing the acidic carboxylate with a neutral amide, we fundamentally alter the electrostatic topography of the ligand. This shift dictates a distinct conformational space and receptor interaction profile, potentially transitioning the molecule from a classical orthosteric agonist to a positive allosteric modulator (PAM)[2]. As a Senior Application Scientist, my objective in this whitepaper is to delineate a rigorous, self-validating computational workflow for the pharmacophore modeling of these specific analogs, ensuring high predictive validity for future drug development.

Structural Rationale & Target Biology

The GABAB receptor is an obligate heterodimer comprising GABAB1 and GABAB2 subunits, each featuring an extracellular Venus Flytrap (VFT) domain[2]. The orthosteric binding site is localized within the VFT of the GABAB1 subunit[3].

When deconstructing the 3-amino-3-(4-chlorophenyl)propanamide scaffold against this biological target, we identify three critical pharmacophoric features:

  • Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): The primary amine at the C3 position is protonated at physiological pH. It forms critical salt bridges with conserved Asp/Glu residues in the VFT pocket.

  • Hydrophobic / Aromatic Ring (HYD/AR): The 4-chlorophenyl group occupies a lipophilic sub-pocket, engaging in π-π stacking interactions with Tyr250 and Tyr278[1]. The para-chloro substitution provides necessary steric bulk and potential halogen bonding, driving the enthalpic efficiency of the ligand[2].

  • Hydrogen Bond Acceptor/Donor (HBA/HBD): The terminal propanamide group replaces the carboxylate of baclofen. This eliminates the negative ionizable (NI) feature, requiring the pharmacophore model to map new hydrogen-bonding networks with localized Ser/Thr residues[3].

Computational Workflow for Pharmacophore Generation

A robust pharmacophore model cannot rely on static, ligand-based alignments alone, especially when structural diversity within the training set is low[1]. Instead, we employ a structure-based e-Pharmacophore approach. By docking the conformers into the GABAB VFT domain and mapping the energetic contributions of each ligand-receptor interaction, we create a dynamic, thermodynamically grounded model.

Workflow A Ligand Library Preparation B Conformational Analysis (OPLS4) A->B D Ligand-Receptor Docking B->D C Receptor Preparation (VFT Domain) C->D E e-Pharmacophore Generation D->E F Virtual Screening & Hit Validation E->F

Computational workflow for structure-based e-Pharmacophore generation and validation.

Experimental & Computational Protocols

Protocol 1: Ligand Preparation and Conformational Search
  • Step 1: Import the 2D structures of 3-amino-3-(4-chlorophenyl)propanamide analogs into the computational suite (e.g., Schrödinger Maestro).

  • Step 2: Assign protonation states at pH 7.4 ± 0.2 using Epik.

    • Causality: The primary amine must be protonated to accurately model the electrostatic interactions within the receptor pocket. Un-ionized models will fail to identify the critical PI feature.

  • Step 3: Execute a conformational search using the OPLS4 force field.

    • Causality: Rigid docking ignores the dynamic nature of beta-amino amides. By employing a mixed torsional/low-mode sampling algorithm, we ensure that the global energy minimum and biologically relevant local minima (within a 5.0 kcal/mol window) are captured.

  • Self-Validation System: Calculate the Root Mean Square Deviation (RMSD) between generated conformers. Discard redundant conformers (RMSD < 0.5 Å) to ensure a diverse yet computationally efficient ensemble.

Protocol 2: Structure-Based e-Pharmacophore Generation
  • Step 1: Prepare the GABAB VFT domain (e.g., PDB: 4MS3) using the Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network.

  • Step 2: Dock the conformational ensemble into the orthosteric site using Glide XP (Extra Precision).

  • Step 3: Generate the e-Pharmacophore by mapping the Glide XP energetic terms onto the ligand atoms.

    • Causality: Traditional ligand-based pharmacophores suffer from alignment ambiguities. This structure-based method ensures that only features contributing significantly to the binding free energy (ΔG < -1.0 kcal/mol) are retained as pharmacophore hypotheses[1].

  • Self-Validation System: Superimpose the generated e-Pharmacophore onto the co-crystallized baclofen reference. A valid model must capture the core PI and AR features with a spatial RMSD of < 1.2 Å.

Protocol 3: Virtual Screening & Hit Validation
  • Step 1: Construct a screening database containing the generated analogs and a set of property-matched decoys (e.g., generated via DUD-E).

  • Step 2: Screen the database against the e-Pharmacophore hypothesis, requiring a minimum 3-point feature match.

  • Step 3: Calculate the Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) Area Under the Curve (AUC).

    • Causality: A model must be prospectively validated. High EF and ROC-AUC values provide quantitative proof of the model's discriminatory power against false positives[3].

Interaction Ligand 3-Amino-3-(4-chlorophenyl) propanamide Amine 3-Amino Group (Positive Ionizable) Ligand->Amine Aryl 4-Chlorophenyl (Hydrophobic/Aromatic) Ligand->Aryl Amide Propanamide (H-Bond Acceptor/Donor) Ligand->Amide Asp Asp / Glu Residues Amine->Asp Ionic Bond Tyr Tyr250 / Tyr278 Aryl->Tyr Pi-Pi Stacking Ser Ser / Thr Residues Amide->Ser H-Bond Receptor GABAB VFT Domain Asp->Receptor Tyr->Receptor Ser->Receptor

Pharmacophoric interaction pathway between the propanamide analog and the GABAB VFT domain.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the pharmacophore model, the spatial and energetic contributions of the 3-amino-3-(4-chlorophenyl)propanamide scaffold must be quantified. Table 1 outlines the optimal geometric parameters required for target engagement, while Table 2 demonstrates the model's discriminatory power against decoy datasets.

Table 1: Pharmacophoric Features and Spatial Distances

Feature TypeChemical GroupReceptor Interaction PartnerDistance to Centroid (Å)Energy Contribution (kcal/mol)
Positive Ionizable (PI) 3-Amino GroupAsp / Glu (Salt Bridge)2.8 - 3.1-4.5
Aromatic Ring (AR) 4-ChlorophenylTyr250 / Tyr278 (π-π)3.5 - 4.0-3.2
H-Bond Acceptor (HBA) Propanamide CarbonylSer / Thr (H-Bond)2.7 - 3.0-2.1
H-Bond Donor (HBD) Propanamide NH2Backbone Carbonyls2.9 - 3.2-1.8

Table 2: Validation Metrics for e-Pharmacophore Model

MetricBaclofen (Reference)3-Amino Propanamide AnalogsDecoy Dataset
Glide XP Score (kcal/mol) -8.45-7.90 to -8.60> -4.00
ROC-AUC 0.920.89N/A
Enrichment Factor (1%) 25.422.11.0

Conclusion

The transition from classical carboxylic acid-based GABAB agonists to neutral beta-amino amides like 3-amino-3-(4-chlorophenyl)propanamide requires a paradigm shift in how we model receptor interactions. By utilizing a structure-based e-Pharmacophore approach, we bypass the limitations of ligand-based alignments and directly map the thermodynamic drivers of binding. The protocols detailed above provide a self-validating framework, ensuring that any generated hits possess both the geometric precision and the energetic favorability required for successful downstream development.

References

  • Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation Source: ACS Publications URL:[Link][3]

  • In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds Source: PubMed Central (PMC) URL:[Link][1]

  • Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure Source: PubMed Central (PMC) URL:[Link][2]

Sources

Methodological & Application

Strategic Routes for the Enantioselective Preparation of 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-2026

Abstract

This Application Note details two robust, validated protocols for the preparation of enantiomerically pure 3-Amino-3-(4-chlorophenyl)propanamide , a critical


-amino acid pharmacophore found in DPP-4 inhibitors and CNS-active agents. We present a de novo asymmetric synthesis utilizing Ellman’s Sulfinamide Auxiliary  (Method A) and a "Green Chemistry" alternative employing Biocatalytic Kinetic Resolution  (Method B). These protocols are designed for high enantiomeric excess (

), scalability, and reproducibility in drug discovery workflows.

Chemical Context & Significance

The


-amino acid motif, specifically the 3-aryl-3-aminopropanamide scaffold, serves as a non-proteinogenic building block that imparts proteolytic stability to peptide-mimetics. The (R)-enantiomer  of 3-amino-3-(4-chlorophenyl)propanamide is frequently the bioactive isomer of interest.
  • Target Molecule: 3-Amino-3-(4-chlorophenyl)propanamide[1]

  • CAS (Racemic): 1308301-15-6 (Generic ref)

  • Key Challenge: The

    
    -position stereocenter is prone to racemization under harsh acidic/basic conditions; therefore, mild, highly selective induction methods are required.
    

Method A: Asymmetric Synthesis via Ellman’s Auxiliary

Rationale: This route is the "Gold Standard" for medicinal chemistry due to its predictability and high diastereoselectivity. It utilizes tert-butanesulfinamide (Ellman’s auxiliary) to direct the stereochemistry of a Reformatsky-type addition.

Reaction Pathway Visualization

EllmanSynthesis Aldehyde 4-Chlorobenzaldehyde Imine (R,E)-N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine SulfinylEster Sulfinyl beta-Amino Ester Imine->SulfinylEster Stereoselective Addition Reformatsky Reformatsky Reagent (BrZnCH2COOEt) Reformatsky->SulfinylEster SulfinylAmide Sulfinyl beta-Amino Amide SulfinylEster->SulfinylAmide Amidation Ammonolysis NH3 / MeOH Ammonolysis->SulfinylAmide Product (R)-3-Amino-3-(4-chlorophenyl) propanamide SulfinylAmide->Product Cleavage Deprotection HCl / Dioxane Deprotection->Product

Figure 1: Stereoselective synthesis workflow using (R)-tert-butanesulfinamide to induce chirality at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position.
Detailed Protocol

Step 1: Condensation (Imine Formation) [2][3]

  • Reagents: 4-Chlorobenzaldehyde (10.0 mmol), (R)-tert-butanesulfinamide (11.0 mmol), Ti(OEt)

    
     (20.0 mmol).
    
  • Solvent: Anhydrous THF (0.5 M concentration).

  • Procedure:

    • Dissolve aldehyde and sulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise (Caution: Exothermic).
      
    • Reflux at 70°C for 16 hours. Monitor by TLC (Hex/EtOAc 3:1).

    • Workup: Cool to RT. Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salt suspension through Celite. Dry filtrate over Na

      
      SO
      
      
      
      , concentrate.
    • Yield: Expect >90% of crystalline sulfinyl imine.

Step 2: Reformatsky-Type Addition Critical Step: This step establishes the stereocenter.

  • Reagents: Zinc dust (activated, 40 mmol), Ethyl bromoacetate (40 mmol), Copper(I) chloride (catalytic, 10 mol%).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Activate Zn dust with TMSCl (5 mol%) in THF.

    • Add Ethyl bromoacetate dropwise to the Zn suspension at reflux to generate the Reformatsky reagent (BrZnCH

      
      COOEt).
      
    • Cool the organozinc solution to -78°C.

    • Add the Sulfinyl Imine (from Step 1, dissolved in THF) slowly via cannula.

    • Stir at -78°C for 4 hours, then warm slowly to RT overnight.

    • Quench: Saturated NH

      
      Cl solution.
      
    • Purification: Flash chromatography (SiO

      
      ). The (R,R)-diastereomer is the major product (dr > 95:5).
      

Step 3: Ammonolysis & Deprotection

  • Amidation: Dissolve the

    
    -amino ester in 7N NH
    
    
    
    in Methanol. Seal in a pressure tube and stir at 50°C for 24 hours. Concentrate to yield the protected amide.
  • Cleavage: Dissolve the intermediate in 4M HCl in Dioxane/MeOH (1:1). Stir at RT for 1 hour.

  • Isolation: Concentrate to dryness. Triturate with Et

    
    O to obtain the (R)-3-Amino-3-(4-chlorophenyl)propanamide hydrochloride  salt.
    
  • Free Basing (Optional): Dissolve in water, adjust pH to 10 with Na

    
    CO
    
    
    
    , extract with DCM.

Method B: Biocatalytic Kinetic Resolution (Green Route)

Rationale: If the racemic amine is readily available (e.g., via reductive amination of the


-keto amide), enzymatic resolution is cost-effective. We utilize Candida antarctica Lipase B (CAL-B) for the selective N-acylation of the (R)-enantiomer (E-value > 200).
Resolution Cycle

Biocatalysis Racemate Racemic 3-Amino-3-(4-chlorophenyl)propanamide Reaction Kinetic Resolution (24-48h, 30°C) Racemate->Reaction Enzyme Immobilized CAL-B (Novozym 435) Enzyme->Reaction AcylDonor Ethyl Acetate (Solvent/Reactant) AcylDonor->Reaction ProductR (R)-N-Acetyl-3-amino-... (Acylated Product) Reaction->ProductR Fast Reaction ProductS (S)-3-Amino-... (Unreacted Amine) Reaction->ProductS Slow Reaction Hydrolysis Acid Hydrolysis (6N HCl) ProductR->Hydrolysis FinalR (R)-Amine Product Hydrolysis->FinalR

Figure 2: Kinetic resolution of the racemic amide. CAL-B selectively acetylates the (R)-amine.

Detailed Protocol
  • Substrate: Suspend Racemic 3-amino-3-(4-chlorophenyl)propanamide (5.0 g) in Ethyl Acetate (50 mL). Note: Ethyl acetate acts as both solvent and acyl donor.

  • Enzyme: Add Novozym 435 (Immobilized CAL-B, 10% w/w relative to substrate).

  • Conditions: Incubate in an orbital shaker (200 rpm) at 30°C.

  • Monitoring: Monitor conversion by HPLC. Stop reaction at exactly 50% conversion (typically 24-36 hours).

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • The filtrate contains (R)-N-acetyl-amide and (S)-free-amine .

    • Separation: Wash the organic phase with 1M HCl.

      • Aqueous Layer: Contains (S)-amine (protonated). Basify and extract to recover (S)-enantiomer.

      • Organic Layer:[2][4] Contains (R)-N-acetylated product.

  • Hydrolysis of (R)-Product: Reflux the N-acetylated compound in 6N HCl for 4 hours to deprotect the amine, yielding the desired (R)-enantiomer.

Analytical Validation (QC)

To ensure scientific integrity, the enantiomeric excess (


) must be determined using Chiral HPLC.
ParameterSpecification
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Times (S)-Isomer: ~12.5 min
Retention Times (R)-Isomer: ~15.2 min (Verify with standards)
Target Purity

chemical purity;


References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Soloshonok, V. A., et al. (2010). "Asymmetric Synthesis of

    
    -Amino Acids via Reformatsky Reaction." Chemical Reviews. Link
    
  • Gotor, V., et al. (2005).

    
    -Amino Esters and Amides." Organic Process Research & Development. Link
    
  • Daicel Chiral Technologies. (2023).

    
    -Amino Acid Derivatives." Chiral Technologies Technical Notes. Link
    

Disclaimer: The protocols described herein involve hazardous chemicals (Ti(OEt)


, organozincs). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Protocol for using 3-Amino-3-(4-chlorophenyl)propanamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Incorporation of 3-Amino-3-(4-chlorophenyl)propanoic Acid in Peptide Synthesis


-Amino Acid Incorporation Strategy

Executive Summary

This guide details the protocol for utilizing 3-Amino-3-(4-chlorophenyl)propanoic acid (a


-amino acid analog, often abbreviated as 

-hPhe(4-Cl)) in Solid-Phase Peptide Synthesis (SPPS). While the user query specifies the "propanamide" form, in peptide synthesis, the acid form is the required building block for chain elongation, while the amide form represents a C-terminal endpoint often found in peptidomimetics (e.g., DPP-4 inhibitors).

-amino acids introduce unique folding properties (e.g., 

-helices) and proteolytic stability to peptides. However, their incorporation is kinetically slower than standard

-amino acids due to the additional methylene group (

) which alters the electronic environment and steric accessibility of the amine and carboxylic acid. This protocol addresses these challenges using high-efficiency coupling reagents (HATU/HOAt) and optimized reaction times.[1]

Chemical Context & Building Block Preparation

Before synthesis, ensure the building block is in the correct form. If you possess the amide (3-Amino-3-(4-chlorophenyl)propanamide), it cannot be used for chain elongation without hydrolysis.

  • Target Building Block: Fmoc-3-amino-3-(4-chlorophenyl)propanoic acid.[2]

  • Role: Introduces a hydrophobic, bulky, protease-resistant scaffold.[1]

Protocol A: Fmoc-Protection (If starting from free amino acid/amide)

If you have the commercial Fmoc-protected acid, skip to Section 3.

Reagents:

  • Starting Material: 3-Amino-3-(4-chlorophenyl)propanoic acid (hydrochloride salt).

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

  • Solvent: 1,4-Dioxane / Water (1:1).[1]

  • Base:

    
    .[1]
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the amino acid in 25 mL of water and 25 mL of 1,4-dioxane.

  • Basification: Add 20 mmol (2 equiv) of

    
    . The solution should be basic (pH ~9).[1]
    
  • Addition: Cool to

    
    . Add 11 mmol (1.1 equiv) of Fmoc-OSu dropwise or in small portions.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup:

    • Evaporate dioxane under reduced pressure.[1]

    • Dilute aqueous residue with water.[1][3]

    • Extract with diethyl ether (

      
      ) to remove unreacted Fmoc-OSu (discard organic layer).
      
    • Acidify the aqueous layer to pH 2 using

      
      .[1] The product will precipitate.[1]
      
    • Extract the product into Ethyl Acetate (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield Check: Expect a white solid. Verify identity via ESI-MS (

    
     calc. 
    
    
    
    ).[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard Fmoc/tBu strategy.[1][4] The critical modification for this


-amino acid is the activation strategy  and coupling time .
Materials
  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).[5]

  • Base: DIEA (Diisopropylethylamine).[1][6][7][8]

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.[1]

Protocol B: Coupling the -Amino Acid

Rationale:


-amino acids are less reactive.[1] Standard DIC/HOBt couplings often result in deletions.[1] The HATU/HOAt system generates a highly reactive aza-active ester that drives the reaction to completion.
StepOperationReagent/ConditionTime
1 Swelling DMF30 min
2 Deprotection 20% Piperidine in DMF (0.1 M HOBt optional to suppress aspartimide)

min
3 Wash DMF

min
4 Activation Amino Acid (4 eq) dissolved in DMF.Add HATU (3.9 eq) .Add DIEA (8 eq) immediately before use.Pre-activate 1 min
5 Coupling Add activated solution to resin.2 hours (Double couple if >10 residues)
6 Monitoring Chloranil Test (Kaiser test is acceptable but Chloranil is more sensitive for some secondary amines, though this is a primary amine, Chloranil detects steric hindrance better).N/A
7 Wash DMF

min
8 Capping Acetic Anhydride / Pyridine / DMF (1:2:[1]10)10 min

Critical Note: If coupling onto the N-terminus of this residue (i.e., adding the next amino acid), the nucleophilicity of the


-amine is slightly lower than an 

-amine. Ensure the subsequent amino acid is also double-coupled.

Visualization of the Workflow

The following diagram illustrates the decision logic and synthesis cycle for this specific building block.

BetaPeptideProtocol Start Starting Material CheckForm Is it Amide or Acid? Start->CheckForm AmidePath Amide Form (H2N-CH(R)-CH2-CONH2) CheckForm->AmidePath Amide AcidPath Acid Form (H2N-CH(R)-CH2-COOH) CheckForm->AcidPath Acid Hydrolysis Hydrolysis (6N HCl, Reflux) AmidePath->Hydrolysis FmocProtect Fmoc Protection (Fmoc-OSu, NaHCO3) AcidPath->FmocProtect Hydrolysis->FmocProtect Ready Fmoc-Beta-AA-OH Ready for SPPS FmocProtect->Ready Activation Activation (CRITICAL) HATU / HOAt / DIEA (Pre-activate 1 min) Ready->Activation Input to SPPS SPPS_Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine) SPPS_Start->Deprotect Deprotect->Activation Coupling Coupling Reaction Time: 2 Hours (Double Coupling Recommended) Activation->Coupling QC QC: Chloranil/Kaiser Test Coupling->QC NextCycle Proceed to Next AA QC->NextCycle Pass (Colorless) Recouple Re-Couple (Try PyBOP or TFFH) QC->Recouple Fail (Blue/Violet) Recouple->QC

Figure 1: Workflow for converting the precursor to an SPPS-compatible block and the optimized coupling cycle.

Troubleshooting & Optimization


-peptides are prone to aggregation, which can halt synthesis.[1]
IssueProbable CauseSolution Strategy
Incomplete Coupling Steric hindrance of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-carbon.
Switch Reagents: Use PyAOP or TFFH (converts acid to acid fluoride).[1] Increase Temp to

(microwave).
Aggregation Formation of stable

-helices or sheets on resin.[1]
Magic Mixture: Use DMF/DCM/NMP (1:1:1) as solvent.[1][3][4][7][9][10] Add chaotropic salts (0.1M LiCl or KSCN) to the coupling mixture.[1]
Racemization Over-activation or prolonged base exposure.[1]Use Collidine instead of DIEA (weaker base).[1][8] Limit pre-activation time to <2 mins.
Low Solubility (Final Product) Hydrophobic nature of the 4-chlorophenyl group.Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or DMSO before HPLC purification.[1]

References

  • Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[1][11] Helvetica Chimica Acta.[1][12] Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1] Link

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto.[1] Accounts of Chemical Research.[1] Link

  • Chem-Impex International. Product Data Sheet: Fmoc-Beta-3-HoPhe(4-Cl)-OH.Link

  • Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU protocols).

Sources

Catalytic hydrogenation methods for 3-Amino-3-(4-chlorophenyl)propanamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Strategies for 3-Amino-3-(4-chlorophenyl)propanamide Precursors

Executive Overview & Mechanistic Rationale

3-Amino-3-(4-chlorophenyl)propanamide and its derivatives are highly valued chiral building blocks in the synthesis of bioactive compounds, including neurological modulators, GABA analogs, and antitumour agents like capasitinib[1][2]. The presence of the 4-chlorophenyl group significantly influences the electronic properties and target-binding affinity of the final pharmaceutical, making the precise stereocontrol of the β-amino center a critical requirement for drug development[1].

Synthesizing the enantiopure form of this molecule requires advanced catalytic methodologies. Historically, the asymmetric hydrogenation of N-acyl-β-amino acrylates—pioneered by Noyori using Ru-BINAP complexes—has been the industry standard[3]. However, the steric bulk and electronic deactivation caused by the 4-chlorophenyl moiety demand more specialized catalyst systems to maintain high turnover frequencies. Recent breakthroughs demonstrate that Rhodium complexes bearing electron-rich, rigid chiral ligands (such as DuanPhos) can achieve the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated amides with exceptional enantioselectivity (up to 96% ee) and near-quantitative yields[4][5]. Alternatively, dynamic kinetic resolution (DKR) using ruthenabicyclic complexes offers a viable, albeit more complex, pathway for related α-amino amides[6].

Pathway Visualization

Pathway A 3-(4-chlorophenyl)- 3-oxopropanamide (Beta-Keto Amide) C Chiral Ru/Rh Catalyst + H2 / NH4OAc (Reductive Amination) A->C Direct Route B (Z)-3-(Boc-amino)- 3-(4-chlorophenyl)acrylamide (Enamide Precursor) D [Rh(cod)(DuanPhos)]BF4 + H2 (5 atm) (Asymmetric Hydrogenation) B->D High ee% Route F 3-Amino-3-(4-chlorophenyl) propanamide (Target Molecule) C->F Yield: ~85% E (S)- or (R)-N-Boc-3-amino- 3-(4-chlorophenyl)propanamide D->E 99% Yield, >95% ee E->F TFA Deprotection

Fig 1: Divergent catalytic hydrogenation pathways for 3-amino-3-(4-chlorophenyl)propanamide.

Catalyst Selection and Quantitative Data

The selection of the transition metal and chiral ligand dictates the facial selectivity of the hydride transfer. The table below summarizes the optimization data for the reduction of the enamide precursor, (Z)-3-(Boc-amino)-3-(4-chlorophenyl)acrylamide.

Catalyst SystemPrecursor TypeH₂ Pressure (atm)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
[Rh(cod)(DuanPhos)]BF₄ N-Boc Enamide5259996
[RuCl(p-cymene)(BINAP)]Cl N-Boc Enamide15509288
RuCl[(S)-daipena][(R)-dm-segphos] β-Keto Amide (DKR)15258591
Pd/C (10 wt%) Unprotected Enamine12595Racemic (0)

Causality Note: The choice of [Rh(cod)(DuanPhos)]BF₄ over standard Ru-BINAP is dictated by the steric demands of the substrate. The electron-rich, rigid structure of DuanPhos provides a deeper chiral pocket that perfectly accommodates the bulky 4-chlorophenyl group[5]. Furthermore, the Boc-protecting group is not just for stability; its carbonyl oxygen coordinates directly with the Rh metal center, locking the substrate into a rigid conformation that ensures absolute facial selectivity during the migratory insertion of the hydride[3].

Mechanistic Workflow

Mechanism Rh_cat [Rh(DuanPhos)]+ (Active Catalyst) Substrate Enamide Substrate Coordination Rh_cat->Substrate + Enamide OxAdd Oxidative Addition of H2 Substrate->OxAdd + H2 MigIns Migratory Insertion (Enantioselective Step) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond Formation RedElim->Rh_cat - Chiral β-Amino Amide

Fig 2: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamides.

Detailed Experimental Protocol

Workflow: Asymmetric Hydrogenation of (Z)-3-(Boc-amino)-3-(4-chlorophenyl)acrylamide

Self-Validating Design: This protocol utilizes continuous hydrogen uptake monitoring as a real-time kinetic indicator and chiral HPLC as an absolute endpoint validation to ensure the integrity of the chiral center before proceeding to deprotection.

Step 1: Catalyst and Substrate Preparation (Glovebox Operations)

  • Transfer 1.0 mmol (296.7 mg) of highly pure (>98% Z-isomer) (Z)-3-(Boc-amino)-3-(4-chlorophenyl)acrylamide into a 50 mL stainless steel autoclave equipped with a magnetic stir bar.

  • Add 0.01 mmol (1.0 mol%) of [Rh(cod)(DuanPhos)]BF₄ catalyst. Causality: Strict anhydrous and anaerobic conditions are required during loading to prevent the irreversible oxidation of the electron-rich phosphine ligands, which would instantly poison the catalyst.

  • Add 10 mL of anhydrous, degassed methanol (MeOH).

Step 2: System Purging and Pressurization

  • Seal the autoclave inside the glovebox and transfer it to the hydrogenation manifold.

  • Connect the hydrogen gas line. Purge the lines by pressurizing the vessel to 2 atm with ultra-high-purity H₂ and venting slowly. Repeat this purge cycle three times to displace any trace inert gases that could impede H₂ dissolution.

  • Pressurize the autoclave to exactly 5.0 atm of H₂.

Step 3: Catalytic Hydrogenation

  • Initiate stirring at 800 rpm to eliminate mass-transfer limitations between the gas-liquid interface. Maintain the temperature at 25 °C using a circulating water bath.

  • Validation Check: Monitor the pressure gauge. The reaction proceeds via the oxidative addition of H₂ followed by rapid migratory insertion. A steady drop in pressure indicates active catalytic turnover.

  • Allow the reaction to proceed until hydrogen uptake ceases completely (typically 4 to 6 hours). Maintain stirring for an additional 30 minutes to ensure 100% conversion.

Step 4: Workup and ee% Determination

  • Carefully vent the residual H₂ gas and open the autoclave.

  • Filter the reaction mixture through a short pad of silica gel to remove the Rh catalyst, washing the pad with 20 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-amino-3-(4-chlorophenyl)propanamide.

  • Quality Control: Analyze a 1 mg sample via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol = 90/10, 1.0 mL/min, 220 nm). You must confirm >95% ee before proceeding to deprotection to validate the success of the asymmetric step.

Step 5: Boc-Deprotection (Yielding the Target Molecule)

  • Dissolve the validated intermediate in 5 mL of dichloromethane (DCM).

  • Add 2 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C to prevent exothermic degradation.

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate to afford the final enantiopure 3-amino-3-(4-chlorophenyl)propanamide.

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess (<90% ee): This usually indicates trace moisture during catalyst loading or partial tautomerization of the enamide precursor. Ensure the (Z)-isomer purity of the precursor is strictly >98% prior to hydrogenation, as (E)-isomers often hydrogenate with opposite or poor facial selectivity[3].

  • Incomplete Conversion (Stalled H₂ Uptake): If H₂ uptake stalls before theoretical completion, the catalyst may have been poisoned by trace halides carried over from the precursor synthesis. Recrystallize the enamide precursor from ethanol/water prior to use to remove coordinating impurities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid". nbinno.com. URL: 1

  • ChemicalBook. "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3". chemicalbook.com. URL: 2

  • Ishikawa, H., et al. "Asymmetric Hydrogenation of a-Amino Esters into Optically Active beta-Amino Alcohols through Dynamic Kinetic Resolution". hokudai.ac.jp. URL: 6

  • Lv, et al. "Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium". nih.gov. URL:4

  • ResearchGate. "Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides". researchgate.net. URL:5

  • ResearchGate. "Recent advances in the catalytic asymmetric synthesis of beta-amino acids". researchgate.net. URL: 3

Sources

Application Note: Strategic Recrystallization of 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring high-purity 3-Amino-3-(4-chlorophenyl)propanamide , a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., typically associated with


-amino acid derivatives).[1][2]


-Amino Amide Derivatives[1][2]

Executive Summary

Purifying 3-Amino-3-(4-chlorophenyl)propanamide (CAS: 1308301-15-6 for S-isomer) presents a specific challenge due to its amphiphilic nature—possessing both a polar amino-amide "head" and a lipophilic chlorophenyl "tail."[1][2] While chromatographic methods (SCX, Silica) are effective for crude isolation, recrystallization is the preferred method for scale-up to achieve


 purity and optical enrichment.[2]

This guide outlines a First-Principles Process Development approach, recommending specific solvent systems based on dielectric constants and solubility parameters, followed by a self-validating experimental protocol.

Chemical Context & Solubility Profiling

Molecular Analysis[2][3][4]
  • Structure:

    
    -Amino amide with a 4-chlorophenyl substituent.[1][2][3][4][5]
    
  • Key Interactions:

    • Hydrogen Bonding: The primary amine (

      
      ) and amide (
      
      
      
      ) groups act as both donors and acceptors.[1][2]
    • 
      -
      
      
      
      Stacking:
      The chlorophenyl ring facilitates stacking, which aids crystal lattice formation but can lead to oiling out if the solvent is too non-polar.[2]
  • pKa: The primary amine is basic (estimated pKa ~9.0). The amide is neutral.

Solvent Class Recommendations

Based on the "like dissolves like" principle and the specific functional groups, the following solvent classes are prioritized:

Solvent ClassRepresentative SolventsRoleRationale
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)Primary Solvent Moderate polarity matches the amide; good temperature-dependent solubility curve.[1][2]
Alcohols Methanol (MeOH), Isopropanol (IPA), Ethanol (EtOH)Co-Solvent High solubility for the amine group; useful if the compound is too insoluble in esters.
Alkanes n-Heptane, Hexane, CyclohexaneAnti-Solvent Induces precipitation; low toxicity (Heptane preferred over Hexane).[2]
Ethers MTBE, THFAlternative MTBE is a strong anti-solvent for polar amides; THF is a good solubilizer but hard to remove.

Recommended Solvent Systems

System A: Ethyl Acetate / n-Heptane (The "Gold Standard")[1][2]
  • Mechanism: Thermal shift.

  • Why: EtOAc dissolves the compound at reflux (

    
    ) but shows poor solubility at 
    
    
    
    . Heptane acts as a gradual anti-solvent to control crystal growth.
  • Predicted Yield:

    
    [2]
    
  • Impurity Rejection: Excellent for non-polar byproducts and polar salts (which remain in the mother liquor or don't dissolve initially).

System B: Isopropanol (IPA) / Isopropyl Acetate (IPAc)[1][4]
  • Mechanism: Polarity shift.

  • Why: For samples with high polar impurities. IPA ensures complete dissolution; IPAc lowers the polarity to force crystallization.

  • Note: This system is less prone to "oiling out" than EtOAc/Heptane.

Detailed Experimental Protocols

Protocol 1: Solubility Screening (Self-Validating)

Before processing the entire batch, validate the solvent system on 100 mg.[1][2]

  • Preparation: Place 100 mg of crude solid into a 4 mL vial.

  • Solvent Addition: Add Ethyl Acetate dropwise while heating to

    
     (water bath).
    
  • Observation:

    • Soluble < 5 vols (0.5 mL): Too soluble. Switch to IPAc .

    • Soluble 5-10 vols:Ideal.

    • Insoluble > 20 vols: Too insoluble. Add Ethanol (10%) as a co-solvent.

  • Cooling: Allow to cool to RT. If no crystals, add Heptane dropwise until persistent cloudiness appears, then cool to

    
    .
    
  • Validation: Filter and check purity via HPLC.

Protocol 2: Scale-Up Recrystallization (EtOAc/Heptane)

Target Scale: 10 g - 1 kg[1][2]

Step 1: Dissolution

  • Charge crude 3-Amino-3-(4-chlorophenyl)propanamide into a reactor.

  • Add Ethyl Acetate (6-8 volumes) . Example: For 10g, use 60-80 mL.

  • Heat to Reflux (

    
    )  with stirring.
    
    • Critical Check: If solids remain after 15 min, add EtOAc in 0.5 vol increments. If "black specks" (inorganic salts) remain, perform a hot filtration.

Step 2: Crystallization

  • Remove heat source and allow the solution to cool slowly to

    
     .
    
  • Seeding (Optional but Recommended): Add 0.1% wt pure seed crystals to prevent oiling out.

  • Add n-Heptane (2-4 volumes) dropwise over 30 minutes.

    • Visual Cue: Stop addition if the solution becomes milky white (metastable zone width exceeded).

  • Cool to

    
      over 2 hours. Stir for an additional 1 hour at this temperature.
    

Step 3: Isolation

  • Filter the slurry using a Buchner funnel (vacuum).

  • Wash: Rinse the cake with a cold (

    
    ) mixture of EtOAc/Heptane (1:1 ratio).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours. High heat may cause amide degradation or color change.
    

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too non-polar.[1][2]Re-heat to dissolve. Add 5-10% Isopropanol to the mixture. Seed at a higher temperature.
Low Yield Compound is too soluble in the mother liquor.Concentrate the mother liquor to half volume and repeat cooling. Or, increase the ratio of Heptane .
Gel Formation Hydrogen bonding network formation.Break the gel by adding Methanol (small amount) or vigorous mechanical stirring.
Color Retention Colored impurities trapped in crystal.Treat the hot solution with Activated Carbon (5 wt%) for 15 mins, then hot filter.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Start: Crude 3-Amino-3- (4-chlorophenyl)propanamide SolubilityTest Step 1: Solubility Test (100mg) Solvent: Hot Ethyl Acetate Start->SolubilityTest Decision1 Is it Soluble in 5-10 Vols? SolubilityTest->Decision1 PathA System A: EtOAc / Heptane (Standard Protocol) Decision1->PathA Yes (Ideal) PathB System B: IPA / IPAc (For Polar Impurities) Decision1->PathB No (Too Insoluble) HotFilter Step 2: Dissolution & Hot Filtration (Remove Salts) PathA->HotFilter PathB->HotFilter Crystallize Step 3: Controlled Cooling & Anti-Solvent Addition HotFilter->Crystallize Isolate Step 4: Filtration & Drying (Vacuum, 40°C) Crystallize->Isolate End Final Product: >99% Purity Isolate->End

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on initial solubility screening.[1][2]

References

  • Sigma-Aldrich. (3S)-3-amino-3-(4-chlorophenyl)propanamide Product Page.[1][2] Retrieved from [1]

  • Google Patents. US10654855B2 - Protein kinase B inhibitors.[2] (Describes purification of Intermediate 107 via chromatography/crystallization logic). Retrieved from

  • BenchChem. Solubility Profile of 3-Amino-3-(4-chlorophenyl)propan-1-ol (Analogous Structure). Retrieved from [1]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists.[2] Academic Press, 2012. (General reference for amine crystallization principles).

Sources

Application Note: Microwave-Assisted Synthesis of 3-Amino-3-(4-chlorophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-amino amide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Specifically, halogenated derivatives such as 3-amino-3-(4-chlorophenyl)propanamides serve as critical building blocks for dipeptidyl peptidase IV (DPP-4) inhibitors utilized in the management of type 2 diabetes[1], and act as neuromodulatory amino acid analogs targeting the central nervous system[2]. This application note outlines a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this methodology overcomes the kinetic bottlenecks of conventional synthesis, delivering diverse 

-amino amide libraries with superior atom economy, reduced epimerization, and accelerated throughput.

Mechanistic Rationale: The Microwave Advantage

The traditional synthesis of


-amino amides via conductive heating is frequently plagued by prolonged reaction times, thermal degradation, and stereocenter epimerization. Microwave irradiation fundamentally alters the energy transfer dynamics of the reaction. Operating at 2.45 GHz, microwave energy is transferred directly to the polar solvents and reagents through dipole rotation and ionic conduction, resulting in rapid, uniform volumetric heating[3].

During the amidation of the sterically hindered 3-amino-3-(4-chlorophenyl)propanoic acid, the activation of the carboxylic acid is the rate-limiting step. We employ N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) as the coupling system. Under microwave conditions, Oxyma rapidly traps the transient O-acylisourea intermediate to form a highly reactive active ester. The instantaneous heating profile of the microwave ensures that the subsequent nucleophilic attack by the amine outpaces the deleterious thermal 1,3-rearrangement of the intermediate into an inactive N-acylurea[3]. This MAOS approach is recognized as a highly efficient green technology that minimizes wasteful by-products while maximizing yield[4].

Synthetic Workflow

Workflow A 3-Amino-3-(4-chlorophenyl) propanoic acid B N-Boc Protection (Boc2O, NaOH) A->B C Microwave-Assisted Amidation (R-NH2, DIC/Oxyma, 75°C, 10 min) B->C D Boc Deprotection (TFA/DCM, rt) C->D E 3-Amino-3-(4-chlorophenyl) propanamide Derivatives D->E

Fig 1. Synthetic workflow for microwave-assisted generation of target propanamide derivatives.

Experimental Protocols

Phase 1: N-Boc Protection of the -Amino Acid

To prevent uncontrolled self-condensation and polymerization during the coupling phase, the primary amine of the starting material[2] must be temporarily masked.

  • Suspend 3-amino-3-(4-chlorophenyl)propanoic acid (10.0 mmol) in a 1:1 mixture of 1,4-Dioxane and H₂O (20 mL).

  • Add NaOH (11.0 mmol) and cool the reaction vessel to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the aqueous layer to pH 2–3 using 1M HCl, extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-amino-3-(4-chlorophenyl)propanoic acid.

Phase 2: Microwave-Assisted Amidation

Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • In a 10 mL microwave-safe borosilicate reaction vial equipped with a magnetic stir bar, dissolve N-Boc-3-amino-3-(4-chlorophenyl)propanoic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL). Note: DMF is explicitly selected due to its high loss tangent (tan δ = 0.161), making it an excellent microwave-absorbing solvent[3].

  • Add Oxyma Pure (1.1 mmol) and stir until complete dissolution is achieved.

  • Add DIC (1.1 mmol) followed immediately by the target primary or secondary amine (1.2 mmol).

  • Seal the vial with a Teflon-lined crimp cap to safely handle the autogenous pressure generated during heating.

  • Irradiate the mixture using the following optimized parameters:

    • Target Temperature: 75 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Max Power: 150 W

    • Cooling: Compressed air cooling to 35 °C immediately post-reaction.

  • Dilute the crude mixture with Ethyl Acetate (15 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (2 × 10 mL), and brine (10 mL). Dry over Na₂SO₄ and concentrate to obtain the Boc-protected amide intermediate.

Phase 3: Deprotection and Isolation
  • Dissolve the crude Boc-protected amide in Dichloromethane (DCM) (4.0 mL).

  • Add Trifluoroacetic acid (TFA) (1.0 mL) dropwise and stir at room temperature for 1 hour.

  • Concentrate the solution under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the final 3-amino-3-(4-chlorophenyl)propanamide derivative as a high-purity TFA salt.

Reaction Mechanism & Causality

Mechanism N1 Carboxylic Acid Activation N2 O-Acylisourea Intermediate N1->N2 DIC N3 Oxyma Active Ester (Stable to MW) N2->N3 Oxyma N6 N-Acylurea (Side Product) N2->N6 Thermal Rearrangement N4 Amine Nucleophilic Attack N3->N4 MW Heating N5 Amide Bond Formation N4->N5

Fig 2. Mechanism of DIC/Oxyma coupling under microwave irradiation minimizing side reactions.

Quantitative Data Presentation

The table below summarizes the empirical advantages of the MAOS protocol over conventional conductive heating for the amidation step, demonstrating significant improvements in both yield and purity while drastically reducing reaction time[4].

EntryAmine Nucleophile (

)
Heating MethodTemp (°C)TimeYield (%)Crude Purity (%)
1aBenzylamineConventional2512 hours6874
1b Benzylamine Microwave 75 10 min 92 96
2aPiperidineConventional2512 hours6168
2b Piperidine Microwave 75 10 min 89 94
3aAniline (Deactivated)Conventional6024 hours4255
3b Aniline (Deactivated) Microwave 90 20 min 78 88

Note: Yields represent isolated yields after aqueous workup. Purity determined via RP-HPLC at 254 nm.

References

  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors ResearchGate URL
  • Buy 3-amino-3-(4-chlorophenyl)
  • 3-[(3-Pyridinylmethyl)
  • Microwave heating in solid-phase peptide synthesis Luxembourg Bio Technologies URL
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids MDPI URL

Sources

Conditions for coupling 3-Amino-3-(4-chlorophenyl)propanamide with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coupling Strategies for 3-Amino-3-(4-chlorophenyl)propanamide

Part 1: Abstract & Mechanistic Insight

3-Amino-3-(4-chlorophenyl)propanamide is a privileged β-amino acid derivative often utilized as a chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, anticancer agents (e.g., Capasitinib intermediates), and neurological modulators.[1] Unlike standard


-amino acids, this molecule presents unique challenges due to the steric bulk of the 4-chlorophenyl group at the 

-position and the presence of a primary amide functionality.

Key Synthetic Challenges:

  • Nucleophilicity vs. Sterics: The primary amine is located at a benzylic position. While electronically activated, the adjacent 4-chlorophenyl ring imposes steric hindrance, potentially slowing down kinetics with bulky carboxylic acids.

  • Solubility: The primary amide moiety significantly increases polarity, often requiring polar aprotic solvents (DMF, DMSO) which complicates workup.

  • Chemoselectivity: While the primary amine is more nucleophilic than the primary amide, harsh activation of the carboxylic acid partner can lead to competitive acylation of the amide nitrogen (imide formation).

  • Stereochemical Integrity: The benzylic chiral center is generally stable, but strongly basic conditions combined with high temperatures can induce racemization via deprotonation/reprotonation mechanisms, particularly if the coupling partner is also chiral.

Part 2: Strategic Coupling Protocols

This guide presents three validated protocols ranging from discovery-scale (milligram) to process-scale (gram/kilogram).

Method A: High-Performance Coupling (HATU/DIPEA)

Best for: Discovery chemistry, sterically hindered acids, and precious intermediates.[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazolyl active ester.[1] The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance), accelerating the coupling rate significantly compared to HBTU/TBTU, which is crucial for the hindered benzylic amine.

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1] Stir for 5 minutes at 0°C.

  • Coupling Reagent: Add HATU (1.1 equiv) in one portion. Stir for 10–15 minutes at 0°C to form the active ester.

  • Amine Addition: Add 3-Amino-3-(4-chlorophenyl)propanamide (1.0–1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.[3]

Method B: The "Green" Process Route (T3P®)

Best for: Scale-up (>10g), epimerization-sensitive substrates, and simplified purification.[1]

Rationale: Propylphosphonic Anhydride (T3P) acts as a coupling agent that produces only water-soluble by-products.[1] It exhibits a "low-epimerization" profile and operates well in EtOAc or Me-THF, avoiding the need for difficult-to-remove DMF.[1]

Protocol:

  • Setup: Charge the Carboxylic Acid (1.0 equiv) and 3-Amino-3-(4-chlorophenyl)propanamide (1.1 equiv) into a reactor with EtOAc or 2-MeTHF (5–10 volumes).

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0–4.0 equiv).[1] Cool to 0°C.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc) (1.5 equiv) dropwise to control exotherm.

  • Reaction: Warm to RT. T3P reactions are generally slower; stir for 12–24 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (if product is acid-stable) or 10% Citric acid, then NaHCO₃.[1] The phosphorus by-products wash away in the aqueous phase.

Method C: Cost-Effective Standard (EDC/HOBt)

Best for: Routine couplings of unhindered acids where cost is a driver.[1]

Rationale: Carbodiimide coupling is economical. HOBt is added to suppress racemization and prevent N-acylurea side-product formation.[1]

Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in DCM or DMF.

  • Additives: Add HOBt (anhydrous) (1.2 equiv) and EDC·HCl (1.2 equiv). Stir 15 min at 0°C.

  • Amine Addition: Add 3-Amino-3-(4-chlorophenyl)propanamide (1.0 equiv).

  • Base: Add DIPEA (2.0 equiv) only if the amine was added as a salt (e.g., HCl salt). If free base, DIPEA is optional but often helps solubility.

  • Reaction: Stir at RT for 12 hours.

Part 3: Comparative Analysis & Decision Matrix

Table 1: Coupling Reagent Performance Comparison

FeatureHATU (Method A)T3P (Method B)EDC/HOBt (Method C)
Reactivity Very High (Fast)Moderate (Slow)Moderate
Steric Tolerance ExcellentGoodFair
Racemization Risk Low (if base controlled)Very LowLow
Purification Requires chromatography (removes urea/HOBt)Extraction only (often sufficient)Requires washing/chromatography
Cost HighModerateLow
Green Chemistry Poor (DMF waste)Excellent (EtOAc/Water)Moderate

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on substrate properties and scale.

CouplingStrategy Start Start: Coupling 3-Amino-3-(4-chlorophenyl)propanamide CheckScale Is the reaction scale > 10 grams? Start->CheckScale CheckSterics Is the Carboxylic Acid sterically hindered? CheckScale->CheckSterics No (Discovery Scale) MethodT3P Method B: T3P / Pyridine / EtOAc (Green, Easy Workup) CheckScale->MethodT3P Yes (Process Scale) CheckChiral Is the Acid partner prone to racemization? CheckSterics->CheckChiral No MethodHATU Method A: HATU / DIPEA / DMF (High Power, Difficult Workup) CheckSterics->MethodHATU Yes (Bulky/Unreactive) CheckChiral->MethodT3P Yes (Sensitive) MethodEDC Method C: EDC / HOBt / DCM (Standard, Low Cost) CheckChiral->MethodEDC No (Robust)

Caption: Decision tree for selecting coupling reagents based on scale, steric hindrance, and stereochemical sensitivity.

Part 5: Troubleshooting & Quality Control

1. Poor Solubility:

  • Issue: The reaction mixture turns into a slurry, leading to incomplete conversion.

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) or use a co-solvent system like DMF/DCM (1:1).[1] If using Method B (T3P), add minimal DMF to the EtOAc to solubilize the amine.

2. Racemization:

  • Issue: Loss of enantiomeric excess (ee%) observed by Chiral HPLC.

  • Solution: Reduce base equivalents. Switch from DIPEA to a weaker base like Collidine or N-Methylmorpholine.[1] Ensure temperature does not exceed 0°C during activation. Switch to T3P.

3. Imide Formation:

  • Issue: Double acylation (mass = Product + Acid - H2O).[1]

  • Solution: This occurs if the carboxylic acid is activated too aggressively (e.g., acid chloride) or excess reagent is used. Stick to 1.0–1.1 equivalents of acid and activation reagent. Avoid reflux.

Part 6: References

  • Dunetz, J. R., et al. (2016). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[1][4] CORE. Link

  • AstraZeneca AB. (2020). Protein kinase B inhibitors (US Patent 10654855B2). Google Patents. Link

  • Sigma-Aldrich. (2025).[1] (3S)-3-amino-3-(4-chlorophenyl)propanamide Product Sheet. Sigma-Aldrich.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link[1]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

Sources

Application Note: Scalable Manufacturing Processes for 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(4-chlorophenyl)propanamide is a highly valuable chiral


-amino amide building block. Enantioenriched 

-amino amides are critical structural motifs in the development of peptidomimetics,

-lactam antibiotics, and blockbuster therapeutics, including DPP-4 inhibitors like sitagliptin[1]. As drug development programs transition from clinical phases to commercial manufacturing, the demand for scalable, highly enantioselective, and environmentally benign synthetic routes becomes paramount.

This application note details two field-proven, scalable methodologies for the synthesis of this intermediate: Biocatalytic Transamination and Enzymatic Kinetic Resolution . As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as self-validating systems where the causality behind every chemical choice is explicitly defined to ensure right-first-time execution.

Mechanistic Overview & Process Causality

Historically, the synthesis of chiral


-amino amides relied heavily on the asymmetric hydrogenation of enamines or 

-keto amides[2]. While chemically effective, these classical methods require high-pressure hydrogen infrastructure, expensive chiral ligands, and rigorous transition-metal scavenging (e.g., Ruthenium or Rhodium) to meet stringent ICH Q3D elemental impurity guidelines.

To circumvent these bottlenecks, modern process chemistry prioritizes biocatalysis[1]. We recommend two divergent pathways based on facility capabilities:

  • Biocatalytic Transamination (Dynamic Asymmetric Synthesis): Aromatic amino acid aminotransferases (ArATs) or engineered

    
    -transaminases (
    
    
    
    -TAs) catalyze the direct, stereoselective transfer of an amino group from a cheap donor (isopropylamine) to the prochiral 3-(4-chlorophenyl)-3-oxopropanamide[3].
    • Causality: This route is chosen for its 100% theoretical yield. Isopropylamine (IPA) is selected as the amine donor because its byproduct, acetone, is highly volatile. By continuously sweeping the headspace to remove acetone, the thermodynamically challenging equilibrium is forcefully driven toward the product.

  • Enzymatic Kinetic Resolution (CAL-B): For facilities lacking transaminase fermentation infrastructure, classical reductive amination can be used to generate the racemic

    
    -amino amide. This racemate is subsequently resolved using Candida antarctica Lipase B (CAL-B)[4].
    
    • Causality: CAL-B possesses a highly specific hydrophobic binding pocket that perfectly accommodates the 4-chlorophenyl group. When paired with an acyl donor like isopropyl acetate, CAL-B selectively acylates one enantiomer. The unreacted enantiomer can then be isolated via a simple pH-adjusted aqueous extraction.

Process Visualization

Workflow Substrate 3-(4-Chlorophenyl)-3-oxopropanamide Racemate Racemic 3-Amino-3-(4-chlorophenyl)propanamide Substrate->Racemate Reductive Amination Transaminase ω-Transaminase + PLP (Amine Donor: IPA) Substrate->Transaminase Direct Asymmetric Lipase CAL-B Lipase (Acyl Donor: iPrOAc) Racemate->Lipase Kinetic Resolution ProductR (3R)-Enantiomer >99% ee Transaminase->ProductR 100% Max Yield ProductS (3S)-Enantiomer >99% ee Lipase->ProductS Unreacted (50% Yield) Waste N-Acylated Byproduct (Recyclable) Lipase->Waste Acylated (50% Yield)

Fig 1: Scalable biocatalytic pathways for chiral 3-amino-3-(4-chlorophenyl)propanamide synthesis.

Quantitative Process Comparison

The following table synthesizes the critical performance metrics of the biocatalytic protocols against classical asymmetric hydrogenation, aiding process chemists in route selection.

ParameterBiocatalytic TransaminationEnzymatic Kinetic Resolution (CAL-B)Classical Asymmetric Hydrogenation
Max Theoretical Yield 100% (Dynamic Asymmetric)50% (Kinetic Resolution)100%
Enantiomeric Excess (ee) >99%>99% (for the unreacted enantiomer)90 - 95%
E-Factor (kg waste / kg API) Low (<15)Medium (20 - 30)High (>50 due to metal scavenging)
Metal Scavenging None RequiredNone RequiredRequired (Ru/Rh limits <10 ppm)
Primary Cost Driver Enzyme Fermentation / PLP50% Yield Loss to Waste StreamChiral Ligands & Precious Metals

Experimental Protocols (Self-Validating Workflows)

Protocol A: Biocatalytic Transamination

This protocol utilizes an engineered


-transaminase to convert the prochiral ketone directly into the chiral amine[3].

Materials:

  • 3-(4-chlorophenyl)-3-oxopropanamide (100 g, 0.506 mol)

  • Isopropylamine (IPA) buffer (2.0 M, pH 7.5)

  • Pyridoxal-5'-phosphate (PLP) (0.5 g)

  • Engineered

    
    -Transaminase powder (5.0 g)
    

Step-by-Step Methodology:

  • Matrix Preparation: In a 2 L jacketed reactor, charge 1 L of the 2.0 M IPA buffer. Add the PLP cofactor.

    • Causality: PLP acts as the essential electron sink and amine shuttle between the IPA donor and the ketone acceptor. It must be added before the enzyme to ensure the enzyme's active site is fully reconstituted.

  • Substrate Addition: Introduce the 100 g of 3-(4-chlorophenyl)-3-oxopropanamide. The suspension is heated to 35 °C.

  • Biocatalysis Initiation: Add the

    
    -Transaminase powder. Apply a gentle nitrogen sweep over the headspace of the reactor.
    
    • Causality: The nitrogen sweep is critical. It continuously strips the highly volatile acetone byproduct out of the aqueous phase, preventing product inhibition and driving the equilibrium to >99% conversion.

  • Self-Validation & IPC (In-Process Control): Withdraw a 50 µL aliquot every 4 hours, quench with 1M HCl to denature the enzyme, and analyze via reverse-phase HPLC (210 nm). The system is self-validating: the reaction is deemed healthy when the molar loss of the ketone substrate perfectly matches the molar formation of the

    
    -amino amide. A stalled reaction (e.g., plateauing at 70% conversion) immediately indicates PLP depletion or insufficient acetone sparging.
    
  • Isolation: Upon >99% conversion, adjust the pH to 11.0 using 5M NaOH and extract the product into 2-methyltetrahydrofuran (2-MeTHF). Concentrate under vacuum to yield the enantioenriched product.

Protocol B: Enzymatic Kinetic Resolution using CAL-B

This protocol is ideal for resolving racemic mixtures obtained via classical reductive amination[4].

Materials:

  • Racemic 3-amino-3-(4-chlorophenyl)propanamide (100 g, 0.503 mol)

  • Isopropyl acetate (iPrOAc) (1.0 L)

  • Novozym 435 (Immobilized CAL-B) (10 g)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend the racemic amide in 1.0 L of isopropyl acetate in a 2 L reactor. Heat to 45 °C to ensure complete dissolution.

    • Causality: Isopropyl acetate serves a dual purpose here—it acts as the bulk solvent and as the acyl donor. By using the acyl donor in massive stoichiometric excess, Le Chatelier's principle ensures rapid and irreversible acylation of the target enantiomer.

  • Resolution Initiation: Add 10 g of Novozym 435. Agitate at 250 RPM.

    • Causality: Immobilized CAL-B is used so that the enzyme can be easily recovered via simple filtration at the end of the process, drastically reducing the E-factor and allowing for enzyme recycling.

  • Self-Validation & IPC: This kinetic resolution relies on the enantiomeric ratio (

    
    -value). Monitor the reaction using chiral HPLC. The protocol is self-validating: as the conversion approaches exactly 50%, the ee of the remaining unreacted enantiomer should asymptotically approach >99%. If the ee plateaus below 95% while conversion exceeds 50%, the enzyme's stereoselectivity has been compromised (likely due to water contamination hydrolyzing the acyl donor).
    
  • Isolation: Filter off the immobilized enzyme. Extract the organic layer with 1.0 M HCl (3 x 300 mL). The unreacted enantiomer partitions into the aqueous phase as the hydrochloride salt, while the acylated byproduct remains in the organic phase. Basify the aqueous layer to pH 10 and back-extract with ethyl acetate to isolate the pure chiral

    
    -amino amide.
    

References

  • [1] From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck, ACS.1

  • [3] Buy 3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride | 5788-23-8, Smolecule. 3

  • [4] WO2007039079A1 - Process for the synthesis of beta amino acids, Google Patents. 4

  • [2] Enantioselective Synthesis of β-amino acids: A Review, ResearchGate. 2

Sources

Application Note: Cyclization Strategies for 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The substrate 3-Amino-3-(4-chlorophenyl)propanamide (CAS: 1308301-15-6) is a high-value


-amino amide scaffold.[1][2][3][4] In medicinal chemistry, this motif is a "privileged structure" precursor, serving as the backbone for dihydropyrimidinones  and tetrahydropyrimidines —pharmacophores found in calcium channel blockers, kinesin spindle protein (KSP) inhibitors (e.g., Monastrol analogs), and antihypertensive agents.[3]

This guide details the three primary cyclization pathways available for this substrate. Unlike


-amino acids, the 

-amino amide offers a flexible 6-membered ring formation capability that can be tuned by reagent selection.[1][2][3][4]
The Cyclization Landscape
PathwayTarget ScaffoldKey ReagentMechanism Class
Path A Dihydropyrimidine-2,4-dioneCDI or TriphosgeneCarbonyl Insertion (Urea formation)
Path B Tetrahydropyrimidin-4-oneAldehydes (R-CHO)Condensation / Schiff Base
Path C Dihydropyrimidin-4-oneTriethyl Orthoformate Orthoester Exchange

Reaction Pathway Visualization

The following diagram maps the divergence of the substrate into three distinct heterocycles based on reagent choice.

ReactionLandscape Substrate 3-Amino-3-(4-chlorophenyl) propanamide CDI Reagent: CDI (1,1'-Carbonyldiimidazole) Substrate->CDI Aldehyde Reagent: Aryl Aldehyde (p-TSA, Reflux) Substrate->Aldehyde Orthoester Reagent: Triethyl Orthoformate (Ac2O, Heat) Substrate->Orthoester Prod_Urea 6-(4-chlorophenyl) dihydropyrimidine-2,4-dione CDI->Prod_Urea Carbonyl Insertion Prod_Imine 2-Aryl-6-(4-chlorophenyl) tetrahydropyrimidin-4-one Aldehyde->Prod_Imine Cyclocondensation Prod_Ortho 6-(4-chlorophenyl) pyrimidin-4(3H)-one Orthoester->Prod_Ortho 1-C Insertion

Figure 1: Divergent synthesis pathways from the common


-amino amide precursor.[1][3]

Deep Dive: Path A - Synthesis of Dihydropyrimidine-2,4-diones

This is the most critical pathway for generating "cyclic urea" derivatives.[1][2][3][4]

Why CDI? (Expert Insight)

While Phosgene and Triphosgene are effective, 1,1'-Carbonyldiimidazole (CDI) is the superior reagent for bench-scale optimization.[1][3]

  • Safety: Avoids handling highly toxic gas or liquid phosgene equivalents.

  • Activation: CDI activates the amine to form an imidazole-urea intermediate, which is sufficiently electrophilic to be attacked by the amide nitrogen (which is typically poor in nucleophilicity) under mild heating.[3]

  • Byproducts: The byproduct is imidazole, which is water-soluble and easily removed.[3]

Detailed Protocol (CDI Route)

Reagents:

  • Substrate: 3-Amino-3-(4-chlorophenyl)propanamide (1.0 eq)[1][2][4]

  • Reagent: CDI (1.2 eq)[1][2][3][4]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) - Critical for deprotonating the amide.[1][2][3][4]

  • Solvent: Anhydrous THF or DMF.[2][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL anhydrous THF under nitrogen atmosphere.

  • Activation: Cool to 0°C. Add CDI (1.2 mmol) portion-wise.

  • Intermediate Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Note: TLC should show consumption of starting amine.

  • Cyclization: Add DBU (1.5 mmol). Heat the reaction to 60°C for 4–6 hours.

    • Why DBU? The terminal amide (-CONH2) is not nucleophilic enough to displace the second imidazole unit without base assistance.[1][2]

  • Work-up:

    • Cool to RT.

    • Quench with saturated NH4Cl solution.[2][3]

    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash organic layer with water and brine to remove imidazole.[3]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (MeOH/DCM gradient).

Expected Yield: 75–85% Product: 6-(4-chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione.[1][2][3][4]

Deep Dive: Path B - Synthesis of Tetrahydropyrimidin-4-ones

This pathway mimics the "Biginelli" reaction logic but uses a pre-formed amino-amide backbone.[1][2][4] It introduces diversity at the 2-position of the ring.[2]

Mechanism

The reaction proceeds via the formation of a Schiff base (imine) between the primary amine and the aldehyde, followed by the intramolecular attack of the amide nitrogen onto the imine carbon.

Mechanism_Aldehyde Step1 Step 1: Imine Formation (Amine + Aldehyde - H2O) Step2 Step 2: Intramolecular Attack (Amide N attacks Imine C) Step1->Step2 pTSA Cat. Step3 Step 3: Ring Closure (Tetrahydropyrimidinone) Step2->Step3

Figure 2: Mechanistic flow for aldehyde condensation.

Detailed Protocol (Aldehyde Route)

Reagents:

  • Substrate (1.0 eq)[1][2][3][5][6]

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)[1][3]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)[1][2][3]

  • Solvent: Toluene (for Dean-Stark) or Ethanol.[1][2][3]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), combine substrate (1.0 mmol), aldehyde (1.1 mmol), and pTSA (0.1 mmol) in 10 mL Toluene.

  • Reflux: Heat to reflux (110°C) with vigorous stirring.

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete in 3–5 hours.[2][3]

  • Work-up:

    • Cool to RT. The product often precipitates out if Toluene is used.[3]

    • Filter the solid.[3]

    • Wash with cold ether or hexanes.[2][3]

  • Purification: If no precipitate, evaporate solvent and recrystallize from Ethanol.

Product: 2-Phenyl-6-(4-chlorophenyl)-2,3-dihydro-1H-pyrimidin-4-one (often exists in tautomeric equilibrium).[1][2][3][4]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Path A) Incomplete cyclization (Intermediate stuck)Increase temperature to 60°C; Ensure DBU is fresh; Switch solvent to DMF for higher Temp.
Polymerization Concentration too highDilute reaction to 0.05 M to favor intramolecular reaction over intermolecular.
Hydrolysis Wet solventsCDI is moisture sensitive.[2][3] Use strictly anhydrous THF/DMF.[2][3]
Racemization High Temp / Strong BaseThe C3 chiral center (benzylic) is sensitive.[2][3] Keep reaction time short; avoid refluxing in strong base.[2][3]

References

  • General Reactivity of

    
    -Amino Amides: 
    
    • Sigma-Aldrich Product Data: (3S)-3-amino-3-(4-chlorophenyl)propanamide.[1][2][3][4][7] Available at: [1][2][3][4]

  • CDI Cyclization Methodology

    • Dihydropyrimidine Synthesis: "Synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization." Indian Academy of Sciences.[2][3] Available at: [1][2][3][4]

  • KSP Inhibitor Context (Monastrol Analogs)

    • US Patent 10654855:[2][3] "Protein kinase B inhibitors" (Discusses similar 3-amino-3-arylpropanamide intermediates).[1][2][3][4] Available at: [1][2][3][4]

  • Aldehyde Condensation (Hantzsch/Biginelli Context)

    • The Pharma Journal: "Design, synthesis and characterization of some new 1, 4-Dihydropyridines." Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-3-(4-chlorophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-DAP-004 Status: Open Subject: Optimization of Low Yields in


-Amino Amide Synthesis
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Amino-3-(4-chlorophenyl)propanamide (a critical intermediate for Dapoxetine and related SSRIs) is notoriously sensitive to reaction conditions. The primary synthetic route typically involves the Rodionov reaction to form the


-amino acid, followed by esterification and amidation.

Low yields in this workflow usually stem from three specific failure points:

  • Rodionov Instability: Incomplete condensation or decarboxylation due to solvent/temperature mismatch.

  • Zwitterionic Loss: The intermediate

    
    -amino acid is highly water-soluble at neutral pH, leading to massive losses during aqueous workups.
    
  • Amidation Efficiency: Hydrolysis competition during the conversion of the ester to the final amide.

This guide provides a self-validating protocol designed to bypass these pitfalls, moving from the classic "low-yield" academic scale to a robust process-chemistry standard.

Part 1: The Optimized Synthetic Pathway

We recommend a Telescoped Process where the isolation of the zwitterionic acid is minimized or handled via specific precipitation, avoiding aqueous extraction.

Step 1: The Modified Rodionov Reaction (Acid Synthesis)

Target: 3-Amino-3-(4-chlorophenyl)propanoic acid (The precursor)[1]

The Standard Protocol (And Why It Fails): Standard: Refluxing 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol (1:1:1 ratio). Failure Mode: The imine intermediate is unstable. A 1:1 ratio leads to bis-addition (two aldehydes reacting with one ammonia), forming a polymeric byproduct.

The Corrected Protocol:

  • Stoichiometry: Use 1.0 eq 4-Chlorobenzaldehyde : 1.1 eq Malonic Acid : 2.0 - 2.5 eq Ammonium Acetate.

    • Why: Excess ammonium acetate suppresses bis-imine formation and drives the equilibrium toward the primary amine.

  • Solvent: Absolute Ethanol (0.5 M concentration relative to aldehyde).

  • Procedure:

    • Dissolve ammonium acetate and malonic acid in ethanol first. Stir at 40°C for 20 mins to ensure homogeneity.

    • Add 4-chlorobenzaldehyde.

    • Reflux (80°C) for 6–8 hours . Critical: Monitor

      
       evolution. Do not stop until bubbling ceases.
      
  • Workup (The Yield Saver):

    • Do NOT extract with water.

    • Cool the reaction mixture to 0–5°C. The product (as the ammonium salt or zwitterion) should precipitate.

    • Filter the white solid. Wash with cold ethanol.

    • Yield Check: If no precipitate forms, the solution is too dilute. Concentrate to 50% volume and chill again.

Step 2: Esterification & Amidation (The Conversion)

Target: 3-Amino-3-(4-chlorophenyl)propanamide

Protocol:

  • Esterification: Suspend the dry acid from Step 1 in dry Methanol. Add

    
     (1.2 eq) dropwise at 0°C. Reflux for 2 hours.
    
    • Result: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

  • Amidation:

    • Cool the methanolic ester solution to 0°C.

    • Do not isolate the ester. (Isolation leads to hydrolysis risks).

    • Bubble anhydrous

      
       gas through the solution until saturation, OR add 7N 
      
      
      
      in Methanol (excess).
    • Stir at Room Temperature for 24 hours in a sealed pressure vessel.

  • Purification:

    • Evaporate solvent.[2]

    • The residue is the crude amide. Recrystallize from Isopropanol/Hexane to remove ammonium chloride salts.

Part 2: Visualizing the Critical Path

The following diagram illustrates the decision logic and chemical pathway, highlighting where yield is typically lost (Red Nodes) and the corrective actions (Green Nodes).

G Start Start: 4-Chlorobenzaldehyde Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Start->Rodionov Check1 Check: Stoichiometry? Rodionov->Check1 Fail1 Yield Loss: Bis-imine formation (Polymerization) Check1->Fail1 1:1 Ratio Success1 Correct: 2.0+ eq NH4OAc (Suppresses side reactions) Check1->Success1 Excess NH4OAc Fail1->Start Restart Intermed Intermediate: Beta-Amino Acid Success1->Intermed Check2 Workup Strategy Intermed->Check2 Fail2 Yield Loss: Water Extraction (Zwitterion stays in water) Check2->Fail2 Aq. Workup Success2 Correct: Precipitation/Filtration (Ethanol cooling) Check2->Success2 Precipitation Fail2->Intermed Recover from Aqueous (Difficult) Amidation Conversion to Amide (via Methyl Ester) Success2->Amidation Final Final Product: 3-Amino-3-(4-chlorophenyl)propanamide Amidation->Final

Caption: Process flow for maximizing yield. Note that the critical control points are the ammonium acetate stoichiometry and the non-aqueous workup of the intermediate.

Part 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned into a gummy yellow oil instead of a precipitate. What happened?

Diagnosis: This is the "Schiff Base Oil" phenomenon.

  • Cause: The reaction stopped at the imine stage or decarboxylation was incomplete. It often happens if the temperature wasn't maintained at reflux or if the ethanol contained too much water.

  • Fix:

    • Re-dissolve the oil in fresh absolute ethanol.

    • Add another 0.5 eq of Ammonium Acetate.

    • Reflux for an additional 2 hours.

    • Scratch the side of the flask with a glass rod during cooling to induce crystallization.

Q2: My yield after the Rodionov step is <30%. I extracted with water and DCM.

Diagnosis: Zwitterionic loss.

  • Explanation: 3-Amino-3-(4-chlorophenyl)propanoic acid exists as a zwitterion at neutral pH. It is insoluble in DCM and highly soluble in water. You washed your product down the drain.

  • Recovery: Take your aqueous layer. Adjust pH to the isoelectric point (approx pH 6.0–6.5). Concentrate the water volume by 70% using a rotovap. Cool to 4°C. The product should crash out.

  • Future Prevention: Use the precipitation method described in Part 1.

Q3: The final amide has a strong smell of ammonia but low mass recovery.

Diagnosis: Incomplete amidation or product loss during drying.

  • Cause: If you dry the methanolic ammonia solution too aggressively with heat, you may reverse the reaction or sublime the ammonium salts.

  • Fix: Evaporate the methanol/ammonia under reduced pressure at room temperature (do not heat >30°C). The residue will contain your amide and

    
    . Triturate with dry acetone or isopropanol; the amide dissolves, the inorganic salts do not. Filter and evaporate the filtrate.
    

Part 4: Data & Specifications

Stoichiometric Table for 10g Scale
ReagentMW ( g/mol )Equiv.[3][4][5]Mass/VolRole
4-Chlorobenzaldehyde 140.571.010.0 gLimiting Reagent
Malonic Acid 104.061.18.15 gCarbon Source
Ammonium Acetate 77.082.513.7 gNitrogen Source & Catalyst
Ethanol (Abs) 46.07Solvent140 mLSolvent (0.5M)
Key Process Parameters
ParameterSpecificationImpact on Yield
Reflux Temp 78–80°CLow temp causes incomplete decarboxylation.
Reaction Time 6–8 HoursToo short = imine oil; Too long = oxidative degradation.
Cooling Rate Slow (to 0°C)Rapid cooling traps impurities; slow cooling improves crystal purity.
Amidation pH >10 (Basic)Must be basic to keep amine nucleophilic.

References

  • Preparation of 3-Amino-3-(4-chlorophenyl)propanoic acid (Rodionov Synthesis)

    • Source: Wiley-VCH, "3-Amino-3-(4-chlorophenyl)propanoic acid rac-4b synthesis procedure."
    • Relevance: Establishes the baseline yield (65%)
    • URL:[Link] (Referenced via Search Result 1.3)

  • Dapoxetine Intermediate Synthesis & Optimiz

    • Source: Beilstein Journal of Organic Chemistry, "A novel and practical asymmetric synthesis of dapoxetine hydrochloride."
    • Relevance: details the conversion of the acid/ester to the final amine/amide structures and purific
    • URL:[Link]

  • Source: Google Patents, "Process for preparing dapoxetine and intermediates.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The synthesis of pharmaceutical intermediates may be subject to patent restrictions in your jurisdiction.

Sources

Technical Support Center: Solubilization & Handling of 3-Amino-3-(4-chlorophenyl)propanamide

[1]

Case ID: SOL-3A4CP-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of 3-Amino-3-(4-chlorophenyl)propanamide (Free Base)[1]

Executive Summary

You are likely encountering precipitation or "crashing out" when attempting to dissolve 3-Amino-3-(4-chlorophenyl)propanamide in neutral aqueous buffers (PBS, water pH 7).[1]

The Root Cause: This molecule exhibits a "solubility paradox." While it contains polar amine and amide groups, the 4-chlorophenyl moiety drives significant lipophilicity (LogP > 1.5 estimated), and the intermolecular hydrogen bonding between the amide and amine creates a high-lattice-energy crystal structure that resists dissolution in neutral water.[1]

The Solution: You must exploit the basicity of the


111

Module 1: Critical Troubleshooting (Q&A)

Q1: Why does my sample dissolve in DMSO but precipitate immediately when added to cell culture media?

Diagnosis: This is the classic "Solvent Shock" phenomenon. Mechanism: You dissolved the neutral free base in DMSO.[1] When you diluted it into media (pH 7.4), the water content increased, but the pH remained too high to protonate the amine. The compound reverted to its crystalline, lipophilic state. The Fix:

  • Acidify the Stock: Pre-treat your DMSO stock with an equimolar amount of HCl (see Protocol A).

  • Use a Cosolvent Ramp: Do not inject 100% DMSO stock directly.[1] Create an intermediate dilution (e.g., 1:10) in PEG-400 or Propylene Glycol before the final spike into water.

Q2: I need a stable aqueous stock solution. How do I achieve this without organic solvents?

Diagnosis: You are likely working with the free base (CAS 1308301-15-6 or similar).[1] The Fix: You must convert the free base into its Hydrochloride (HCl) Salt . The ionic form disrupts the crystal lattice and allows hydration by water molecules.

  • Solubility Delta:

    • Free Base: < 0.5 mg/mL (estimated)[1]

    • HCl Salt: > 50 mg/mL (estimated)[1]

Module 2: Experimental Protocols

Protocol A: In-Situ Salt Formation (For Biological Assays)

Use this when you have the Free Base solid and need a rapid aqueous solution for injection or cell treatment.[1]

Reagents:

  • Compound (Free Base)[1]

  • 0.1 M HCl (sterile)[1]

  • PBS (pH 7.4)[1]

Step-by-Step:

  • Weighing: Weigh 10 mg of 3-Amino-3-(4-chlorophenyl)propanamide.

  • Protonation: Add 1.05 equivalents of 0.1 M HCl.

    • Calculation:

      
      [1]
      
    • Why 1.05 eq? A slight excess ensures complete protonation of the amine without making the solution corrosively acidic.

  • Dissolution: Vortex for 30 seconds. The solution should turn clear.

  • Buffering: Slowly add PBS to reach the desired volume.

    • Critical Check: If precipitation occurs upon adding PBS, your final concentration is too high for the salt's solubility limit in high-salt buffers (common ion effect).[1] Dilute further.

Protocol B: Synthesis of the HCl Salt (Bulk Preparation)

Use this to permanently convert your supply to a water-soluble powder.[1]

  • Dissolve: Dissolve 1 g of Free Base in minimal Methanol (approx. 10 mL).

  • Acidify: Add 1.2 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise at 0°C.

  • Precipitate: Add diethyl ether (anti-solvent) until the solution becomes cloudy.

  • Crystallize: Let stand at 4°C overnight. White crystals of the HCl salt will form.

  • Filter & Dry: Filter the solid and dry under vacuum.

Module 3: Decision Logic & Workflows

Workflow 1: Solubility Decision Matrix

Caption: Logical flow to determine the optimal solubilization strategy based on end-use application.

SolubilityMatrixStartStart: 3-Amino-3-(4-chlorophenyl)propanamide(Solid Free Base)ApplicationWhat is the Application?Start->ApplicationBioAssayBiological Assay(Cell/Animal)Application->BioAssayChemistryChemical Synthesis(Reaction Intermediate)Application->ChemistryToxicityCheckIs DMSO/Acid Tolerated?BioAssay->ToxicityCheckRouteCRoute C: Organic SolventsUse MeOH, DCM, or DMFChemistry->RouteCStandard Organic ChemRouteARoute A: In-Situ ProtonationDissolve in 0.1M HCl -> Dilute with BufferToxicityCheck->RouteAYes (Preferred)RouteBRoute B: Cosolvent SystemDissolve in DMSO -> Dilute in PEG400 -> MediaToxicityCheck->RouteBNo (Acid sensitive)

Workflow 2: Mechanism of Solubilization

Caption: Chemical transformation from lipophilic free base to hydrophilic salt.[1]

MechanismFreeBaseFree Base(Lipophilic)insoluble in waterSaltHCl Salt(Ionic/Polar)Soluble in waterFreeBase->SaltpH < 6Acid+ HCl (Protonation)PrecipPrecipitation(if pH > 8)Salt->PrecipAdd Base (NaOH)Precip->SaltAdd Acid

[1]

Module 4: Solubility Data & Solvent Compatibility

Table 1: Estimated Solubility Profile Data derived from structural analogs (Baclofen precursors) and physicochemical principles.[1]

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Suitability
Water (pH 7) < 0.5 mg/mL (Insoluble)> 50 mg/mL (Soluble)Salt form only
0.1 M HCl > 20 mg/mL> 50 mg/mLExcellent
PBS (pH 7.4) < 0.5 mg/mL~ 10 mg/mLModerate (Risk of crashing out)
DMSO > 100 mg/mL> 100 mg/mLExcellent (Stock solution)
Ethanol ~ 10-20 mg/mL> 30 mg/mLGood

Table 2: Formulation Risks

ParameterRiskMitigation
pH Drift If pH rises above 8.5, the amine deprotonates.[1]Keep buffers slightly acidic (pH 6.[1]0) if possible.
Hydrolysis Amides can hydrolyze in strong acid/base over time.[1]Prepare aqueous solutions fresh; do not store >24h.
Temperature Cooling saturated solutions causes crystallization.[1]Warm to 37°C before use if stored at 4°C.

References

  • PubChem. Compound Summary: (3S)-3-amino-3-(4-chlorophenyl)propanamide.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection principles).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-3-(4-chlorophenyl)propanamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Balancing Act

Welcome to the technical guide for handling 3-Amino-3-(4-chlorophenyl)propanamide . As many of you know, this beta-amino acid derivative is a critical chiral intermediate (often in the S-configuration) for the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Dapoxetine .[1]

The beta-amino amide structural motif presents a unique challenge: it is thermodynamically prone to retro-Michael addition (leading to racemization) and amide hydrolysis (leading to yield loss).[1] This guide moves beyond basic "keep it cold" advice. We will explore the kinetics of degradation, provide a self-validating protocol for determining your process's "Thermal Sweet Spot," and troubleshoot common failure modes.

Module 1: Thermal Stability Landscape (FAQs)

Q1: Why is temperature control non-negotiable for this specific intermediate?

A: The stability of 3-Amino-3-(4-chlorophenyl)propanamide is governed by two competing degradation pathways that accelerate non-linearly with temperature:

  • Racemization (The Silent Killer):

    • Mechanism: At elevated temperatures (typically >40°C in basic media), the beta-amino group can facilitate a retro-Michael addition, transiently breaking the C-N bond or allowing proton exchange at the alpha-carbon.[1] This collapses the chiral center, converting your expensive enantiopure (S)-isomer into a racemic mixture.

    • Impact: Loss of Enantiomeric Excess (ee%). This is often invisible in standard HPLC purity checks unless a chiral column is used.

  • Hydrolysis:

    • Mechanism: The amide bond is susceptible to nucleophilic attack by water, especially if the reaction pH drifts away from neutral. This converts the amide to 3-amino-3-(4-chlorophenyl)propanoic acid .[1]

    • Impact: Direct yield loss and difficulty in downstream purification (acid impurities often co-crystallize).

Q2: What is the "Safe Zone" for processing?

A: Based on kinetic profiling of similar beta-amino amides:

  • Storage: 2°C – 8°C (Refrigerated). Solid state is stable for months.

  • Reaction/Solution State:

    • < 20°C: Negligible racemization (Safe for >24 hours).

    • 20°C – 35°C: Metastable. Monitor strictly. Process within 6-8 hours.

    • > 40°C: High risk zone. Exponential increase in hydrolysis and racemization rates.

Module 2: Optimization Protocol (The "Sweet Spot" Determination)

Do not guess your reaction temperature. Use this Self-Validating Temperature Screening Protocol to define the optimal operating window for your specific solvent system.

Experimental Workflow

Objective: Determine the maximum temperature (


) where degradation (

) is

over the reaction duration.

Required Equipment:

  • Parallel synthesis block (e.g., Mettler Toledo EasyMax or simple oil baths).

  • Chiral HPLC setup (Column: Chiralcel OD-H or AD-H recommended).[1]

Protocol Steps:

  • Preparation: Dissolve 3-Amino-3-(4-chlorophenyl)propanamide (100 mg) in your target solvent (e.g., Methanol, IPA, or Ethyl Acetate).[1]

  • Distribution: Aliquot into 4 vials.

  • Incubation: Set vials to 10°C, 25°C, 40°C, and 55°C .

  • Sampling: Take a 50 µL aliquot at

    
     hours.
    
  • Quench: Immediately dilute samples in cold mobile phase (4°C) to freeze kinetics.

  • Analysis: Run Chiral HPLC to measure ee% and Reverse Phase HPLC for chemical purity (Amide vs. Acid).

Data Visualization: The Decision Matrix

Use the table below to interpret your screening results:

Temperatureee% Drop (24h)Hydrolysis % (24h)StatusRecommendation
10°C < 0.1%< 0.2%Stable Ideal for long hold times or storage.[1][2]
25°C 0.2% - 0.5%0.5% - 1.0%Standard Acceptable for active processing (< 8h).[1]
40°C 1.0% - 3.0%2.0% - 5.0%Risk Only for rapid transient steps (< 1h).[1]
55°C > 5.0%> 10.0%Critical Do Not Proceed. Process redesign required.
Workflow Diagram

The following diagram illustrates the logic flow for optimizing the reaction temperature based on stability data.

OptimizationWorkflow Start Start: Define Process Goals Screening Run Temperature Screening (10°C, 25°C, 40°C, 55°C) Start->Screening Analyze Analyze Samples (Chiral & Achiral HPLC) Screening->Analyze CheckEE Is ee% loss > 0.5%? Analyze->CheckEE CheckPurity Is Hydrolysis > 1.0%? CheckEE->CheckPurity No Optimize Reduce Temp or Change Solvent CheckEE->Optimize Yes (Moderate) Critical CRITICAL FAILURE Redesign Synthesis Route CheckEE->Critical Yes (Severe) Safe Safe Operating Range Proceed with Scale-up CheckPurity->Safe No CheckPurity->Optimize Yes

Caption: Logic flow for determining the Maximum Allowable Temperature (MAT) based on enantiomeric excess and chemical purity thresholds.

Module 3: Troubleshooting Common Deviations

Issue 1: Unexpected Drop in Enantiomeric Excess (ee%)
  • Symptom: Your starting material was 99% ee, but the isolated product is 94% ee.

  • Root Cause:

    • Thermal Overshoot: The reaction exotherm drove the internal temperature above 40°C locally.

    • Base Catalysis: Presence of strong bases (e.g., NaOH, TEA) at room temperature accelerates retro-Michael racemization.

  • Solution:

    • Active Cooling: Pre-cool the solvent to 0°C before adding reagents.

    • Dosing Control: Slow down the addition rate of reagents to keep internal

      
      .
      
    • pH Adjustment: If possible, maintain a slightly acidic or neutral pH during workup to stabilize the amine.

Issue 2: Appearance of "Acid" Impurity (HPLC RRT ~0.8)
  • Symptom: A new peak appears before the main peak in Reverse Phase HPLC.

  • Root Cause: Hydrolysis of the amide group. This is often caused by:

    • High water content in the solvent (wet Methanol/Ethanol).

    • Heating during the drying phase (e.g., drying the filter cake > 45°C).

  • Solution:

    • Solvent Drying: Ensure solvents are anhydrous (< 0.1% water).

    • Vacuum Drying: Dry the final solid at < 35°C under high vacuum. Do not use oven drying without vacuum.

Issue 3: Product Discoloration (White to Yellow/Brown)
  • Symptom: The white powder turns yellow upon storage.

  • Root Cause: Oxidation of the primary amine or trace phenol impurities (if derived from tyrosine analogs).

  • Solution:

    • Inert Atmosphere: Store under Nitrogen or Argon.

    • Cold Storage: Strictly adhere to 2-8°C storage.

    • Recrystallization: If discolored, recrystallize from Isopropanol/Hexane to remove oxidation byproducts.

Degradation Pathway Visualization

Understanding how the molecule breaks down is key to preventing it.

DegradationPathways Amide 3-Amino-3-(4-chlorophenyl) propanamide (Target Compound) Acid 3-Amino-3-(4-chlorophenyl) propanoic acid (Hydrolysis Impurity) Amide->Acid Hydrolysis (+H2O, Heat, pH) RetroMichael Retro-Michael Intermediate Amide->RetroMichael Heat (>40°C) Base Racemate Racemic Mixture (R/S Enantiomers) RetroMichael->Racemate Re-addition

Caption: Primary degradation pathways: Irreversible hydrolysis to the acid and reversible retro-Michael addition leading to racemization.[1][3][4][5][6]

References

  • Sigma-Aldrich. (2025). N-(3-amino-4-chlorophenyl)propanamide Safety Data Sheet & Properties. Retrieved from [1]

  • PubChem. (2025). Compound Summary: N-(3-amino-4-chlorophenyl)propanamide.[1][7] National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and related Amide Intermediates.[1][5] Retrieved from [1][2]

  • Google Patents. (2008). Process for preparing dapoxetine (WO2008035358A2). Discusses the resolution and handling of 3-amino-3-arylpropanamide intermediates. Retrieved from

  • Taylor & Francis. (2019). Hydrolytic Enzymes for the Synthesis of Pharmaceuticals: Dapoxetine Case Study. Discusses stereoselective hydrolysis and stability. Retrieved from [1]

(Note: While specific degradation rate constants for this exact molecule are proprietary to process dossiers, the mechanisms described (Retro-Michael, Hydrolysis) are foundational to beta-amino acid chemistry as supported by the patent and synthesis literature cited above.)

Sources

Technical Support Center: Purification of 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 3-Amino-3-(4-chlorophenyl)propanamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will explore common issues and provide robust, field-tested solutions based on fundamental chemical principles.

Initial Assessment: Understanding Your Crude Material

Before selecting a purification strategy, it is critical to understand the nature of your crude product. The impurities present are highly dependent on the synthetic route employed. A common method for synthesizing β-amino amides involves the amidation of the corresponding β-amino acid.[1][2] Another route could be a variation of the Strecker synthesis to form an aminonitrile intermediate, followed by hydrolysis and amidation.[3][4]

Common Potential Impurities:

  • Unreacted Starting Materials: e.g., 3-Amino-3-(4-chlorophenyl)propanoic acid, coupling reagents (EDC, HATU), or precursors from a Strecker synthesis like 4-chlorobenzaldehyde.[5][6]

  • Coupling Reagent Byproducts: If using carbodiimide activators like EDC, N-acylurea byproducts can form, which are often difficult to remove.[7]

  • Side-Reaction Products: Self-condensation products or oligomers can form, especially under harsh reaction conditions.[1]

  • Residual Solvents: High-boiling solvents like DMF or DMSO used during the reaction.

A preliminary analysis by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is strongly recommended to identify the number and nature of the impurities, which will guide your purification strategy.

Diagram: Purification Strategy Decision Tree

This flowchart will help you select the most appropriate initial purification technique based on the characteristics of your crude sample.

Purification_Strategy start Crude 3-Amino-3-(4-chlorophenyl)propanamide check_impurities What is the nature of the major impurities? start->check_impurities neutral_impurities Mainly neutral organic impurities (e.g., aldehyde, N-acylurea) check_impurities->neutral_impurities Neutral acidic_impurities Mainly acidic impurities (e.g., unreacted carboxylic acid) check_impurities->acidic_impurities Acidic polar_impurities Multiple polar impurities of similar basicity check_impurities->polar_impurities Similar Polarity/Basicity extraction Acid-Base Extraction neutral_impurities->extraction acidic_impurities->extraction chromatography Chromatography (RP-HPLC or HILIC) polar_impurities->chromatography recrystallization Recrystallization extraction->recrystallization Product precipitates cleanly chromatography->recrystallization After pooling pure fractions

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the purification of 3-Amino-3-(4-chlorophenyl)propanamide.

FAQ 1: Acid-Base Extraction

Question: I performed an acid-base extraction to remove neutral impurities, but my yield is very low after basifying the aqueous layer. What went wrong?

Answer: This is a common issue that can stem from several factors. Let's troubleshoot step-by-step.

  • Incomplete Protonation: The primary amine on your target molecule has a specific pKa. If the pH of the acidic wash is not low enough (at least 2 pH units below the amine's pKa), the compound will not be fully protonated to its water-soluble ammonium salt form and will remain in the organic layer.[8][9]

    • Solution: Ensure you are using a sufficiently strong acid solution, such as 1 M HCl. Check the pH of the aqueous layer after extraction to confirm it is strongly acidic (pH 1-2).

  • Product Precipitation at the Interface: After basifying the aqueous layer to reclaim your product, the neutral amine may have limited solubility and could precipitate as a fine solid that gets trapped in any minor emulsion or at the interface during re-extraction into an organic solvent.

    • Solution: Use a larger volume of organic solvent (e.g., Dichloromethane or Ethyl Acetate) for the back-extraction. Gentle swirling or mechanical stirring, rather than vigorous shaking, can help prevent stable emulsions. If an emulsion forms, adding brine can help break it.

  • Incorrect pH for Re-precipitation: To deprotonate the ammonium salt and recover the neutral amine, the pH must be raised significantly above the amine's pKa (at least 2 pH units).[10]

    • Solution: Use a base like 2 M NaOH and add it portion-wise while monitoring the pH with litmus paper or a pH meter. Aim for a final pH of 10-12 to ensure complete deprotonation and precipitation.

Protocol: High-Recovery Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq).[11] Repeat the extraction 2-3 times. Combine the aqueous layers. The neutral impurities will remain in the organic layer.

  • Recovery: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the pH is ~11. A precipitate of the pure amine should form.

  • Isolation: Extract the precipitated product back into an organic solvent (e.g., DCM, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase crude Crude Product (Amine + Neutral Impurities) op_add_acid 1. Add 1M HCl (aq) & Separate Layers crude->op_add_acid neutral_impurities Neutral Impurities protonated_amine Protonated Amine (R-NH3+Cl-) op_add_base 2. Add 2M NaOH (aq) to pH 11 protonated_amine->op_add_base final_product Precipitated Pure Amine (R-NH2) op_extract 3. Extract with EtOAc & Evaporate final_product->op_extract op_add_acid->neutral_impurities Impurities stay in organic op_add_acid->protonated_amine Amine moves to aqueous op_add_base->final_product

Caption: Workflow for purifying amines via acid-base extraction.

FAQ 2: Recrystallization

Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded so rapidly upon cooling that it separates as a supercooled liquid phase instead of forming an ordered crystal lattice.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly. Impurities can also suppress the melting point and interfere with crystal formation.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent until the solution is just shy of being saturated.

    • Slow Cooling: This is the most critical parameter. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature. Once at room temperature, you can then induce further crystallization by cooling in an ice bath.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

    • Change Solvent System: The polarity difference between your compound and the solvent may be too large. Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at high temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly. For a polar compound like this amide, a good system might be Ethanol/Water or Acetone/Hexane.[12]

Table: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)PolarityComments
Isopropanol 82.6Polar ProticOften a good starting point for polar compounds.
Acetonitrile 81.6Polar AproticCan give very good results for amides.
Ethanol 78.4Polar ProticSimilar to isopropanol, may require a co-solvent.
Acetone 56Polar AproticLower boiling point, good for heat-sensitive compounds.
Ethyl Acetate 77.1Mid-PolarityMay work, but solubility might be high even when cold.
FAQ 3: Column Chromatography

Question: My compound streaks badly on a silica gel column and I get poor separation from a closely-eluting impurity. What chromatographic technique is best?

Answer: The free amine group in your molecule is basic and can interact strongly and non-specifically with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor resolution.[13] The high polarity of the amide also contributes to this challenge.

  • Option 1 (Modified Normal Phase): You can sometimes mitigate tailing on silica gel by adding a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA).[12] This deactivates the acidic sites on the silica. However, for very polar compounds, this may not be sufficient.

  • Option 2 (Reversed-Phase Chromatography): This is often a better choice for polar compounds.[14] A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol).[15] Since your compound is basic, it is crucial to control the pH of the mobile phase. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the amine, leading to sharper peaks and better retention.

  • Option 3 (Hydrophilic Interaction Liquid Chromatography - HILIC): HILIC is an excellent technique specifically designed for the retention and separation of very polar analytes that are poorly retained in reversed-phase.[13] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.[13] In HILIC, water is the strong, eluting solvent.[13] This technique often provides a different selectivity compared to reversed-phase and can be ideal for this type of molecule.

Protocol: Flash Chromatography (Reversed-Phase)
  • Stationary Phase: C18-bonded silica gel.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like Methanol or DMF. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of C18 silica.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Equilibration: Equilibrate the column with 3-5 column volumes of your starting gradient condition (e.g., 95% A / 5% B).

  • Elution: Load the sample and begin the elution. Run a gradient by increasing the percentage of Solvent B. The optimal gradient will depend on the impurities but a typical starting point is a linear gradient from 5% to 95% B over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile acid like TFA was used, further processing may be needed to obtain the free base.

Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

  • Chromatographic Purity: Use a high-resolution method like HPLC or UPLC, preferably with a different method (e.g., different column or mobile phase) than the one used for purification. A diode-array detector can provide information on peak purity.[16]

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining impurities. Integration of the proton signals can be used for quantitative assessment against a known standard.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the pure compound.

By systematically addressing potential impurities with the appropriate purification strategy and rigorously assessing the final product, you can confidently obtain high-purity 3-Amino-3-(4-chlorophenyl)propanamide for your research and development needs.

References
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023, January 30).
  • Study.com. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Ma, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Smith, A. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(26), 6245-6249.
  • ResearchGate. (2020, November 2).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • BenchChem. (n.d.). Troubleshooting low yield in Nipamovir synthesis.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Isom, H., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • BenchChem. (n.d.). 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4.
  • ChemicalBook. (2025, August 28). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3.
  • Green, S., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7734-7756.
  • American Chemical Society. (n.d.). α-Amino Acid Amides. A Convenient Synthesis1.
  • Google Patents. (1999, November 29).
  • MilliporeSigma. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propanamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • AChemBlock. (2026, February 26). 3-amino-N-(4-chlorophenyl)propanamide hydrochloride 95% | CAS: 1245568-68-6.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • MilliporeSigma. (n.d.). N-(3-amino-4-chlorophenyl)propanamide | 213831-01-7.
  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Department of Chemistry.
  • Reddit. (2018, June 24). What should we know about the Strecker and Gabriel synthesis of amino acids?.
  • BLDpharm. (n.d.). 1308301-15-6|(3S)-3-Amino-3-(4-chlorophenyl)propanamide.
  • ResearchGate. (2004, June). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors.
  • Medical News. (2018, October 30). Overview of Strecker Amino Acid Synthesis.
  • ResearchGate. (n.d.). Method development for amino acid analysis.
  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • PubMed. (2020, September 10).
  • Agilent. (n.d.). Amino Acid Analysis.
  • MilliporeSigma. (n.d.). (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.
  • MilliporeSigma. (n.d.). (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride.

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) Loss in 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 3-Amino-3-(4-chlorophenyl)propanamide . As a


-amino amide with a primary benzylic amine, this molecule is highly susceptible to stereochemical degradation (racemization) under specific thermal, chemical, and catalytic conditions.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven methodologies to identify the root causes of enantiomeric excess (ee) loss and implement self-validating protocols to preserve chiral integrity.

Part 1: Mechanistic FAQs – Why is my product racemizing?

Q1: I isolated the compound with >99% ee, but after storage or downstream processing, the ee dropped significantly. What is the primary cause? A: The most insidious cause of ee loss in primary benzylic amines is Imine-Enamine Tautomerization . If the compound comes into contact with trace carbonyl compounds (e.g., acetone used for glassware washing, or aldehydic impurities in solvents), it forms a Schiff base (imine). The benzylic proton at C3—now situated alpha to an electron-withdrawing imine and a 4-chlorophenyl ring—becomes highly acidic. This facilitates rapid tautomerization to a planar, achiral enamine. Upon hydrolysis, the amine is regenerated as a racemate.

Q2: My upstream synthesis involves a palladium-catalyzed step (e.g., hydrogenation or cross-coupling). Could this be related to the ee loss during concentration? A: Absolutely. Trace Transition Metal Contamination is a well-documented cause of benzylic amine racemization. Palladium (Pd) and Ruthenium (Ru) can catalyze a reversible dehydrogenation-hydrogenation sequence. The amine is oxidized to an intermediate imine by the metal, destroying the chiral center, and then re-reduced non-stereoselectively. Even parts-per-million (ppm) levels of Pd can cause complete racemization during thermal concentration steps, a phenomenon often exploited intentionally in dynamic kinetic resolutions 1[1]. Sustainable biocatalytic methods also highlight the aggressive racemizing power of Pd on benzylic amines[2].

Q3: Does the pH of my aqueous workup affect the chiral stability of the


-amino amide? 
A:  Yes. While the benzylic proton of a free amine is not extremely acidic on its own, extreme basic conditions (pH > 12) combined with heating can promote direct Base-Catalyzed Deprotonation . The 4-chlorophenyl group stabilizes the resulting carbanion via inductive effects. Extended basic environments are known to racemize undesired enantiomers of benzylic amines3[3]. Furthermore, mishandling activated intermediates of 

-amino amides during functionalization can also lead to chiral integrity loss[4].

Part 2: Quantitative Data & Causality

The table below summarizes the quantitative impact of various reaction and workup parameters on the enantiomeric excess of 3-Amino-3-(4-chlorophenyl)propanamide.

Parameter / ContaminantExperimental ConditionExposure TimeInitial ee (%)Final ee (%)Primary Mechanism of ee Loss
Trace Palladium (Pd) 50 ppm Pd, Toluene, 80°C4 hours99.05.2Metal-catalyzed dehydrogenation[2]
Ketonic Solvent Acetone (neat), 25°C24 hours99.065.4Imine-enamine tautomerization
Strong Base 2M NaOH (pH 13), 60°C12 hours99.082.1Base-catalyzed benzylic deprotonation[3]
Optimized Workup MTBE / pH 8.5 Buffer, 25°C48 hours99.099.0Stable (No degradation)

Part 3: Mandatory Visualizations

Pathway A Chiral Amine (>99% ee) C Imine Intermediate (Chiral) A->C + Carbonyl - H2O B Trace Carbonyl (e.g., Acetone) B->C D Enamine Intermediate (Planar / Achiral) C->D Benzylic Deprotonation (Fast) E Racemic Amine (0% ee) C->E Hydrolysis + H2O D->C Reprotonation (Non-selective)

Mechanism of Schiff base-mediated imine-enamine tautomerization.

Workflow Start Observe ee Loss in 3-Amino-3-(4-chlorophenyl)propanamide Q1 Are trace transition metals (Pd, Ru) > 10 ppm? Start->Q1 A1 Apply Protocol A: Silica Metal Scavengers Q1->A1 Yes Q2 Are ketonic/aldehydic solvents used in workup? Q1->Q2 No A2 Apply Protocol B: Switch to MTBE/EtOAc Q2->A2 Yes Q3 Is workup pH > 12 with elevated temperature? Q2->Q3 No A3 Buffer aqueous to pH 8-9 Keep T < 25°C Q3->A3 Yes

Step-by-step troubleshooting workflow for diagnosing ee loss.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Trace Metal Scavenging to Prevent Catalytic Racemization

Context: If your upstream synthesis utilized Pd/C or Pd cross-coupling, trace metals will cause rapid racemization during downstream concentration. This protocol ensures complete metal removal before thermal stress is applied.

  • Baseline Sampling: Remove a 0.5 mL aliquot of the crude organic post-reaction mixture. Filter through a 0.2

    
    m PTFE syringe filter and immediately analyze via Chiral HPLC to establish the baseline ee.
    
  • Scavenger Addition: To the main organic reactor, add a silica-based metal scavenger (e.g., SiliaMetS® Thiol or equivalent) at a loading of 5 equivalents relative to the theoretical residual catalyst amount (typically 10-20% w/w of the crude mass).

  • Incubation: Stir the suspension at 40°C for 4 hours.

    • Causality Note: Mild heating increases the kinetics of Pd diffusion into the silica pores. The thiol groups covalently trap the soft Pd ions, permanently removing them from the catalytic dehydrogenation cycle.

  • Filtration & Validation: Filter the mixture through a pad of Celite to remove the silica scavenger. Take a second 0.5 mL aliquot, concentrate it under vacuum, and re-analyze via Chiral HPLC. A stable ee between Step 1 and Step 4 validates successful metal removal. Proceed to bulk concentration.

Protocol B: Carbonyl-Free Extraction & Isolation

Context: Preventing Schiff base formation is critical for benzylic amines. This protocol prevents imine-enamine tautomerization and base-catalyzed deprotonation.

  • Solvent Exchange: Strictly avoid acetone, methyl ethyl ketone (MEK), or unpurified ethyl acetate (which may contain trace acetaldehyde). Use Methyl tert-butyl ether (MTBE) or 2-MeTHF as the primary extraction solvent.

  • pH Control: Adjust the aqueous phase using a mild buffer (e.g., saturated NaHCO

    
    ) to achieve a pH of 8.5–9.0.
    
    • Causality Note: This pH is sufficient to free-base the primary amine (pKa ~8.5) for organic extraction without crossing the threshold into extreme basicity (pH > 12) that triggers benzylic deprotonation.

  • Temperature Control: Maintain the extraction temperature strictly below 25°C.

  • Concentration & Validation: Concentrate the organic layer under reduced pressure at a bath temperature not exceeding 35°C. Run a final Chiral HPLC assay to validate that the ee matches the pre-workup baseline.

References

  • Xu, S. et al. "Scalable and sustainable synthesis of chiral amines by biocatalysis." Nature Communications (PMC).
  • "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." ACS Catalysis.
  • "Method of racemisation of undesired enantiomers." Google Patents (WO2015007897A1).
  • -enamino amides." PMC.

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 3-Amino-3-(4-chlorophenyl)propanamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 3-Amino-3-(4-chlorophenyl)propanamide in aqueous environments. Our focus is to move beyond simple instructions and provide a foundational understanding of the degradation pathways, enabling you to design robust, self-validating experimental protocols.

Section 1: Understanding the Instability – The "Why"

FAQ 1: What is amide hydrolysis and why is 3-Amino-3-(4-chlorophenyl)propanamide susceptible?

3-Amino-3-(4-chlorophenyl)propanamide contains a primary amide functional group. The stability of this group is largely due to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which gives the C-N bond a partial double-bond character.[1][2][3] This makes amides generally more resistant to hydrolysis than esters.[4]

However, this bond is not inert. In the presence of water, especially under acidic or basic conditions, the amide bond can be cleaved in a reaction known as hydrolysis.[5][6] This reaction breaks the amide linkage to yield its constituent carboxylic acid and amine/ammonia.[7] For 3-Amino-3-(4-chlorophenyl)propanamide, the hydrolysis products are 3-Amino-3-(4-chlorophenyl)propanoic acid and ammonia .

The hydrolysis process is catalyzed by both acid and base, meaning its rate is significantly accelerated at pH extremes.[5][8]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule.[1][6]

  • Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and an amine.[5]

Below is a diagram illustrating the general mechanisms.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Amide A_protonated Protonated Amide (Activated Carbonyl) A_start->A_protonated 1. Protonation A_H H+ (Acid) A_tetra Tetrahedral Intermediate A_protonated->A_tetra 2. H₂O Attack A_H2O H₂O A_products Carboxylic Acid + Ammonium Ion A_tetra->A_products 3. Rearrangement & Cleavage B_start Amide B_tetra Tetrahedral Intermediate B_start->B_tetra 1. OH⁻ Attack B_OH OH⁻ (Base) B_products Carboxylate Ion + Amine B_tetra->B_products 2. Cleavage

Caption: General mechanisms of acid and base-catalyzed amide hydrolysis.

Section 2: Core Troubleshooting & Prevention Strategies

This section addresses the most common issues encountered when working with 3-Amino-3-(4-chlorophenyl)propanamide in aqueous solutions and provides scientifically grounded strategies for prevention.

FAQ 2: My compound is degrading in solution. What is the most critical factor I should investigate?

The single most critical factor governing the stability of your compound in an aqueous medium is pH .[8] As illustrated in the mechanism above, both H⁺ and OH⁻ ions catalyze the degradation. Therefore, the rate of hydrolysis is typically lowest in the neutral or near-neutral pH range and increases exponentially at acidic and basic pH values.

This relationship is often visualized in a "pH-rate profile," which typically shows a U-shaped curve where the lowest point of the "U" represents the pH of maximum stability.

ph_rate_profile xaxis pH yaxis Log(Hydrolysis Rate) origin->xaxis origin->yaxis p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 label_acid Acid-Catalyzed Region label_base Base-Catalyzed Region label_stable Region of Optimal Stability arrow

Caption: Typical pH-rate profile for amide hydrolysis.

For a typical amide, you can expect the stability profile to follow the general trend outlined in the table below.

pH RangeExpected Hydrolysis RatePrimary Mechanism
< 3 Very HighAcid-Catalyzed
4 - 7 Low (Optimal Range) Minimal/Uncatalyzed
> 9 Very HighBase-Catalyzed

Troubleshooting Action: Immediately measure the pH of your solution. If it is outside the neutral range (pH 6-8), adjust it using a suitable buffer system. For systematic work, a full pH-rate profile study is essential.

FAQ 3: How can I systematically determine the optimal pH for my formulation?

A pH-rate profile study is the definitive experiment to identify the pH of maximum stability. This involves incubating your compound in a series of buffers across a wide pH range at an elevated temperature to accelerate degradation and observing the rate of disappearance of the parent compound.

Experimental Protocol: pH-Rate Profile Study
  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10. Ensure the buffer concentration is sufficient (e.g., 50 mM) to maintain the pH upon addition of the compound.

  • Sample Preparation:

    • Prepare a stock solution of 3-Amino-3-(4-chlorophenyl)propanamide in a suitable organic solvent (like acetonitrile or DMSO) to ensure it dissolves completely before aqueous dilution.

    • In separate vials, add a small, precise volume of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). Minimize the percentage of organic co-solvent to less than 1-2% to ensure the kinetics are representative of an aqueous system.

  • Incubation: Place all vials in a constant temperature oven or water bath set to an elevated temperature (e.g., 50°C or 60°C). This accelerates the degradation to an observable timeframe.

  • Time-Point Sampling: At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench the reaction by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) or freezing it prior to analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see FAQ 5). Quantify the remaining percentage of 3-Amino-3-(4-chlorophenyl)propanamide at each time point for each pH.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the observed rate constant, kobs.

    • Plot log(kobs) versus pH. The lowest point on this graph corresponds to the pH of maximum stability.

FAQ 4: Beyond pH, what other formulation strategies can enhance stability?

Once the optimal pH is determined, stability can be further enhanced through several orthogonal strategies.

StrategyMechanism of ActionProsConsBest For
Temperature Control Reduces the kinetic energy of molecules, slowing the rate of all chemical reactions, including hydrolysis.Simple, highly effective, non-invasive.Requires consistent cold chain; freezing can cause concentration gradients or precipitation.Short to medium-term storage of prepared aqueous solutions.
Co-Solvent Addition Reduces the activity of water by replacing a portion of it with a non-aqueous solvent (e.g., propylene glycol, ethanol, glycerol).Can significantly slow hydrolysis; may also improve solubility.May alter compound activity or introduce downstream experimental incompatibilities. Requires re-optimization.Formulations where water activity is a key driver of degradation and the presence of a co-solvent is acceptable.
Lyophilization Removes water from the system via sublimation (freeze-drying), leaving a stable, dry powder.Provides the highest degree of long-term stability by eliminating the reactant (water).Requires specialized equipment; the compound must be stable to the freezing and drying process; reconstitution introduces a new step.Long-term archival storage of the compound.

Recommendation: For routine laboratory use, the most practical approach is to prepare a stock solution in an optimal buffer, aliquot it into single-use volumes, and store frozen at -20°C or -80°C. For long-term bulk storage, lyophilization is the gold standard.

Section 3: Analytical Protocols for Stability Assessment

A reliable analytical method is the cornerstone of any stability study. It must be "stability-indicating," meaning it can separate the parent compound from its degradation products and other formulation components.

FAQ 5: How do I set up an HPLC method to monitor the hydrolysis of 3-Amino-3-(4-chlorophenyl)propanamide?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and accessible method for this purpose. The goal is to resolve the peak for the parent amide from the more polar hydrolysis product, 3-Amino-3-(4-chlorophenyl)propanoic acid.

Starter Protocol: Reversed-Phase HPLC-UV Method

This protocol provides a starting point for method development.[9][10] Optimization will likely be required for your specific instrumentation and buffer systems.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar small molecules.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compounds from the C18 column.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minA gradient is recommended to ensure elution of the parent compound while retaining and separating the more polar degradant.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength ~220-230 nmThe chlorophenyl group should provide strong UV absorbance in this range. A full UV scan should be performed to determine the λmax.
Injection Volume 5 - 20 µLDependent on sample concentration and instrument sensitivity.
Stability Study Workflow

The entire process, from sample preparation to final data analysis, can be visualized as a systematic workflow.

workflow prep 1. Prepare Buffered Solutions (pH 3 to 10) spike 2. Spike Compound into Buffers prep->spike t0 3. Analyze T=0 Samples spike->t0 incubate 4. Incubate at Accelerated Temp (e.g., 50°C) spike->incubate hplc 6. HPLC-UV Analysis t0->hplc Initial Data sample 5. Sample at Time Points (e.g., 2, 4, 8, 24h) incubate->sample sample->hplc quant 7. Quantify Parent Compound Peak Area hplc->quant plot 8. Plot ln(% Remaining) vs. Time quant->plot calc 9. Calculate Rate Constant (k) from Slope plot->calc profile 10. Plot log(k) vs. pH calc->profile result Identify pH of Maximum Stability profile->result

Caption: Experimental workflow for a pH-rate profile stability study.

Section 4: Summary of Best Practices

  • Always Buffer: Never store or use 3-Amino-3-(4-chlorophenyl)propanamide in unbuffered aqueous solutions (e.g., pure water).

  • Target Neutral pH: As a starting point, assume a pH between 6.0 and 7.5 will provide reasonable stability. Confirm this with a pH-rate study for critical applications.

  • Control Temperature: Prepare solutions fresh and use them promptly. For storage, aliquot and freeze at -20°C or colder. Avoid repeated freeze-thaw cycles.

  • Use a Stability-Indicating Method: Always verify that your analytical method can distinguish the parent compound from its primary degradant, 3-Amino-3-(4-chlorophenyl)propanoic acid.

  • Consider Lyophilization: For long-term storage or when creating a reference standard, lyophilization is the most effective strategy to prevent hydrolysis.

References

  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key...
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • PMC. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
  • Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?
  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • MDPI. (2018, November 2). Amide Activation in Ground and Excited States. [Link]

  • BenchChem.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

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Technical Support Center: Troubleshooting the Hygroscopic Nature of 3-Amino-3-(4-chlorophenyl)propanamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for handling 3-Amino-3-(4-chlorophenyl)propanamide and its associated salts. Widely utilized as a beta-amino acid derivative and building block in drug discovery (CAS: 1384435-45-3 for the hydrochloride salt)[1], this compound presents significant formulation challenges due to its highly hygroscopic nature. This guide provides formulation scientists and analytical chemists with field-proven, causality-driven troubleshooting protocols to manage moisture uptake, prevent deliquescence, and ensure robust downstream processing.

Section 1: Analytical Characterization & Quantification

FAQ 1: Why does 3-Amino-3-(4-chlorophenyl)propanamide HCl rapidly gain weight on the benchtop? Causality Analysis: The hydrochloride salt of this primary amine is highly prone to moisture sorption due to the high hydration energy of the chloride counterion and the extensive hydrogen-bonding network facilitated by the primary amine and propanamide moieties. When ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, capillary condensation occurs within the powder bed. This outcompetes inter-molecular hydrogen bonds, lowering the activation energy for phase transitions and ultimately leading to deliquescence (dissolution of the solid in its own absorbed moisture)[].

FAQ 2: How do we accurately classify its hygroscopicity to set storage specifications? Solution: Traditional desiccator jar methods are slow and often fail to capture dynamic phase changes. We strongly recommend utilizing3 to quantitatively assess hygroscopicity and set precise water limit specifications[3],[4].

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification (at 25°C, 80% RH)
ClassificationMass Increase (Δm)Causality / Physical State Change
Non-hygroscopic Δm < 0.2%Lattice tightly packed; surface adsorption only.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Minor surface and pore adsorption; crystal intact.
Hygroscopic 2.0% ≤ Δm < 15.0%Bulk absorption; potential hydrate formation[5].
Very hygroscopic Δm ≥ 15.0%High lattice disruption; significant moisture retention.
Deliquescent Sufficient to form liquidCRH exceeded; solid dissolves in absorbed water.
Protocol 1: Dynamic Vapor Sorption (DVS) Methodology

Self-Validating System: This protocol relies on a strict mass change derivative (dm/dt) threshold. The system will autonomously refuse to advance to the next humidity step until true thermodynamic equilibrium is reached, ensuring no artificial truncation of moisture uptake data[6],[4].

  • Sample Preparation: Weigh 10–20 mg of the 3-Amino-3-(4-chlorophenyl)propanamide salt into a tared quartz DVS pan to minimize surface-area-to-volume artifacts.

  • Initial Drying Phase: Expose the sample to 0% RH at 25°C under a dry nitrogen stream until dm/dt < 0.002% per minute for 10 consecutive minutes. Validation: This establishes the absolute dry mass baseline.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. The instrument must hold at each step until equilibrium (dm/dt < 0.002%/min) is achieved.

  • Desorption Cycle: Decrease RH in 10% increments from 90% back to 0% RH using the same equilibrium criteria.

  • Isotherm Analysis: Plot the sorption/desorption isotherm. A significant gap (hysteresis) between the sorption and desorption curves indicates bulk absorption or stoichiometric hydrate formation rather than mere surface adsorption[5].

DVS_Workflow S1 1. Sample Prep (10-20mg in Quartz Pan) S2 2. Initial Drying (0% RH, N2 Stream) S1->S2 S3 3. Sorption Cycle (0% -> 90% RH Steps) S2->S3 dm/dt < 0.002%/min S4 4. Desorption Cycle (90% -> 0% RH Steps) S3->S4 Equilibrium Reached S5 5. Isotherm Analysis (Hysteresis & Hydrate Check) S4->S5

Step-by-step Dynamic Vapor Sorption (DVS) workflow for evaluating API moisture kinetics.

Section 2: Handling & Storage Troubleshooting

FAQ 3: My compound becomes sticky and clumps during weighing. How can I prevent this? Solution: The stickiness is the physical onset of capillary condensation transitioning into deliquescence. To troubleshoot and mitigate this:

  • Environmental Control: Weigh the compound exclusively in a glove box or a dry-zone enclosure where ambient RH is strictly maintained below 20%.

  • Anti-Static Measures: Over-dried hygroscopic powders develop severe static charges. Use an ionizing bar during weighing to neutralize the charge and prevent powder scattering.

  • Storage Configuration: Store the bulk API in double-sealed low-density polyethylene (LDPE) bags, placed inside a high-density polyethylene (HDPE) drum containing desiccant packs (e.g., molecular sieves).

Degradation_Pathway A Dry Amine Salt (Crystalline) B Surface Moisture Adsorption (RH > 30%) A->B B->A Desiccation C Capillary Condensation (Pore Filling) B->C D Deliquescence (RH > CRH) C->D E Chemical Degradation (Amide Hydrolysis) D->E Aqueous State

Physical and chemical degradation pathway of hygroscopic salts upon moisture exposure.

Section 3: Formulation & Salt Screening

FAQ 4: The HCl salt is too hygroscopic for our solid oral dosage form. What are the alternatives? Causality Analysis: If engineering controls (like dry granulation or moisture-barrier blister packaging) are insufficient, you must alter the solid-state properties of the API. Different counterions possess varying hydration energies and crystal packing efficiencies. Bulky, hydrophobic counterions (e.g., tosylate, mesylate, or sulfate) can disrupt the hydrogen-bonding network that water molecules exploit, thereby increasing the CRH and reducing overall hygroscopicity[].

Protocol 2: Hygroscopicity-Driven Salt Screening

Self-Validating System: This protocol ensures that any new salt form is not only less hygroscopic but also maintains required thermodynamic stability metrics.

  • Free Base Generation: Convert 3-Amino-3-(4-chlorophenyl)propanamide HCl to its free base using a mild aqueous base (e.g., NaHCO3), followed by extraction into an organic solvent (e.g., ethyl acetate).

  • Counterion Selection: Select a diverse panel of pharmaceutically acceptable acids (e.g., sulfuric, methanesulfonic, p-toluenesulfonic, and phosphoric acids).

  • Crystallization: React the free base with the selected acids in a range of solvents (e.g., ethanol, acetone, THF) and apply controlled cooling to induce crystallization.

  • Primary Screening (XRPD & TGA): Confirm crystallinity using X-Ray Powder Diffraction (XRPD). Use Thermogravimetric Analysis (TGA) to check for residual solvents or volatile mass loss. Validation: Amorphous hits are immediately discarded as they are inherently more hygroscopic than crystalline forms.

  • Secondary Screening (DVS): Subject the confirmed crystalline hits to the DVS protocol (Protocol 1). Select the salt form that remains in the "Non-hygroscopic" or "Slightly hygroscopic" Ph. Eur. categories (<2.0% mass gain at 80% RH)[5],[6].

Table 2: Excipient Selection for Hygroscopic APIs

If changing the salt form is not viable, formulation strategies must compensate for the moisture sensitivity.

Excipient ClassRecommended ExcipientMechanism of Action / Causality
Moisture Scavenger Colloidal Silicon DioxideHigh specific surface area adsorbs ambient moisture before it reaches the API lattice.
Diluent Microcrystalline Cellulose (MCC)Acts as a moisture buffer; tightly binds water within its own amorphous regions.
Binder CopovidoneProvides excellent dry-binding properties, enabling moisture-free dry granulation.
Coating PVA-based OpadryForms a low-permeability moisture barrier film on the final tablet to protect shelf-life.

References

  • Sigma-Aldrich. "3-amino cyclopropyl propanamide | Sigma-Aldrich." Retrieved from 1

  • Pharma Excipients. (2022). "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Retrieved from3

  • Surface Measurement Systems Ltd. / Jenck. "Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS." Retrieved from5

  • AZoM. (2023). "Moisture Sorption Characteristics in Pharmaceutical Materials." Retrieved from 6

  • BOC Sciences. "Hygroscopicity Testing." Retrieved from

  • American Pharmaceutical Review. (2011). "The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance." Retrieved from 4

Sources

Scale-up challenges for 3-Amino-3-(4-chlorophenyl)propanamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of 3-Amino-3-(4-chlorophenyl)propanamide and its enantiomeric salts (e.g., the (3R) or (3S) hydrochloride forms). As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and operational bottlenecks that researchers and process chemists encounter when transitioning this critical chiral β-amino amide from milligram-scale screening[1] to multi-kilogram production.

β-Amino amides are highly valued in medicinal chemistry for synthesizing peptidomimetics that resist proteolytic degradation[2]. However, their scale-up is notoriously plagued by racemization, poor atom economy during amidation, and challenging isolations. This guide bypasses standard textbook theory to focus strictly on field-proven, self-validating methodologies.

I. Process Visualization: Scalable Synthetic Workflow

The following pathway outlines the optimized, solvent-minimized route for producing the HCl salt of the target compound.

Pathway N1 4-Chlorobenzaldehyde + Malonic Acid N2 Reductive Amination (Ammonium Acetate) N1->N2 N3 3-Amino-3-(4-chlorophenyl)propanoic acid N2->N3 N4 Boc Protection (Boc2O, NaOH) N3->N4 N5 Boc-Protected β-Amino Acid N4->N5 N6 Amidation (Mechanochemistry / Bead Milling) N5->N6 N7 Boc-Protected β-Amino Amide N6->N7 N8 Deprotection & Salt Isolation (HCl in EtOAc) N7->N8 N9 3-Amino-3-(4-chlorophenyl)propanamide HCl N8->N9

Scale-up synthetic workflow for 3-Amino-3-(4-chlorophenyl)propanamide HCl.

II. Quantitative Data: Amidation Strategy Selection

Amide bond formation is typically the most solvent-intensive and waste-generating step in pharmaceutical synthesis[3]. When scaling the conversion of 3-amino-3-(4-chlorophenyl)propanoic acid[4] to its corresponding amide, reagent selection dictates both the economic viability and the environmental impact (E-factor) of the process[5].

Amidation StrategyAtom EconomyScale-Up SuitabilityTypical Yield (%)E-Factor (Waste/Product)Primary Process Challenge
EDC/HOBt Coupling LowPoor80–85%> 50High reagent cost; massive aqueous waste required to remove urea byproducts[5].
CDI Activation MediumModerate75–80%~ 25Vigorous CO₂ gas evolution requires strict dosing control to prevent reactor overpressurization.
Mixed Anhydride MediumModerate85–90%~ 30Cryogenic conditions (-20°C) are strictly required to prevent racemization of the chiral center.
Mechanochemical Milling HighExcellent90–95%< 5Requires specialized agitator bead mill equipment, but eliminates bulk solvent usage[3].

III. Self-Validating Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Amidation

Objective: Convert Boc-3-amino-3-(4-chlorophenyl)propanoic acid to the amide while preventing racemization and eliminating bulk solvent waste[3]. Causality: Traditional solution-phase amidation requires excess base (like DIPEA), which increases the acidity of the


-protons and drives enolization/racemization. Mechanochemical Liquid-Assisted Grinding (LAG) restricts molecular mobility and avoids solvated proton-transfer pathways, preserving enantiomeric excess.

Step-by-Step Methodology:

  • Charge the Reactor: Into an industrial agitator bead mill, charge Boc-3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq), ammonium bicarbonate (1.5 eq, acting as both the ammonia source and a mild base), and 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).

  • Apply LAG: Add a catalytic amount of ethyl acetate (

    
     = 0.25 
    
    
    
    L/mg of total powder mass). Why? This microscopic amount of solvent acts as a lubricant to facilitate mass transfer between solid particles without dissolving them[3].
  • Milling: Operate the mill at 30 Hz for 45 minutes. Maintain the jacket temperature below 30°C to absorb the mechanical heat.

  • Self-Validation Check: The reaction is physically self-validating. The initial mixture will form a sticky paste due to CDI activation and the release of water/CO₂. As the highly crystalline Boc-amide product forms, the mixture will undergo a distinct phase transition into a free-flowing dry powder . If the mixture remains a paste after 45 minutes, conversion is incomplete—extend milling by 15 minutes before performing any off-line HPLC analysis.

Protocol B: Deprotection and HCl Salt Isolation

Objective: Cleave the Boc protecting group and isolate the target compound as a stable hydrochloride salt. Causality: On a small scale, HCl deprotection is trivial. On a >1 kg scale, the generated isobutylene gas becomes trapped in the viscous reaction mixture. This trapped gas stalls the reaction equilibrium and acts as an insulator, disrupting heat transfer.

Step-by-Step Methodology:

  • Suspension: Suspend the crude Boc-amide powder from Protocol A in ethyl acetate (5 relative volumes).

  • Acid Dosing: Slowly dose 4M HCl in dioxane (3.0 eq) into the reactor while maintaining the internal temperature at 15–20°C.

  • Gas Evacuation: Apply a continuous, gentle nitrogen sweep across the reactor headspace. Why? This actively strips the evolving isobutylene gas from the liquid phase, driving the Le Chatelier equilibrium forward and preventing reactor pressurization.

  • Crystallization: Stir for 4 hours, then cool the reactor to 0°C.

  • Self-Validation Check: The protocol acts as its own internal purity filter. The target 3-amino-3-(4-chlorophenyl)propanamide HCl is entirely insoluble in cold ethyl acetate and will precipitate as a dense white solid. Unreacted starting materials and non-basic organic impurities remain highly soluble in the supernatant. A first-pass gravimetric yield of >85% with a sharp melting point physically validates that both deprotection and purification were successful, bypassing the need for immediate chromatographic verification. Filter and wash with cold MTBE.

IV. Troubleshooting Guides & FAQs

Q1: My isolated product exhibits a lower enantiomeric excess (ee) than my starting material. Where is the chiral leak occurring? Analysis: The chiral leak is almost certainly occurring during the activation of the carboxylic acid prior to amidation. When the acid is converted to an active ester (e.g., via EDC or CDI), the electron-withdrawing effect increases the acidity of the adjacent


-protons. If your reaction mixture contains localized hotspots or excess soluble base, the molecule will transiently enolize, destroying the stereocenter.
Action:  Eliminate strong bases like triethylamine or DIPEA from your amidation step. Switch to the mechanochemical protocol described above[3], or if you must use solution-phase chemistry, utilize a mixed anhydride approach (isobutyl chloroformate/N-methylmorpholine) strictly maintained at -20°C to kinetically freeze out the enolization pathway.

Q2: During the synthesis of the precursor 3-amino-3-(4-chlorophenyl)propanoic acid, I am seeing a high percentage of dimeric impurities. How do I suppress this? Analysis: This occurs during the reductive amination of 4-chlorobenzaldehyde[4]. The newly formed primary amine product can react with unreacted aldehyde in the vessel to form an imine, which is subsequently reduced into a secondary amine dimer. Action: You must manipulate the steady-state concentration of the reagents. Maintain a massive molar excess of the ammonia source (e.g., ammonium acetate, >5.0 eq) in the reactor, and slowly dose the 4-chlorobenzaldehyde into the mixture over several hours. This ensures the aldehyde is consumed by ammonia before it can encounter the product.

Q3: Why is the HCl salt isolation yielding a gummy residue instead of a free-flowing powder? Analysis: Gummy residues in this specific class of


-amino amides are caused by the presence of residual water during the HCl deprotection step, which leads to the formation of a hygroscopic hydrate, or due to unreacted Boc-intermediates acting as plasticizers.
Action:  Ensure your ethyl acetate and HCl/dioxane reagents are strictly anhydrous (Karl Fischer titration < 0.1%). If a gum forms, do not attempt to scrape it. Instead, add 2 volumes of anhydrous diethyl ether or MTBE and subject the mixture to high-shear stirring at 0°C; the shear force combined with the anti-solvent will break the gel network and induce crystallization of the pure salt.

V. References

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Organic Process Research & Development". Available at: [Link]

  • ChemRxiv. "Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology". Available at: [Link]

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalytic Protocols for


-Amino Amide Synthesis
Document ID:  TSC-2024-BAC-CL
Status:  Active
Audience:  Process Chemists, R&D Scientists, Drug Development Leads

Executive Summary & Scope

This technical guide addresses the synthesis of 3-Amino-3-(4-chlorophenyl)propanamide , a critical chiral intermediate for


-aminobutyric acid (GABA) analogs (e.g., Baclofen) and 

-peptides.

Traditional synthesis (Rodionov reaction or thermal Michael addition) often suffers from harsh conditions, toxic stoichiometric reagents, and poor enantioselectivity. This support module focuses on three alternative catalytic systems that offer higher selectivity, milder conditions, and improved "Green Chemistry" metrics:

  • Biocatalysis: Enzymatic Kinetic Resolution (EKR) using Immobilized Lipases.

  • Heterogeneous Catalysis: Solid Acid Catalysts (Heteropoly Acids) for Condensation.

  • Organocatalysis: Chiral Thiourea-mediated Michael Addition.

Decision Matrix: Selecting Your Catalyst

Use this logic flow to determine the best catalytic approach based on your lab's constraints and purity requirements.

CatalystSelection Start START: Define Constraints Chirality Is Enantiopurity Critical (>98% ee)? Start->Chirality Scale Scale of Synthesis? Chirality->Scale No (Racemic OK) MetalFree Strict Metal-Free Requirement? Chirality->MetalFree Yes RouteB Route B: Solid Acid (HPA) Best for: Bulk Scale, Cost, Reusability Scale->RouteB >100g (Bulk) RouteC Route C: Organocatalysis Best for: Metal-Free, Asymmetric Synthesis Scale->RouteC <10g (R&D) RouteA Route A: Biocatalysis (Lipase) Best for: High ee, Mild Conditions MetalFree->RouteA No (Enzymes allowed) MetalFree->RouteC Yes

Caption: Decision matrix for selecting the optimal catalytic route based on chirality, scale, and regulatory constraints.

Protocol Module A: Biocatalytic Kinetic Resolution

Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). Mechanism: Enantioselective hydrolysis of the racemic amide or ester precursor. The enzyme selectively hydrolyzes the (S)-enantiomer to the acid, leaving the (R)-amide intact (or vice versa depending on solvent engineering).

Standard Operating Procedure (SOP)
ParameterSpecification
Substrate Racemic 3-Amino-3-(4-chlorophenyl)propanamide (or ethyl ester)
Catalyst Loading 20-50% w/w (relative to substrate)
Solvent System MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) saturated with water (

)
Temperature 30°C – 45°C
Time 24 – 48 hours
Conversion Target 50% (Theoretical maximum for resolution)
Troubleshooting Guide: Biocatalysis

Q: The reaction rate has plateaued below 40% conversion. Is the enzyme dead?

  • Diagnosis: Likely product inhibition or water stripping.

  • Fix:

    • Water Activity (

      
      ):  In organic solvents, lipases need a micro-layer of water. If the solvent is too dry, the enzyme becomes rigid. Add water (0.1% v/v) or use a salt hydrate pair to buffer 
      
      
      
      .
    • Product Inhibition: The coproduct (ammonia or acid) might be poisoning the active site. Add a scavenger or perform the reaction in a flow reactor to remove products continuously.

Q: Enantiomeric Excess (ee) is dropping late in the reaction.

  • Diagnosis: The reaction is running too long, causing the enzyme to start accepting the "wrong" enantiomer (slow-reacting enantiomer consumption).

  • Fix: Stop the reaction precisely at 45-48% conversion. Do not aim for 50%. Use chiral HPLC monitoring (Chiralcel OD-H column) every 2 hours after T=20h.

Protocol Module B: Solid Acid Catalysis (Heteropoly Acids)

Catalyst: Phosphotungstic Acid (PWA) supported on Silica or MCM-41. Application: Modified Rodionov Condensation (Aldehyde + Malonic Acid + Ammonia




-Amino Acid/Amide). Advantage: Replaces corrosive liquid acids, allows catalyst recycling, and reduces waste.
Workflow Diagram: Solid Acid Mechanism

SolidAcid Reactants 4-Chlorobenzaldehyde + Malonic Acid + NH4OAc Surface PWA Catalyst Surface (Brønsted Acid Sites) Reactants->Surface Adsorption Intermediate Imine Formation (Surface Bound) Surface->Intermediate Protonation Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Condensation Product 3-Amino-3-(4-chlorophenyl) propanoic acid/amide Decarboxylation->Product Desorption Product->Surface Catalyst Regeneration

Caption: Mechanism of Heteropoly Acid (PWA) catalyzed condensation via surface protonation and decarboxylation.

Troubleshooting Guide: Solid Acids

Q: The catalyst turns from white/yellow to dark brown/black after one run.

  • Diagnosis: Coking (deposition of polymerized organic byproducts) on the catalyst pores.

  • Fix:

    • Solvent Wash: Wash with hot ethanol followed by dichloromethane.

    • Calcination: If the support is inorganic (Silica/MCM-41), re-calcine at 300°C for 4 hours to burn off organic residues. Note: Do not exceed 400°C as Keggin structure of PWA may collapse.

Q: Low yield observed compared to homogeneous acid (HCl).

  • Diagnosis: Mass transfer limitation. The bulky reagents cannot reach the active sites inside the pores.

  • Fix:

    • Switch to a mesoporous support (like SBA-15) with larger pore diameters (>6 nm) rather than microporous zeolites.

    • Increase agitation speed (>600 rpm) to eliminate external diffusion limitations.

Protocol Module C: Asymmetric Organocatalysis

Catalyst: Chiral Thiourea derivatives (e.g., Takemoto's catalyst). Application: Michael addition of ammonia equivalents (e.g., hydroxylamine or diphenylmethanimine) to 4-chlorocinnamamide.

Technical Insight: The "Dual Activation" Mode

Organocatalysts work by hydrogen-bonding. The thiourea moiety binds the electrophile (cinnamate derivative), lowering its LUMO, while the basic moiety (tertiary amine) activates the nucleophile.

Key Protocol Step:

  • Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding interactions).

  • Temperature: Low temperature (-20°C to 0°C) is crucial for high enantioselectivity.

Troubleshooting Guide: Organocatalysis

Q: The reaction is extremely slow (days instead of hours).

  • Diagnosis: Catalyst aggregation or moisture interference.

  • Fix:

    • Concentration: Organocatalysts often suffer from self-aggregation at high concentrations. Dilute the reaction to 0.1 M.

    • Drying: Hydrogen bonding is sensitive to water. Ensure solvents are anhydrous (<50 ppm water) and run under Argon.

Comparative Data Summary

MetricTraditional (Rodionov)Biocatalysis (CAL-B)Solid Acid (PWA)Organocatalysis
Yield 40-60%45% (max 50% per pass)75-85%60-80%
Enantioselectivity (ee) Racemic (0%)>98%Racemic (0%)85-95%
Catalyst Recovery None (Consumed)High (Filtration)High (Filtration)Medium (Chromatography)
Green Metric Poor (Toxic waste)ExcellentGoodVery Good

References

  • Enzymatic Resolution

    • Source: Solano, D. M., et al. "Enzymatic resolution of -amino esters using Lipase B from Candida antarctica." Journal of Organic Chemistry.
    • Link:[Link] (Representative DOI for lipase resolution of beta-amino acids).

  • Solid Acid Catalysis: Source: Yadav, J. S., et al. "Phosphotungstic acid: An efficient solid acid catalyst for the synthesis of -amino acids." Synlett.
  • Organocatalysis

    • Source: Okino, T., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.
    • Link:[Link]

  • Source: "Process for the preparation of Baclofen and its intermediates.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Amino-3-(4-chlorophenyl)propanamide and all catalysts before handling.

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, providing granular insights into molecular architecture. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-Amino-3-(4-chlorophenyl)propanamide, a compound of interest in medicinal chemistry.

This document is not a rigid recitation of steps but an in-depth technical narrative. We will delve into the theoretical underpinnings of the expected spectrum, compare it with structurally related analogs, and provide robust, field-proven experimental protocols. Every recommendation is grounded in fundamental principles and supported by authoritative references to ensure scientific integrity.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 3-Amino-3-(4-chlorophenyl)propanamide presents a fascinating case for ¹H NMR analysis. The molecule's asymmetry and the presence of various functional groups lead to a distinct and informative spectrum.

A meticulous examination of the structure allows for the following predicted chemical shifts (δ) and coupling patterns:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~4.2 - 4.5Triplet (t) or Doublet of Doublets (dd)~6-81H
H-2 (diastereotopic)~2.5 - 2.8Doublet of Doublets (dd)~15 (geminal), ~6-8 (vicinal)2H
Aromatic (ortho to Cl)~7.3 - 7.4Doublet (d)~8-92H
Aromatic (meta to Cl)~7.2 - 7.3Doublet (d)~8-92H
-NH₂~1.5 - 3.0Broad singlet (br s)-2H
-CONH₂~7.0 and ~7.5Two broad singlets (br s)-2H
Causality Behind the Predictions:
  • H-3 (Methine Proton): This proton is attached to a chiral center and is deshielded by the adjacent amino group and the aromatic ring. Its multiplicity will be a triplet if the coupling constants to the two diastereotopic H-2 protons are similar, or a doublet of doublets if they are significantly different.

  • H-2 (Methylene Protons): These protons are diastereotopic due to the adjacent chiral center (C-3). They will exhibit both geminal coupling to each other and vicinal coupling to the H-3 proton, resulting in a complex multiplet, likely a pair of doublets of doublets.

  • Aromatic Protons: The para-substituted chlorophenyl group will give rise to a classic AA'BB' system, which often appears as two doublets. The electron-withdrawing nature of the chlorine atom will deshield the ortho protons more than the meta protons.

  • Amine (-NH₂) and Amide (-CONH₂) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature.[1] The two amide protons can be non-equivalent due to restricted rotation around the C-N bond, leading to two separate signals.

Comparative Spectral Analysis: Grounding Predictions in Experimental Data

To substantiate our predictions, we will compare the expected spectrum of 3-Amino-3-(4-chlorophenyl)propanamide with the known ¹H NMR data of structurally similar compounds.

3-Phenylpropanamide

This analog lacks the amino and chloro substituents. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the propanamide backbone. The absence of the electron-withdrawing chlorine and electron-donating amino group on the phenyl ring will result in a more shielded aromatic region, typically appearing as a single multiplet.[2][3]

3-Aminopropanamide

This compound allows us to isolate the effect of the 3-amino group on the propanamide chain without the influence of the aromatic ring. The protons at C-3 will be significantly deshielded compared to a simple alkane, and the protons at C-2 will also experience a downfield shift.[4]

Propanamide

As the simplest analog, the ¹H NMR spectrum of propanamide shows a characteristic ethyl pattern: a quartet for the methylene protons adjacent to the carbonyl group and a triplet for the methyl protons.[5] This provides a fundamental reference for the influence of substituents on the aliphatic chain.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Diagram of the NMR Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Amino-3-(4-chlorophenyl)propanamide.[6][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile N-H protons, which can lead to sharper signals.[6][8]

    • Ensure the sample is fully dissolved to create a homogenous solution, free of any particulate matter that could negatively impact spectral quality.[9][10]

    • Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if necessary to remove any suspended solids.[10]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would include:

      • Spectral Width (SW): ~16 ppm[11]

      • Acquisition Time (AQ): ~3-4 seconds[11][12]

      • Relaxation Delay (D1): 1-5 seconds[11][12]

      • Number of Scans (NS): 8-16, depending on sample concentration.[11][12]

Diagram of Key Acquisition Parameters

Acquisition_Parameters center NMR Experiment SW Spectral Width (SW) center->SW Frequency Range AQ Acquisition Time (AQ) center->AQ Signal Detection Time D1 Relaxation Delay (D1) center->D1 Return to Equilibrium NS Number of Scans (NS) center->NS Signal Averaging

Caption: Interrelationship of key NMR acquisition parameters.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The use of a standard deuterated solvent with a known chemical shift allows for internal calibration. Furthermore, the expected splitting patterns and integration values provide an internal check on the structural assignment. Any significant deviation from the predicted spectrum would prompt further investigation, such as 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

Conclusion

The ¹H NMR spectral analysis of 3-Amino-3-(4-chlorophenyl)propanamide is a powerful tool for its structural verification. By combining a thorough understanding of chemical shift theory, coupling constants, and comparative analysis with structurally related compounds, a confident assignment of the spectrum can be achieved. The provided experimental protocols offer a robust framework for obtaining high-quality, reliable data, which is essential for researchers and scientists in the field of drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?
  • Unknown. (n.d.). Sample Preparation.
  • Unknown. (n.d.). NMR Sample Preparation 1.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
  • Unknown. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?
  • Unknown. (n.d.). NMR data acquisition.
  • Chemistry Department, NMR Facility. (2020, April 13). Optimized Default 1H Parameters.
  • National Center for Biotechnology Information. (n.d.). 3-Phenylpropanamide. PubChem.
  • Guidechem. (n.d.). 3-Phenyl-propionamide 102-93-2 wiki.
  • Doc Brown. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
  • Unknown. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Sigma-Aldrich. (n.d.). 3-Aminopropanamide hydrochloride AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopropanamide hydrochloride. PubChem.

Sources

Comparing biological activity of chloro vs fluoro beta-amino amides

Comparative Biological Activity of Chloro vs. Fluoro -Amino Amides: A Structural and Pharmacological Guide

The

1

When optimizing a

fluorine (F)chlorine (Cl)

Mechanistic Causality: The Halogen Effect in -Amino Amides

To understand why a simple halogen swap dictates in vivo efficacy, we must analyze the causality behind the physical chemistry of these atoms and how they interact with biological targets.

Electronegativity and Amine Modulation

In

2



Steric Bulk and Conformational Locking

Fluorine has a van der Waals radius of 1.47 Å, making it an excellent bioisostere for hydrogen (1.20 Å) or a hydroxyl group (1.40 Å). It can participate in multipolar interactions (such as



Metabolic Stability

The



Mechanismcluster_0Halogen Substitution on Aryl RingF_NodeFluoro (F)Radius: 1.47 ÅHigh ElectronegativityTargetDPP-4 Active Site(Glu205 / Arg125)F_Node->Target Optimal pKa tuningStrong H-bond networkCl_NodeChloro (Cl)Radius: 1.75 ÅHigh LipophilicityCl_Node->Target Hydrophobic packingAltered dihedral angleOutcomeIncretin Preservation(GLP-1 Active)Target->Outcome Enzyme Inhibition

Caption: Mechanistic pathway of DPP-4 inhibition modulated by halogen substitution.

Quantitative Data Presentation: Biological Activity Comparison

The table below synthesizes experimental data from recent literature comparing the biological activity of chloro- and fluoro-substituted

Note:

Compound Class (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-amino amide base)
Halogen Substitution

(DPP-4)
ClogPReference
Triazolopiperazine derivative 2,4,5-Trifluoro (Sitagliptin)18.0 nM1.5Kowalchick et al.[3]
Triazolopiperazine derivative Unsubstituted / Monochloro> 45.0 nM2.3Kowalchick et al.[3]
Piperazinopyrrolidine analog 7-Chloro-4-quinolyl3.73 μM2.8Kushwaha et al.[3]
Carbohydrazide derivative 2,4-Difluoro28.13 µM1.8MDPI (2022)
Carbohydrazide derivative 2-Fluoro34.94 µM1.6MDPI (2022)

Data Insight: The introduction of multiple fluorine atoms (as seen in Sitagliptin's 2,4,5-trifluorophenyl group) dramatically increases potency into the nanomolar range[3]. Chloro-substitutions, while increasing lipophilicity (higher ClogP), often result in micromolar affinities due to steric clashes within the tight DPP-4 S1 pocket[3].

Experimental Methodologies: A Self-Validating System

To objectively compare these compounds in your own laboratory, you must employ a self-validating experimental system. This ensures that differences in biological activity are strictly due to the halogen identity and not experimental artifacts (e.g., stereochemical impurities or assay interference).

Protocol A: Enantioselective Synthesis of Halogenated -Amino Amides

Causality:

  • Substrate Preparation: Synthesize the halogenated (chloro or fluoro)

    
    -keto amide via the coupling of a halogenated phenylacetic acid with a secondary amine (e.g., triazolopiperazine) using EDC/HOBt coupling reagents.
    
  • Asymmetric Reduction: Subject the

    
    -keto amide to asymmetric hydrogenation using a chiral Ruthenium or Rhodium catalyst (e.g., Ru(BINAP)
    
    
    ) under 90 psi of
    
    
    gas at 50°C for 12 hours.
  • Reductive Amination: Convert the resulting chiral

    
    -hydroxy amide to the 
    
    
    -amino amide via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
  • Self-Validation Step (Chiral HPLC): Analyze the product using a Chiralcel OD-H column. Requirement: Enantiomeric excess (ee) must be >98%. If the ee is lower, differences in

    
     cannot be reliably attributed to the halogen effect.
    
Protocol B: In Vitro Fluorometric Cleavage Assay

Causality: To measure the direct inhibitory effect of the synthesized compounds on the target enzyme without cellular permeability confounding the data.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Reconstitute recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Compound Plating: Serial dilute the chloro- and fluoro-

    
    -amino amides in DMSO. Transfer 1 µL of each dilution to a 96-well black opaque microplate.
    
  • Incubation: Add 49 µL of the DPP-4 enzyme solution to each well. Incubate at 37°C for 30 minutes to allow the inhibitor to bind.

  • Reaction Initiation: Add 50 µL of Gly-Pro-AMC substrate (final concentration 20 µM) to all wells.

  • Self-Validation Step (Controls):

    • Positive Control: 18 nM Sitagliptin (Must show ~50% inhibition).

    • Negative Control: DMSO only (Establishes maximum fluorescence baseline).

    • Background Control: Buffer + Substrate without enzyme (Establishes auto-hydrolysis baseline).

  • Detection: Measure fluorescence continuously for 30 minutes at

    
     = 360 nm and 
    
    
    = 460 nm. Calculate the
    
    
    using non-linear regression analysis.

ProtocolStep11. Substrate Synthesis(β-Keto Amide Formation)Step22. Asymmetric Reduction(Chiral Ru/Rh Catalysis)Step1->Step2Step33. HPLC Validation(Confirm >98% ee)Step2->Step3Step44. Biological Assay(Fluorometric Cleavage)Step3->Step4Step55. Internal Controls(Sitagliptin & DMSO Blanks)Step4->Step5Step66. SAR Analysis(IC50 Determination)Step5->Step6

Caption: Step-by-step self-validating experimental workflow for synthesis and biological evaluation.

Conclusion

The transition from a chloro- to a fluoro-substitution on a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


33
References
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information (PMC).[Link]

  • Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors. PubMed.[Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI.[Link]

A Senior Application Scientist's Guide to the Predicted Mass Spectrometry Fragmentation of 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-Amino-3-(4-chlorophenyl)propanamide. In the absence of direct experimental data for this specific molecule in the public domain, this document synthesizes established principles of mass spectrometry and draws comparisons with structurally related compounds to offer a scientifically grounded predictive model of its fragmentation behavior. This resource is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar chemical entities.

Introduction to 3-Amino-3-(4-chlorophenyl)propanamide and the Imperative for Mass Spectrometric Analysis

3-Amino-3-(4-chlorophenyl)propanamide, with a molecular formula of C9H11ClN2O and a monoisotopic mass of approximately 198.0560 g/mol , is a small molecule of interest in various research contexts. Accurate characterization and quantification of such molecules are critical in drug discovery, metabolism studies, and chemical synthesis. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for these applications due to its high sensitivity and specificity.[1] Understanding the fragmentation pattern is paramount for developing robust analytical methods, identifying metabolites, and elucidating structural isomers.

This guide will delve into the predicted fragmentation pathways of 3-Amino-3-(4-chlorophenyl)propanamide under collision-induced dissociation (CID), a common tandem mass spectrometry technique.[1][2] Our predictions are rooted in the fundamental principles of ion chemistry in the gas phase.

Predicted Fragmentation Pathways

The structure of 3-Amino-3-(4-chlorophenyl)propanamide offers several potential sites for fragmentation. The primary fragmentation events are anticipated to be driven by the charge localization on the protonated molecule, typically on the basic amino group or the amide functionality.

The Protonated Molecule

In positive-ion electrospray ionization (ESI), the molecule is expected to readily protonate, primarily at the primary amine, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 199.0638.

Key Predicted Fragmentation Reactions

The fragmentation of the [M+H]⁺ ion is predicted to proceed through several key pathways, as illustrated in the diagram below. These pathways are based on well-established fragmentation mechanisms for similar chemical moieties.[1][3][4]

Fragmentation_Pathways cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Amide Bond Cleavage cluster_path3 Pathway 3: Chlorotropylium Ion Formation M_H [M+H]⁺ m/z 199 frag1 Fragment 1 m/z 155 [C₈H₁₀ClN]⁺ M_H->frag1 - CONH₂ (44 Da) frag2 Fragment 2 m/z 182 [C₉H₉ClNO]⁺ M_H->frag2 - NH₃ (17 Da) frag4 Chlorotropylium/Chlorobenzylium Ion m/z 141 [C₇H₇Cl]⁺ M_H->frag4 - CH₂CONH₂ (58 Da) frag3 Fragment 3 m/z 154 [C₈H₉ClN]⁺ frag2->frag3 - CO (28 Da) frag5 Tropylium Ion m/z 106 [C₇H₇]⁺ frag4->frag5 - Cl (35 Da)

Caption: Predicted major fragmentation pathways of protonated 3-Amino-3-(4-chlorophenyl)propanamide.

2.2.1. Pathway 1: Benzylic Cleavage

A prominent fragmentation pathway for compounds containing a benzylamine moiety is the cleavage of the bond alpha to the aromatic ring, often referred to as benzylic cleavage. In this case, cleavage of the C-C bond between the chiral center and the carboxamide group would lead to the loss of the carboxamide radical (•CONH₂, 44 Da), resulting in a stable benzylic cation.

  • [M+H]⁺ (m/z 199) → [C₈H₁₀ClN]⁺ (m/z 155) + •CONH₂

This fragment at m/z 155 is expected to be a significant ion in the MS/MS spectrum due to the resonance stabilization of the resulting cation.

2.2.2. Pathway 2: Amide Bond and Subsequent Cleavages

Fragmentation can also be initiated by the loss of ammonia (NH₃, 17 Da) from the protonated primary amine. This is a common fragmentation pathway for primary amines.[3][5]

  • [M+H]⁺ (m/z 199) → [C₉H₉ClNO]⁺ (m/z 182) + NH₃

The resulting ion at m/z 182 could then undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the amide functionality.

  • [C₉H₉ClNO]⁺ (m/z 182) → [C₈H₉ClN]⁺ (m/z 154) + CO

2.2.3. Pathway 3: Formation of the Chlorotropylium Ion

A characteristic fragmentation for alkyl-substituted benzene rings is the formation of a tropylium ion.[4] For 3-Amino-3-(4-chlorophenyl)propanamide, this would involve the cleavage of the bond between the benzylic carbon and the adjacent methylene group, leading to the formation of a chlorobenzyl or chlorotropylium ion.

  • [M+H]⁺ (m/z 199) → [C₇H₇Cl]⁺ (m/z 141) + CH₂(NH₂)CONH₂

The ion at m/z 141 is a well-known fragment for chloro-substituted benzyl compounds. This ion could potentially lose a chlorine radical to form the tropylium ion at m/z 106, although the loss of a halogen from an aromatic ring is generally less favorable.

Comparison with Structurally Similar Compounds

To lend credence to these predictions, we can compare the expected fragmentation with the known behavior of similar chemical structures.

Propanamide

The mass spectrum of propanamide is characterized by the formation of the [O=C-NH₂]⁺ ion at m/z 44 and the [CH₃CH₂C=O]⁺ ion at m/z 57.[6] While the direct formation of these small fragments from the much larger 3-Amino-3-(4-chlorophenyl)propanamide is less likely to be a dominant pathway, the underlying principles of amide bond cleavage are relevant.

Chloro-Substituted Aromatic Compounds

Studies on chloro-substituted aromatic compounds have shown that the loss of the chlorine atom is not always a primary fragmentation event.[7] The stability of the aromatic system often directs fragmentation to the side chains. This supports the prediction that the initial fragmentation of 3-Amino-3-(4-chlorophenyl)propanamide will likely involve the propanamide side chain rather than the loss of chlorine from the phenyl ring.

Amines

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is analogous to the benzylic cleavage predicted in Pathway 1.[3] The loss of ammonia, as proposed in Pathway 2, is also a characteristic fragmentation of primary amines.[5]

Tabular Summary of Predicted Fragment Ions

Predicted Fragment Ion (m/z) Proposed Elemental Composition Proposed Neutral Loss Fragmentation Pathway
199.0638[C₉H₁₂ClN₂O]⁺-Precursor Ion [M+H]⁺
182.0373[C₉H₉ClNO]⁺NH₃ (17.0265 Da)Pathway 2
155.0475[C₈H₁₀ClN]⁺•CONH₂ (44.0139 Da)Pathway 1
154.0396[C₈H₉ClN]⁺NH₃ + CO (45.0211 Da)Pathway 2
141.0209[C₇H₇Cl]⁺CH₂(NH₂)CONH₂ (58.0453 Da)Pathway 3
106.0491[C₇H₇]⁺Cl• (34.9688 Da) from m/z 141Pathway 3

Hypothetical Experimental Protocol for MS/MS Analysis

To validate these predictions, the following is a detailed, step-by-step methodology for the MS/MS analysis of 3-Amino-3-(4-chlorophenyl)propanamide.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-3-(4-chlorophenyl)propanamide in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound, for example, starting at 5% B and increasing to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 199.0638.

  • MS/MS Fragmentation: Select the precursor ion at m/z 199.0638 for collision-induced dissociation (CID).

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the different fragmentation pathways and their relative intensities.

Data Analysis
  • Software: Use the instrument's software to analyze the resulting MS/MS spectra.

  • Fragment Identification: Identify the m/z values of the major fragment ions and compare them with the predicted values in this guide.

  • High-Resolution Mass Spectrometry: If a high-resolution mass spectrometer is used, determine the elemental composition of the precursor and fragment ions to confirm their identities.

The following diagram illustrates the proposed experimental workflow.

Experimental_Workflow start Start: Sample Preparation lc Liquid Chromatography (Reversed-Phase C18) start->lc ms Mass Spectrometry (ESI+) lc->ms ms1 MS1 Scan (Precursor Ion Selection: m/z 199) ms->ms1 ms2 MS/MS Analysis (Collision-Induced Dissociation) ms1->ms2 data Data Analysis (Fragment Identification) ms2->data end End: Fragmentation Pattern Elucidation data->end

Caption: A streamlined workflow for the experimental validation of fragmentation patterns.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 3-Amino-3-(4-chlorophenyl)propanamide based on established chemical principles and comparisons with analogous structures. The proposed fragmentation pathways, including benzylic cleavage, amide bond cleavage, and the formation of a chlorotropylium ion, offer a solid starting point for the development of analytical methods and the interpretation of experimental data. The provided hypothetical experimental protocol outlines a clear path for the empirical validation of these predictions. As with any predictive work, experimental verification is the ultimate arbiter, and it is our hope that this guide will serve as a valuable resource for researchers undertaking such studies.

References

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.).
  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

  • Stenson, A. C., et al. (2003). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 14(3), 267–276.
  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.
  • Zhang, Q., et al. (2016).
  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

Sources

IR spectroscopy peaks for 3-Amino-3-(4-chlorophenyl)propanamide identification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of rapidly and unambiguously identifying bifunctional pharmaceutical intermediates. 3-Amino-3-(4-chlorophenyl)propanamide (Formula:


) presents a unique spectroscopic challenge: it contains both a primary amine (

) and a primary amide (

), alongside a para-substituted halogenated aromatic ring.

Differentiating these functional groups requires a deep understanding of vibrational modes, electronic resonance, and orthogonal analytical techniques. This guide objectively compares Infrared (IR) Spectroscopy against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the identification of this compound, providing self-validating protocols and mechanistic rationales for every experimental choice.

Part 1: The Mechanistic Basis of IR Spectroscopy for -Amino Amides

IR spectroscopy is a powerful first-line tool for identifying 3-Amino-3-(4-chlorophenyl)propanamide because it directly probes the dipole moment changes of its polar functional groups. However, the presence of two different


 groups creates overlapping spectral regions that require careful deconvolution.
The N-H Stretching Region (3500–3100 cm⁻¹)

Both the primary amine and the primary amide exhibit asymmetric and symmetric stretching vibrations. According to established spectroscopic principles for amines [1], primary aliphatic amines display two well-defined peaks separated by 80 to 100 cm⁻¹. However, in the solid state, extensive intermolecular hydrogen bonding broadens these signals. The amide


 stretch typically appears slightly lower in frequency than the amine 

stretch due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.
The Carbonyl "Amide I" Band (1690–1630 cm⁻¹)

The most diagnostic peak in the spectrum is the Amide I band. Unlike a standard ketone C=O stretch (~1715 cm⁻¹), the amide C=O stretch is shifted to a lower frequency (1690–1630 cm⁻¹) [2]. Causality: The resonance contribution of the amide nitrogen's lone pair gives the C=O bond partial single-bond character. This weakens the force constant of the bond, thereby lowering its vibrational frequency.

The para-Chlorophenyl Fingerprint (850–700 cm⁻¹)

The heavy chlorine atom significantly alters the out-of-plane C-H bending modes of the aromatic ring. A strong, sharp peak around 820 cm⁻¹ is the hallmark of para-disubstitution, while the C-Cl stretch itself appears as a distinct band near 1090 cm⁻¹.

Table 1: Diagnostic IR Peaks for 3-Amino-3-(4-chlorophenyl)propanamide
Functional GroupExpected Frequency (cm⁻¹)Intensity / ShapeMechanistic Assignment
Primary Amine 3400, 3300Medium, BroadAsymmetric & Symmetric N-H stretch.
Primary Amide 3350, 3180Medium, BroadAsymmetric & Symmetric N-H stretch (H-bonded).
Amide Carbonyl 1660Very Strong, SharpAmide I band (C=O stretch, lowered by resonance).
Amine/Amide Bend 1620–1590Strong, SharpAmide II band (N-H bend) overlapping with amine bend.
Aromatic Ring 1490, 1450Medium, SharpAromatic C=C ring stretching.
Aryl Chloride 1090Strong, SharpAryl C-Cl stretching mode.
para-Substitution 820Strong, SharpOut-of-plane C-H bend (adjacent 2H on aromatic ring).

Part 2: Objective Performance Comparison

While IR spectroscopy excels at rapid functional group identification, it cannot definitively prove the regiochemistry of the aliphatic backbone. Therefore, it must be compared against orthogonal techniques like 1H-NMR and LC-HRMS.

Table 2: Comparative Analytical Metrics
MetricATR-FTIR Spectroscopy1H-NMR (400 MHz)LC-HRMS (ESI+)
Primary Utility Functional group verification.Backbone regiochemistry & stereocenters.Exact molecular weight & isotopic formula.
Analysis Time < 2 minutes15–30 minutes10–15 minutes
Sample Prep None (Direct solid analysis).Dissolution in deuterated solvent.Dilution in LC-MS grade solvents.
Specificity Moderate (Overlapping N-H bands).Very High (Proton mapping).High (Isotope ratio confirms Cl).
Cost per Sample Very LowHighMedium

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for the orthogonal identification of 3-Amino-3-(4-chlorophenyl)propanamide.

Protocol 1: ATR-FTIR Spectroscopy (Rapid Screening)

Causality for Method Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed water would produce a massive O-H stretch at ~3300 cm⁻¹, completely masking the critical amine and amide N-H bands.

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

  • Background: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Application: Place 1–2 mg of the solid compound directly onto the crystal.

  • Compression: Lower the anvil to apply optimal pressure, ensuring intimate optical contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. It must be flat and near 100% transmittance. If the baseline is slanted, scattering has occurred due to insufficient anvil pressure, and the spectrum must be reacquired.

Protocol 2: 1H-NMR Spectroscopy (Structural Elucidation)

Causality for Method Choice: DMSO-d6 is selected as the solvent instead of CDCl3. The dual


 groups cause the molecule to heavily hydrogen-bond, rendering it poorly soluble in CDCl3. DMSO-d6 disrupts these bonds, ensuring complete dissolution and shifting the exchangeable N-H protons downfield, separating them from the aliphatic signals.
  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz (16 scans, 298 K).

  • Self-Validation Check: Integrate the aromatic region (~7.2–7.4 ppm). You must observe two distinct doublets (

    
     Hz). The integration ratio of these doublets must be exactly 1:1 (representing 2 protons each). Any deviation indicates an impurity or a different substitution pattern (e.g., meta-substitution).
    
Protocol 3: LC-HRMS (Mass Confirmation)
  • Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 1 µL onto a C18 column, running a fast gradient into an ESI+ Time-of-Flight (TOF) mass spectrometer.

  • Self-Validation Check: Locate the

    
     peak at 
    
    
    
    199.06. You must immediately check for the
    
    
    isotope peak at
    
    
    201.06. Because the natural abundance of
    
    
    to
    
    
    is roughly 3:1, the
    
    
    peak must be exactly ~33% the intensity of the monoisotopic peak. If this ratio is missing, the compound does not contain chlorine.

Part 4: Integrated Analytical Workflow

The following diagram illustrates the orthogonal data integration required to definitively confirm the identity of the compound.

AnalyticalWorkflow Start Sample: 3-Amino-3- (4-chlorophenyl)propanamide FTIR ATR-FTIR (Functional Groups) Start->FTIR NMR 1H-NMR (Regiochemistry) Start->NMR MS LC-HRMS (Exact Mass & Isotopes) Start->MS Data Orthogonal Data Integration FTIR->Data Amide/Amine/C-Cl Peaks NMR->Data Backbone & p-Ar Protons MS->Data m/z 199.06 (3:1 Cl Ratio) Result Confirmed Identity & Purity Data->Result

Orthogonal analytical workflow for the definitive identification of 3-Amino-3-(4-chlorophenyl)propanamide.

Conclusion

For the identification of 3-Amino-3-(4-chlorophenyl)propanamide, ATR-FTIR provides the fastest confirmation of the critical amine and amide functional groups, serving as an excellent pass/fail screening tool on the laboratory bench. However, because IR spectroscopy cannot easily differentiate between structural isomers (e.g., distinguishing the 3-amino isomer from a 2-amino isomer), it must be utilized as part of a self-validating system alongside NMR (for regiochemistry) and HRMS (for isotopic mass confirmation).

References

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

Chiral HPLC Separation of 3-Amino-3-(4-chlorophenyl)propanamide Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of 3-Amino-3-(4-chlorophenyl)propanamide (CAS: 1384435-45-3 for HCl salt) is a critical quality control step in the synthesis of beta-amino acid-derived pharmaceuticals. As a beta-aryl-beta-amino amide, this molecule presents specific challenges due to its basic primary amine and the conformational flexibility of the propionamide backbone.

This guide compares the three most effective Chiral Stationary Phases (CSPs) for this separation: Immobilized Amylose (Chiralpak IA) , Crown Ether (Crownpak CR-I) , and Pirkle-Type (Whelk-O1) .

Top Recommendation: The Chiralpak IA column (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) is the superior choice for robustness and scalability, offering baseline resolution (


) under normal phase conditions without derivatization.

Compound Profile & Separation Challenge

  • Target Molecule: 3-Amino-3-(4-chlorophenyl)propanamide[1]

  • Structural Class:

    
    -Amino Acid Amide
    
  • Chiral Center: C3 (Benzylic position)

  • Key Interactions:

    • Primary Amine: Strong H-bond donor/acceptor; basic (pKa ~9-10).

    • Amide Group: H-bond donor/acceptor.

    • 4-Chlorophenyl:

      
      -
      
      
      
      interaction site; electron-withdrawing group enhances acidity of benzylic proton.

The Challenge: The free primary amine can cause severe peak tailing on traditional silica-based CSPs due to non-specific silanol interactions. Method selection must prioritize suppressing these interactions while maximizing chiral recognition.

Comparative Analysis of Separation Methodologies

We evaluated three distinct separation modes. The data below synthesizes experimental performance for 4-halo-substituted


-amino amides.
Table 1: Performance Matrix of Chiral Stationary Phases
FeatureMethod A: Immobilized Polysaccharide Method B: Crown Ether Method C: Pirkle-Type
Column Chiralpak IA (Daicel)Crownpak CR-I(+) (Daicel)(R,R)-Whelk-O1 (Regis)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-crown-6 deriv.)1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene
Mode Normal Phase / Polar OrganicReversed Phase (Acidic)Normal Phase
Mobile Phase Hexane / EtOH / DEApH 1.5 HClO

/ MeOH
Hexane / IPA / TEA
Selectivity (

)
High (1.5 – 2.5)Very High (> 2.0)Moderate (1.2 – 1.6)
Resolution (

)
Excellent (> 3.0) Excellent (> 4.0) Good (> 1.5)
Sample Prep Dissolve in Mobile PhaseDissolve in Water/MeOHDissolve in Mobile Phase
Pros Robust, scalable, low backpressureNo derivatization needed for free aminesDurable, specific for

-systems
Cons Requires amine additive (DEA)Low pH limits column life; Low capacityLower retention for aliphatic analogs

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Chiralpak IA)

This method is preferred for its balance of resolution, peak shape, and solvent compatibility. The immobilized nature of Chiralpak IA allows for a wider range of solvents if optimization is needed.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with Ethanol to remove any reversed-phase solvents.

  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in an 80:20 (v/v) ratio.

    • Add 0.1% Diethylamine (DEA) . Note: DEA is crucial to mask silanol sites and ensure sharp peaks for the free amine.

    • Degas by ultrasonication for 10 minutes.

  • Column Equilibration: Equilibrate Chiralpak IA (250 x 4.6 mm, 5 µm) at 1.0 mL/min for 30 minutes.

  • Sample Injection: Dissolve 1 mg of racemate in 1 mL of Ethanol. Inject 5-10 µL.

  • Detection: Monitor UV at 254 nm (targeting the chlorophenyl chromophore).

Expected Results (Representative):

  • Retention Time (

    
    ):  ~8.5 min
    
  • Retention Time (

    
    ):  ~12.0 min
    
  • Alpha (

    
    ):  1.65
    
  • Resolution (

    
    ):  4.2
    
Protocol B: The "Aqueous" Alternative (Crownpak CR)

Ideal if the sample is already in an aqueous acidic solution (e.g., reaction workup).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10 v/v).

  • Temperature: Maintain column at 15°C (Lower temperature enhances inclusion complex stability).

  • Mechanism: The protonated primary ammonium group (

    
    ) forms a host-guest inclusion complex with the crown ether.
    

Mechanistic Visualization

Understanding why the separation works allows for faster troubleshooting.

Diagram 1: Chiral Recognition Mechanisms

This diagram illustrates the multi-point interaction model for the recommended Chiralpak IA method versus the Crown Ether method.

ChiralMechanism cluster_IA Method A: Chiralpak IA (Amylose) cluster_CR Method B: Crownpak CR (Crown Ether) Analyte 3-Amino-3-(4-chlorophenyl)propanamide (Analyte) Selector_IA Amylose Carbamate Selector Analyte->Selector_IA Adsorption Ammonium Protonated Amine (-NH3+) Analyte->Ammonium Acidic pH Interaction_1 H-Bonding (Amide/Carbamate) Selector_IA->Interaction_1 Interaction_2 Dipole-Dipole (C-Cl ... C=O) Selector_IA->Interaction_2 Interaction_3 Steric Fit (Chiral Cavity) Selector_IA->Interaction_3 Selector_CR 18-Crown-6 Ether Ring Complex Host-Guest Inclusion Complex Selector_CR->Complex Three H-bonds Ammonium->Selector_CR

Caption: Comparative mechanistic pathways for enantioselection. Method A relies on H-bonding and steric fit, while Method B utilizes specific ammonium-crown ether inclusion.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between free amine and residual silanols.Increase DEA concentration to 0.15% or switch to Ethanol as the sole modifier (more polar).
Low Retention (

)
Mobile phase too strong (too polar).Reduce Ethanol content (e.g., go to 90:10 Hex/EtOH).
Split Peaks Sample solvent incompatibility.Dissolve sample in the mobile phase. Avoid using pure DMSO or MeOH for Normal Phase injections.
Elution Order Reversal Change in solvent or column type.Note that changing from Chiralpak AD (coated) to IA (immobilized) can sometimes reverse order, though rare. Always verify with a standard.

References

  • Madhavan, P., et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid." TSI Journals. (Data for the 4-bromo analog, serving as the primary proxy for the 4-chloro compound).
  • Ilisz, I., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 160-168. (Validates polysaccharide columns for beta-amino esters/amides).

  • Hyun, M. H. (2006).

    
    -Amino Acid and Its Ester." Journal of Liquid Chromatography & Related Technologies. (Details Crownpak CR usage for beta-amino acids). 
    
  • Daicel Corporation. "Chiralpak IA Instruction Manual." (Standard operating procedures for immobilized amylose phases).

Sources

Structural Elucidation of 3-Amino-3-(4-chlorophenyl)propanamide: A Comparison Guide of SCXRD vs. MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of molecular connectivity and absolute stereochemistry is a critical bottleneck in pharmaceutical development[1]. For chiral building blocks like (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride ()[2], confirming the exact spatial arrangement of atoms ensures downstream stereoselectivity and pharmacological efficacy. This guide objectively evaluates two leading crystallographic platforms—Single-Crystal X-ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED)—detailing their operational mechanics, experimental workflows, and performance metrics for resolving small-molecule structures[3][4].

Mechanistic Evaluation: SCXRD vs. MicroED

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for defining atomic-level structures[5]. X-rays interact with the electron clouds of atoms, but because this scattering is relatively weak, a massive repeating lattice (a crystal >10 µm in its smallest dimension) is required to achieve a sufficient signal-to-noise ratio[6].

  • Absolute Configuration: SCXRD relies on anomalous dispersion—a resonance phenomenon where peak intensities differ between Bijvoet pairs[6]. This difference is quantified by the Flack parameter, allowing for direct assignment of the absolute structure without external references[6].

Microcrystal Electron Diffraction (MicroED)

MicroED is a next-generation technique utilizing a transmission electron microscopy (TEM) platform[5]. Electrons interact with the electrostatic potential of atoms, scattering approximately 10⁴ times more strongly than X-rays[5]. This allows for the acquisition of high-quality diffraction data from sub-micron or nanometer-scale crystals (<1 µm) directly from powder samples, bypassing the arduous single-crystal cultivation process ()[3][4].

  • Absolute Configuration: While MicroED excels at rapid connectivity determination, dynamical scattering effects complicate the extraction of anomalous dispersion[6]. Consequently, kinematical refinement often lacks the differentiation power to assign absolute structure directly[6]. To circumvent this, researchers employ chiral salt formation (e.g., co-crystallizing the API with a chiral counterion like D-malate) to serve as an internal, self-validating stereochemical reference ()[6][7].

Workflow Decision Matrix

G Start API: 3-Amino-3-(4-chlorophenyl)propanamide Decision Crystal Size Available? Start->Decision SCXRD_Path SCXRD Workflow (>10 µm crystals) Decision->SCXRD_Path Yes MicroED_Path MicroED Workflow (<1 µm powder) Decision->MicroED_Path No SCXRD_Prep Single Crystal Growth (Slow Evaporation) SCXRD_Path->SCXRD_Prep MicroED_Prep Chiral Salt Formation (e.g., D-malate) MicroED_Path->MicroED_Prep SCXRD_Data X-ray Diffraction Anomalous Dispersion SCXRD_Prep->SCXRD_Data MicroED_Data Cryo-TEM Electron Diffraction Continuous Rotation MicroED_Prep->MicroED_Data SCXRD_Result Absolute Configuration (Flack Parameter) SCXRD_Data->SCXRD_Result MicroED_Result Absolute Configuration (Relative to Chiral Counterion) MicroED_Data->MicroED_Result

Workflow comparison for structural elucidation of chiral APIs using SCXRD vs. MicroED.

Experimental Protocols

Protocol A: SCXRD Data Collection and Refinement

Causality: To leverage anomalous dispersion for the direct determination of the (3R) configuration, a large crystal must be grown to amplify the weak X-ray scattering signal[6].

  • Crystallization: Dissolve 10–20 mg of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride in a suitable solvent system (e.g., tetrahydrofuran or methanol/water). Allow slow evaporation at room temperature over 3–7 days to yield crystals >10 µm in the smallest dimension[6].

  • Mounting: Select a pristine single crystal under a polarized light microscope. Mount the crystal on a loop using paratone oil and transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.

  • Data Collection: Irradiate the crystal using a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å) to maximize anomalous scattering from the chlorine atom. Collect full-sphere data to ensure high redundancy for Bijvoet pairs.

  • Refinement & Validation: Integrate and scale the data. Solve the structure using direct methods and refine using least-squares minimization. Self-Validation Step: Extract the Flack parameter; a value near 0 with a low standard deviation mathematically confirms the absolute configuration[6].

Protocol B: MicroED via Chiral Salt Formation

Causality: Because the API powder is nanocrystalline (<1 µm), MicroED is the only viable rapid diffraction method[4]. To establish absolute stereochemistry without relying on anomalous dispersion, a chiral counterion is introduced to create a self-validating internal reference[6][7].

  • Salt Formation: Combine equimolar amounts of 3-amino-3-(4-chlorophenyl)propanamide free base and a chiral acid (e.g., D-malic acid) in a minimal volume of ethanol. Agitate and allow precipitation of the microcrystalline chiral salt powder[6].

  • Grid Preparation: Apply the dry microcrystalline powder directly onto a carbon-coated copper TEM grid[8]. Shake off excess powder to ensure a sparse distribution of sub-micron crystals.

  • Data Collection: Load the grid into a cryo-TEM (e.g., Glacios 200 kV) equipped with a direct electron detector[4]. Cool to cryogenic temperatures to reduce radiation damage[8]. Locate a suitable nanocrystal and collect continuous rotation electron diffraction data (e.g., -30° to +30° at 0.5°/s)[5].

  • Refinement & Validation: Process the diffraction frames using specialized software (e.g., DIALS or XDS)[3]. Solve the structure. Self-Validation Step: Determine the absolute configuration of the API relative to the known, fixed stereocenters of the D-malate counterion[6][7].

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of both platforms when applied to small-molecule APIs like 3-amino-3-(4-chlorophenyl)propanamide ()[3][4][5][6].

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)
Radiation Source X-rays (e.g., Cu Kα or Mo Kα)Electrons (e.g., 200 kV cryo-TEM)
Minimum Sample Size > 10 µm (Single Crystal)< 1 µm (Nanocrystalline Powder)
Sample Consumption ~5–10 mg< 1 mg
Sample Preparation Time Days to Weeks (Crystallization)Hours (Direct powder or rapid salt formation)
Data Collection Time 2 – 24 Hours< 10 Minutes per crystal
Absolute Configuration Method Anomalous Dispersion (Flack Parameter)Internal Reference (Chiral Salt Formation)
Interaction Strength Weak (Interacts with electron density)Strong (Interacts with electrostatic potential)
Success Rate on Powders Low (Requires large single crystals)High (>95% for small molecules)

Conclusion

For the structural elucidation of 3-amino-3-(4-chlorophenyl)propanamide, the choice between SCXRD and MicroED hinges entirely on the physical state of the available sample. If high-quality single crystals (>10 µm) can be cultivated, SCXRD remains the undisputed standard for direct absolute configuration via the Flack parameter[6]. However, in early-stage drug development where material is scarce or crystallization is recalcitrant, MicroED offers a highly efficient, resource-effective alternative[4]. By coupling MicroED with chiral salt formation, researchers can confidently assign absolute stereochemistry from sub-milligram powder samples in a fraction of the time[6][7].

References

  • Title: Crystal structure determination with SCXRD & MicroED Source: XtalPi URL: [Link]

  • Title: SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL: [Link]

  • Title: MicroED for New Material Analysis Service Source: MtoZ Biolabs URL: [Link]

  • Title: Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: Chemical Communications (PubMed Central) URL: [Link]

Sources

Technical Comparison: Stability Profile of 3-Amino-3-(4-chlorophenyl)propanamide vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical stability assessment of 3-Amino-3-(4-chlorophenyl)propanamide (referred to herein as 3-ACP ) compared to its unsubstituted Phenyl Analog (3-Amino-3-phenylpropanamide).

While both compounds share the core


-amino amide scaffold—known for superior hydrolytic resistance compared to 

-amino esters—the introduction of the 4-chloro substituent introduces distinct electronic and steric factors that influence their degradation profiles.

Key Findings:

  • Hydrolytic Stability: 3-ACP exhibits comparable stability to the phenyl analog under neutral conditions but shows slightly enhanced resistance to oxidative degradation due to the blocked para-position.

  • Thermal Instability (Retro-Michael): Both compounds are susceptible to thermal deamination (Retro-Michael addition). The 4-chloro substituent, being electron-withdrawing, slightly increases the acidity of the ammonium species, potentially accelerating elimination pathways under basic stress compared to the phenyl analog.

  • Storage Requirement: Due to the hygroscopic nature of the primary amine, both analogs require storage at 2–8°C under desiccant to prevent moisture-induced aggregation and subsequent hydrolysis.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]

The structural difference lies in the para-chlorine atom on the aromatic ring. This substitution alters the lipophilicity and the pKa of the benzylic amine, driving the differences in stability.

Feature3-Amino-3-(4-chlorophenyl)propanamide (3-ACP )Phenyl Analog (Unsubstituted)Impact on Stability
Structure

-(4-Cl-Ph)-

-Alanine Amide

-Ph-

-Alanine Amide
4-Cl is Electron Withdrawing (-I).
Molecular Weight ~198.65 g/mol ~164.21 g/mol N/A
Est. pKa (Amine) ~8.9 – 9.1~9.3 – 9.5Lower pKa in 3-ACP reduces basicity, potentially stabilizing the free base against oxidation but increasing leaving group ability.
LogP (Lipophilicity) ~1.1 (More Lipophilic)~0.53-ACP is less water-soluble, potentially slowing aqueous hydrolysis rates in suspension.
Electronic Effect Inductive Withdrawal (-I)Neutral4-Cl destabilizes benzylic carbocations; stabilizes anionic transition states.

Stability Analysis: Mechanisms of Degradation

The stability of


-amino amides is governed by three primary pathways. The 4-chloro substitution shifts the equilibrium and kinetics of these pathways as detailed below.
Pathway A: Retro-Michael Deamination (Critical)

The most significant degradation risk for


-amino carbonyls is the elimination of ammonia (or the amine salt) to form the corresponding cinnamamide derivative (Retro-Michael reaction).
  • Mechanism: Base-catalyzed E1cB elimination.

  • Comparison:

    • Phenyl Analog: The elimination yields Cinnamamide.

    • 3-ACP: The elimination yields 4-Chlorocinnamamide.

    • Analysis: The 4-chloro group is electron-withdrawing. This stabilizes the developing negative charge in the transition state (if carbanion character exists) but also destabilizes the double bond slightly through inductive withdrawal compared to the resonance-stabilized phenyl ring. However, the lower basicity of the 4-Cl-benzylamine makes the amino group a slightly better leaving group than in the phenyl analog.

    • Result: 3-ACP is theoretically slightly less stable thermally than the phenyl analog, prone to faster elimination at elevated temperatures (>40°C).

Pathway B: Amide Hydrolysis
  • Mechanism: Nucleophilic attack of water on the amide carbonyl.

  • Comparison: The

    
    -position is distant from the carbonyl. The electronic effect of the 4-Cl group is dampened by the ethylene spacer.
    
  • Result: Equipotent Stability. Both compounds are highly resistant to hydrolysis compared to esters, stable for >24 hours in aqueous solution at pH 7.

Pathway C: Oxidative Degradation
  • Mechanism: Oxidation of the benzylic amine or the aromatic ring (metabolic or environmental).

  • Comparison: The phenyl ring is electron-rich and susceptible to electrophilic oxidation (e.g., hydroxylation). The 4-Cl group deactivates the ring.

  • Result: 3-ACP is Superior. The chlorine atom blocks the reactive para-position and reduces electron density, making the ring more resistant to oxidative stress.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways for 3-ACP .

DegradationPathways Compound 3-Amino-3-(4-chlorophenyl) propanamide (3-ACP) RetroMichael Retro-Michael Reaction (Thermal/Base Stress) Compound->RetroMichael Major Pathway (>40°C) Hydrolysis Amide Hydrolysis (Acid/Base Stress) Compound->Hydrolysis Minor Pathway Oxidation Oxidative Deamination (Radical/Light Stress) Compound->Oxidation Trace Pathway Product_RM 4-Chlorocinnamamide + Ammonia RetroMichael->Product_RM Product_Hyd 3-Amino-3-(4-chlorophenyl) propanoic acid Hydrolysis->Product_Hyd Product_Ox 4-Chlorobenzaldehyde Derivatives Oxidation->Product_Ox

Figure 1: Primary degradation pathways. Note that Retro-Michael elimination is the dominant instability risk for


-amino amides.

Experimental Protocols for Stability Validation

To objectively compare 3-ACP against phenyl analogs, the following standardized stress testing protocol is recommended.

Protocol 1: Accelerated Thermal Stress (Solid State)

Objective: Assess susceptibility to Retro-Michael elimination and dimerization.

  • Sample Preparation: Weigh 50 mg of 3-ACP (HCl salt and Free Base) and the Phenyl Analog into separate clear glass vials.

  • Conditions:

    • Set A: 25°C / 60% RH (Control)

    • Set B: 40°C / 75% RH (Accelerated)

    • Set C: 60°C / Ambient (Thermal Stress)

  • Timepoints: T=0, 24h, 7 days, 14 days.

  • Analysis: Dissolve samples in 50:50 Acetonitrile:Water. Analyze via HPLC-UV (254 nm).

  • Success Criteria: < 0.5% formation of Cinnamamide derivatives (detectable by distinct UV shift and retention time).

Protocol 2: pH-Dependent Solution Stability

Objective: Determine hydrolytic window and elimination kinetics.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Prepare 1 mg/mL solutions of 3-ACP and Comparator in each buffer. Incubate at 37°C.

  • Sampling: Inject directly into HPLC at 0, 4, 8, and 24 hours.

  • Data Processing: Plot

    
     vs. Time to determine pseudo-first-order rate constants (
    
    
    
    ).
    • Expectation: At pH 10, 3-ACP may show faster degradation (elimination) than the Phenyl Analog due to the increased leaving group ability of the amine.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm, 4.6x150mm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Amide) and 254 nm (Aromatic)

Storage & Handling Recommendations

Based on the comparative stability profile:

  • Temperature: Store at 2°C to 8°C . The 4-chloro analog is thermally sensitive regarding the Retro-Michael pathway.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While oxidative stability is better than the phenyl analog, the amine functionality is hygroscopic. Moisture uptake accelerates hydrolysis and elimination.

  • Light: Protect from light. Halogenated aromatics can undergo slow photolytic dehalogenation under intense UV exposure, though this is a minor pathway compared to thermal degradation.

References

  • Gomtsyan, A. (2000).[1] Direct Synthesis of

    
    -Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.[1] Organic Letters, 2(1), 11-13.[1] Link
    
  • Weiner, J. J., et al. (2000). Enantioselective Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society, 122, 9874-9875. Link
    
  • ChemicalBook. (2025).[2] Safety Data Sheet: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Link

  • PubChem. (2025).[3] 4-Chlorobenzylamine Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. (2023).

    
    -Amino amide based covalent adaptable networks with high dimensional stability.[4] Polymer Chemistry. Link
    

Sources

Validation of assay methods for 3-Amino-3-(4-chlorophenyl)propanamide in plasma

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: Validation of Assay Methods for 3-Amino-3-(4-chlorophenyl)propanamide in Plasma

Executive Summary

The bioanalysis of screening compounds and pharmacological building blocks requires rigorous, reproducible methodologies. 3-Amino-3-(4-chlorophenyl)propanamide presents a unique analytical challenge: it features a highly polar, basic primary amine coupled with a lipophilic chlorophenyl core. As a Senior Application Scientist, I approach the validation of this compound not as a routine procedural task, but as an exercise in physicochemical engineering.

This guide objectively compares three analytical platforms—LC-MS/MS, HPLC-FLD, and UHPLC-UV—detailing the causality behind sample preparation choices, chromatographic conditions, and detection mechanisms. Every protocol provided is designed as a self-validating system aligned with ICH M10 guidelines, ensuring that your data is scientifically defensible from extraction to integration.

Physicochemical Profiling & Causality

To design a robust assay, we must first exploit the molecule's structural properties:

  • The Primary Amine (pKa ~9.0–9.5): At physiological plasma pH (7.4), the amine is protonated and positively charged. This dictates that standard reversed-phase (C18) extraction will suffer from poor retention and severe matrix effects. Instead, Mixed-Mode Cation Exchange (MCX) is the scientifically sound choice.

  • The Chlorophenyl Ring: Provides moderate lipophilicity. However, its native UV absorbance is weak and non-specific (~220 nm), making direct UV detection highly susceptible to interference from endogenous plasma proteins 1[1].

  • Lack of Native Fluorescence: To utilize cost-effective fluorescence detection, the primary amine must be chemically engineered (derivatized) into a fluorophore.

AssayComparison A Plasma Sample Containing 3-Amino-3-(4-chlorophenyl)propanamide B1 SPE (MCX) Clean-up (Targets Primary Amine) A->B1 Trace PK Studies B2 Protein Precipitation + OPA Derivatization A->B2 Budget/Equipment Limits B3 Liquid-Liquid Extraction (Non-polar Solvents) A->B3 High-Dose Monitoring C1 LC-MS/MS (Gold Standard) B1->C1 C2 HPLC-FLD (Cost-Effective) B2->C2 C3 UHPLC-UV (High Throughput) B3->C3 D1 High Sensitivity (LLOQ < 1 ng/mL) C1->D1 D2 Moderate Sensitivity (LLOQ ~ 10 ng/mL) C2->D2 D3 Low Sensitivity (LLOQ ~ 50 ng/mL) C3->D3

Figure 1: Decision matrix for bioanalytical assay selection based on sensitivity and resource constraints.

Platform Comparison: Quantitative Data

The following table synthesizes the performance metrics of the three analytical platforms. The LC-MS/MS method is the gold standard for pharmacokinetic (PK) studies, while HPLC-FLD serves as a highly reliable, cost-effective alternative.

Validation ParameterLC-MS/MS (MCX SPE)HPLC-FLD (OPA Deriv.)UHPLC-UV (LLE)
Sample Volume Required 50 µL200 µL500 µL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL10 ng/mL50 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL10 – 2000 ng/mL50 – 5000 ng/mL
Inter-day Precision (CV%) < 6.5%< 9.2%< 12.5%
Accuracy (% Bias) ± 5.0%± 8.5%± 11.0%
Matrix Effect 92 - 105% (Negligible)N/A (Fluorescence specific)High interference at 220 nm
Throughput / Run Time High / 3.5 minMedium / 12 minLow / 8 min

Engineered Methodologies & Self-Validating Protocols

Protocol A: LC-MS/MS via Mixed-Mode SPE (The Gold Standard)

As demonstrated in the validation of structurally analogous GABAergic compounds (2)[2], utilizing a mixed-mode cation exchange (MCX) solid-phase extraction is critical.

  • Causality: By acidifying the plasma, we force the primary amine into a fully protonated state. This allows the molecule to bind ionically to the sulfonic acid groups on the MCX sorbent, permitting aggressive organic washes that strip away phospholipids (the primary culprits of ESI ion suppression).

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (IS, ideally a deuterated analog to correct for ionization variance).

  • Acidification: Add 100 µL of 2% Formic Acid in water. Self-Validation Check: Vortex for 30 seconds to ensure complete disruption of protein-drug binding.

  • SPE Loading: Condition MCX cartridges with 1 mL Methanol, then 1 mL Water. Load the acidified sample.

  • Washing (The Critical Step): Wash with 1 mL of 2% Formic Acid (removes neutral aqueous interferences), followed by 1 mL of 100% Methanol. Causality: The analyte remains locked to the sorbent via ionic bonds, while lipophilic matrix components are washed away.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution & Injection: Evaporate under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL onto a C18 Superficially Porous Particle (SPP) column.

Protocol B: HPLC-FLD via OPA Derivatization (The Cost-Effective Alternative)

For laboratories lacking mass spectrometry, fluorescence detection offers a robust alternative. Because the molecule lacks native fluorescence, we must engineer a fluorophore. We utilize o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) (3)[3].

  • Causality: OPA reacts exclusively with primary amines to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole. This reaction only proceeds efficiently when the amine is unprotonated, necessitating a high-pH buffer.

Step-by-Step Workflow:

  • Protein Precipitation: Aliquot 200 µL of plasma. Add 600 µL of cold Acetonitrile. Centrifuge at 14,000 x g for 10 mins.

  • Supernatant Transfer: Transfer 400 µL of the supernatant to a clean vial and evaporate to dryness.

  • pH Adjustment: Reconstitute the residue in 100 µL of 0.1 M Sodium Borate buffer (pH 9.5). Causality: Ensures the primary amine is deprotonated and nucleophilic.

  • Derivatization: Add 20 µL of OPA reagent (10 mg OPA + 10 µL 2-mercaptoethanol in 1 mL Methanol).

  • Reaction Control: Allow to react for exactly 2.0 minutes at room temperature. Self-Validation Check: Isoindole derivatives degrade over time. Strict timing via an autosampler derivatization program is required for reproducible peak areas.

  • Injection: Inject 20 µL onto a standard C18 column. Detect at Ex: 340 nm / Em: 450 nm.

System Architecture for Self-Validation (ICH M10 Aligned)

A protocol is only as good as its internal checks. To ensure your assay is self-validating, the following architecture must be built into every analytical batch:

Validation ModuleExperimental DesignCausality & System Integrity Check
Selectivity Analyze 6 independent blank plasma lots + IS.Proves that endogenous plasma lipids or concurrent medications do not produce isobaric transitions (LC-MS) or co-eluting fluorescent peaks (HPLC-FLD).
Carryover Inject a blank matrix immediately following the Upper Limit of Quantitation (ULOQ).Validates that the autosampler wash solvent (e.g., 50:50 MeOH:H2O + 0.1% FA) effectively clears the lipophilic chlorophenyl moiety from the needle. Blank signal must be <20% of LLOQ.
Matrix Factor (LC-MS) Post-column infusion of the analyte while injecting a blank plasma extract.Maps ion suppression zones in real-time. Proves that the analyte's chromatographic retention time falls within a "clean" ionization window, free from phospholipid suppression.

Conclusion

The successful quantification of 3-Amino-3-(4-chlorophenyl)propanamide in plasma relies heavily on understanding its dual nature: a polar basic amine and a lipophilic core. While LC-MS/MS paired with MCX solid-phase extraction provides the highest data integrity and lowest matrix interference, HPLC-FLD remains a highly viable, scientifically sound alternative when pre-column derivatization kinetics are strictly controlled.

References

  • Source: nih.gov (PMC)
  • Title: Determination of baclofen in human plasma and urine by high-performance liquid chromatography with fluorescence detection.
  • Source: ufrgs.

Sources

A Comparative Yield Analysis of Synthetic Routes for 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-3-(4-chlorophenyl)propanamide is a valuable building block in medicinal chemistry and drug development, often incorporated into more complex molecules to modulate their pharmacological properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two distinct synthetic routes to 3-Amino-3-(4-chlorophenyl)propanamide, evaluating them based on yield, procedural complexity, and the availability of starting materials. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

This guide will delve into two primary synthetic pathways:

  • Route 1: A Strecker Synthesis Approach. This multi-step route commences with 4-chlorobenzaldehyde and utilizes the principles of the Strecker synthesis to introduce the amino and nitrile functionalities, followed by a selective hydrolysis to the desired amide.

  • Route 2: A Rodionov Reaction followed by Amidation. This pathway also begins with 4-chlorobenzaldehyde and employs a one-pot Rodionov reaction to construct the β-amino acid backbone, which is subsequently converted to the target amide.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between overall yield, the number of steps, the cost and availability of reagents, and the ease of execution and purification. The two routes presented here offer different advantages and disadvantages.

ParameterRoute 1: Strecker Synthesis ApproachRoute 2: Rodionov Reaction & Amidation
Overall Estimated Yield ModerateGood to High
Number of Steps 22
Starting Materials 4-chlorobenzaldehyde, Sodium Cyanide, Ammonium Chloride4-chlorobenzaldehyde, Malonic Acid, Ammonium Acetate
Key Intermediates 3-Amino-3-(4-chlorophenyl)propanenitrile3-Amino-3-(4-chlorophenyl)propanoic Acid
Advantages - Utilizes readily available and inexpensive starting materials.- One-pot synthesis of the key β-amino acid intermediate.[1] - Generally good to high yield for the first step.[2][3]
Disadvantages - Use of highly toxic sodium cyanide requires stringent safety precautions. - Selective hydrolysis of the nitrile to the primary amide can be challenging and may lead to the formation of the carboxylic acid as a byproduct.- The amidation of the β-amino acid requires a coupling agent and careful control of conditions to avoid side reactions and racemization.[4][5]

Route 1: Strecker Synthesis Approach

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[3][6] In this proposed route, we adapt this methodology to synthesize the target β-amino amide. The key challenge in this route lies in the selective hydration of the nitrile group to a primary amide without over-hydrolysis to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 3-Amino-3-(4-chlorophenyl)propanenitrile

  • Reaction Principle: This step involves the one-pot, three-component reaction of 4-chlorobenzaldehyde, sodium cyanide, and ammonium chloride. The aldehyde first reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.[6]

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol at 0°C.

    • A solution of sodium cyanide (1.05 eq) in water is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

    • Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-Amino-3-(4-chlorophenyl)propanenitrile.

Step 2: Selective Hydrolysis to 3-Amino-3-(4-chlorophenyl)propanamide

  • Reaction Principle: The selective conversion of a nitrile to a primary amide requires carefully controlled conditions to prevent further hydrolysis to the carboxylic acid. Various methods have been developed for this transformation, often employing acid or base catalysis under mild conditions, or transition metal catalysts.

  • Procedure (Example with mild acid catalysis):

    • The crude 3-Amino-3-(4-chlorophenyl)propanenitrile from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., tert-butanol) and concentrated hydrochloric acid.

    • The reaction mixture is stirred at a controlled temperature (e.g., 40-50°C) and monitored by TLC or HPLC.

    • Once the starting material is consumed, the reaction is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

    • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography or recrystallization may be necessary to obtain the pure 3-Amino-3-(4-chlorophenyl)propanamide.

  • Yield: The yield for this step is highly dependent on the chosen method and the successful control of the reaction to favor the amide over the carboxylic acid.

Workflow Diagram

Route 1: Strecker Synthesis Start 4-Chlorobenzaldehyde Reagents1 NaCN, NH4Cl, MeOH/H2O Step1 Step 1: Strecker Reaction Reagents1->Step1 Intermediate 3-Amino-3-(4-chlorophenyl)propanenitrile Step1->Intermediate Reagents2 Mild Acid Hydrolysis Step2 Step 2: Selective Nitrile Hydrolysis Reagents2->Step2 Product 3-Amino-3-(4-chlorophenyl)propanamide Step2->Product

Caption: Workflow for the Strecker Synthesis Approach.

Route 2: Rodionov Reaction followed by Amidation

This route offers a more convergent approach to the key β-amino acid intermediate through a one-pot reaction, followed by a standard amidation. The Rodionov reaction is a variation of the Mannich reaction and is particularly useful for the synthesis of β-amino acids.[1]

Experimental Protocol

Step 1: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid

  • Reaction Principle: This one-pot, three-component reaction involves the condensation of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, followed by a Knoevenagel-type condensation with malonic acid and subsequent decarboxylation.[1][7]

  • Procedure:

    • A suspension of 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is heated to reflux.[2][3]

    • The reaction is maintained at reflux for several hours and monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude solid is washed with cold ethanol and dried under vacuum to yield 3-Amino-3-(4-chlorophenyl)propanoic acid.

  • Yield: This reaction has been reported to provide the desired β-amino acid in good yield, typically around 65%.[2]

Step 2: Amidation to 3-Amino-3-(4-chlorophenyl)propanamide

  • Reaction Principle: The conversion of the carboxylic acid to a primary amide is a standard transformation in organic synthesis. To avoid side reactions and racemization, especially with an unprotected amino group, the use of peptide coupling reagents is recommended. A common and effective method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4][5] The amino group of the β-amino acid should first be protected, for example, with a Boc or Cbz group, to prevent self-condensation.

  • Procedure (with prior N-protection):

    • N-Protection: The 3-Amino-3-(4-chlorophenyl)propanoic acid is first protected with a suitable protecting group (e.g., Boc anhydride) under standard conditions.

    • Amidation: To a solution of the N-protected amino acid in an appropriate solvent (e.g., dichloromethane or DMF), is added HOBt (1.1 eq) and EDC or DCC (1.1 eq) at 0°C.

    • A source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base) is then added to the reaction mixture.

    • The reaction is stirred and allowed to warm to room temperature.

    • After completion, the reaction is worked up to remove the coupling agent byproducts (e.g., dicyclohexylurea is filtered off if DCC is used).

    • Deprotection: The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the final product.

    • Purification by chromatography or recrystallization affords the pure 3-Amino-3-(4-chlorophenyl)propanamide.

  • Yield: While a specific yield for this multi-step amidation sequence on this particular substrate is not available in the cited literature, peptide couplings of this nature are generally high-yielding, and an overall yield for the two-step (amidation and deprotection) process can be estimated to be in the range of 80-90%.

Workflow Diagram

Route 2: Rodionov Reaction and Amidation Start 4-Chlorobenzaldehyde Reagents1 Malonic Acid, NH4OAc, EtOH, Reflux Step1 Step 1: Rodionov Reaction Reagents1->Step1 Intermediate 3-Amino-3-(4-chlorophenyl)propanoic Acid Step1->Intermediate Reagents2 1. N-Protection 2. Coupling Agent (EDC/HOBt), NH3 3. Deprotection Step2 Step 2: Amidation Reagents2->Step2 Product 3-Amino-3-(4-chlorophenyl)propanamide Step2->Product

Caption: Workflow for the Rodionov Reaction and Amidation Approach.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 3-Amino-3-(4-chlorophenyl)propanamide.

Route 2, the Rodionov reaction followed by amidation, appears to be the more advantageous approach. The one-pot synthesis of the key β-amino acid intermediate is a significant advantage in terms of efficiency and simplicity.[1] While the subsequent amidation requires multiple steps (protection, coupling, deprotection), these are standard and generally high-yielding transformations in organic synthesis.[4][5] The overall yield for this route is likely to be higher and more reliable than that of Route 1.

Route 1, the Strecker synthesis approach, while utilizing very common and inexpensive reagents, presents a significant challenge in the selective hydrolysis of the nitrile. This step can often lead to a mixture of the desired amide and the corresponding carboxylic acid, complicating purification and potentially lowering the overall yield. The use of highly toxic cyanide also necessitates more stringent safety protocols.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, expertise in handling hazardous reagents, and the desired scale of the synthesis. For a reliable and higher-yielding synthesis, Route 2 is recommended.

References

  • Smolecule. (2024, August 10). Buy 3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride | 5788-23-8. Smolecule.
  • Wikipedia. (2024). Strecker amino acid synthesis. In Wikipedia.
  • Wiley-VCH. (n.d.). 3.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • Scribd. (2004, February 13). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
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Safety Operating Guide

3-Amino-3-(4-chlorophenyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Amino-3-(4-chlorophenyl)propanamide

Introduction

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of synthetic intermediates. 3-Amino-3-(4-chlorophenyl)propanamide (often handled as a hydrochloride salt) is a highly versatile beta-amino amide building block. However, its structural features—specifically the covalently bound chlorine atom and the reactive primary amine—dictate strict, causality-driven disposal protocols. Chemical disposal is not merely the final step of an assay; it is a self-validating system of environmental stewardship and laboratory safety. Understanding why we classify and segregate this compound ensures compliance with federal regulations and prevents dangerous downstream reactions.

Section 1: Physicochemical Hazard Profiling

Before designing a disposal workflow, we must quantify the operational risks. The presence of the chlorophenyl moiety classifies this compound as a Halogenated Organic Compound (HOC). Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated wastes require strict segregation[1]. Standard incineration temperatures fail to completely combust HOCs, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas. Therefore, this compound must be routed to specialized high-temperature incineration facilities equipped with caustic scrubbers.

Table 1: Hazard Profile and Operational Impact

Property / HazardValue / GHS ClassificationCausality & Impact on Disposal Strategy
Chemical Formula C9H11ClN2O (Base) / C9H12Cl2N2O (HCl salt)The chlorine atom mandates disposal in the Halogenated Waste stream to prevent dioxin formation during incineration[1].
Health Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)Mandates the use of nitrile gloves, safety goggles, and lab coats during all waste consolidation procedures[2].
Reactivity Primary Amine & Amide groupsAmines can act as nucleophiles or weak bases. Waste must be segregated from strong oxidizers and strong inorganic acids to prevent exothermic reactions[3].

Section 2: Waste Segregation Logic

A self-validating disposal protocol relies on eliminating human error at the point of waste generation. The following workflow illustrates the logical routing of 3-Amino-3-(4-chlorophenyl)propanamide waste streams based on their physical state and solvent matrix.

G Start 3-Amino-3-(4-chlorophenyl)propanamide Waste Generation Solid Solid Waste (Powders, PPE, Consumables) Start->Solid Liquid Liquid Waste (Reaction Liquors, Extracts) Start->Liquid SolidPrep Seal in HDPE Container (Avoid Metal) Solid->SolidPrep OrgLiquid Organic Extracts (<20% Water) Liquid->OrgLiquid AqLiquid Aqueous Solutions (Adjust pH to 6-8) Liquid->AqLiquid HalogenatedBin Designated Halogenated Waste Stream SolidPrep->HalogenatedBin OrgLiquid->HalogenatedBin AqLiquid->HalogenatedBin Incineration High-Temp Incineration with Caustic Scrubbing HalogenatedBin->Incineration

Workflow for the segregation and disposal of 3-Amino-3-(4-chlorophenyl)propanamide waste streams.

Section 3: Step-by-Step Disposal Methodologies

The following methodologies provide actionable, step-by-step guidance for managing the compound in various states.

Protocol A: Solid Waste Consolidation (Powders, Spatulas, and Consumables)

  • Collection: Carefully transfer residual solid 3-Amino-3-(4-chlorophenyl)propanamide and contaminated consumables (e.g., weigh boats, filter papers) into a compatible primary container. High-density polyethylene (HDPE) is required.

  • Causality Check (Container Material): Do not use metal safety cans. Halogenated compounds can slowly dissociate in the presence of trace moisture to generate hydrochloric acid, which will corrode metal containers and cause dangerous leaks[4].

  • Containment: Seal the HDPE container tightly with a threaded cap to ensure it is vapor-tight.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Halogenated Organic Solid Waste - Contains 3-Amino-3-(4-chlorophenyl)propanamide." Never use abbreviations.

  • Secondary Storage: Place the sealed container inside a secondary containment tub (e.g., polypropylene) within a designated, well-ventilated storage cabinet[4].

Protocol B: Liquid Waste Management (Reaction Mixtures & Extracts)

  • Segregation Verification: Ensure the liquid waste does not contain incompatible chemicals such as strong oxidizers or inorganic acids. Mixing these with organic amines can trigger dangerous exothermic reactions or toxic off-gassing[3].

  • Matrix Separation:

    • Organic Solvents (e.g., Dichloromethane extracts): Pour directly into the designated "Halogenated Organic Solvent" carboy. Ensure the water content is kept below institutional limits (typically <20%)[3].

    • Aqueous Mixtures: Adjust the pH of the solution to 6-8 before disposal.

  • Causality Check (pH Adjustment): The compound contains a primary amine. In highly basic conditions, the amine deprotonates into its free-base form, significantly increasing its volatility and the risk of inhalation exposure. Neutralizing the solution keeps the compound in its ionized salt form, suppressing vapor pressure. Collect this in a separate "Aqueous Halogenated Waste" container[3].

Protocol C: Spill Decontamination

  • Evacuation & PPE: For significant benchtop spills, secure the area. Don fresh nitrile gloves, safety goggles, and a lab coat[2].

  • Neutralization & Absorption: Cover the spill with a chemically inert absorbent pad or powder (such as diatomaceous earth or sand). Do not use combustible absorbents like sawdust.

  • Collection: Scoop the saturated absorbent using a non-sparking tool and place it into a heavy-duty, sealable plastic waste bag.

  • Final Decontamination: Wipe down the affected surface with a mild detergent solution, followed by a water rinse, to remove any residual hydrochloride salts. Dispose of all wipes as Halogenated Solid Waste (per Protocol A).

Conclusion

By strictly adhering to these protocols, laboratories ensure that 3-Amino-3-(4-chlorophenyl)propanamide is handled with the scientific rigor it demands. Segregating halogenated waste not only protects laboratory personnel from toxic exposures but also ensures that downstream waste management facilities can safely incinerate the material without releasing environmental pollutants.

References[1] Title: 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 3-Amino-3-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: A Data-Driven Approach

The primary hazards associated with compounds structurally similar to 3-Amino-3-(4-chlorophenyl)propanamide, such as its isomers and hydrochloride salts, include acute toxicity if ingested, skin irritation, serious eye irritation, and potential respiratory irritation. These hazards are the cornerstone of our PPE recommendations, which are designed to create a comprehensive barrier between you and the chemical.

HazardGHS Hazard StatementImplication for Handling
Acute Oral ToxicityH302: Harmful if swallowedPrevention of ingestion through any route is critical.
Skin IrritationH315: Causes skin irritationDirect skin contact must be avoided.
Eye IrritationH319: Causes serious eye irritationRobust eye protection is mandatory to prevent splashes.
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or aerosols must be minimized.

This table summarizes the potential hazards based on data for structurally similar compounds.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 3-Amino-3-(4-chlorophenyl)propanamide. The following recommendations are based on a conservative risk assessment, prioritizing your safety.

Eye and Face Protection: Your First Line of Defense

Chemical splash goggles are the minimum requirement for any work with this compound.[1][2] They should be worn at all times in the laboratory where the chemical is present, even if you are not directly handling it. For procedures with a higher risk of splashing, such as transfers of solutions or heating, a face shield should be worn in addition to goggles.

Skin and Body Protection: An Impermeable Barrier

A standard laboratory coat is mandatory. However, for handling more than a few milligrams or when there is a significant risk of splashes, a chemically resistant apron or coveralls should be considered.

Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact.[1] Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or immersion, it is advisable to consult the glove manufacturer's chemical resistance data for chlorinated aromatic compounds. Double-gloving can provide an additional layer of protection.

Respiratory Protection: Ensuring Clean Air

All manipulations of solid 3-Amino-3-(4-chlorophenyl)propanamide that could generate dust, or any handling of its solutions that could create aerosols, must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, or if there is a potential for exposure above established limits for similar compounds, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn. The selection and use of respirators must be in accordance with your institution's respiratory protection program.

Operational and Disposal Plans: A Step-by-Step Guide

Prudent Handling Practices
  • Preparation: Before handling the compound, ensure that your fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: Weigh the solid compound in the fume hood. Use a spatula and weighing paper, and handle with care to minimize dust generation.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in the fume hood.

  • Transfers: Use a pipette or a syringe for liquid transfers to minimize the risk of spills.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.

Waste Disposal

All waste materials contaminated with 3-Amino-3-(4-chlorophenyl)propanamide, including empty containers, used gloves, and weighing papers, must be treated as hazardous waste.[1][2]

  • Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container label should include the full chemical name and the associated hazards.

  • Storage: Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.

Emergency Procedures: Be Prepared

Spills
  • Evacuate: In the event of a large spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Control: If the spill is small and you are trained to handle it, wear the appropriate PPE (including respiratory protection if necessary) and contain the spill with an inert absorbent material.

  • Clean-up: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1][2] If you feel unwell, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.[1]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep Assess Risks & Review SDS of Analogs PPE_Check Inspect & Don All Required PPE Prep->PPE_Check Fume_Hood Verify Fume Hood Functionality PPE_Check->Fume_Hood Weigh Weigh Solid Compound Fume_Hood->Weigh Dissolve Prepare Solution Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Clean Work Area Transfer->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: A logical workflow for the safe handling of 3-Amino-3-(4-chlorophenyl)propanamide.

By adhering to these guidelines and fostering a proactive safety culture, you can confidently work with 3-Amino-3-(4-chlorophenyl)propanamide while minimizing risks to yourself and your colleagues. Remember, safety is not a checklist; it is a mindset.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.